molecular formula C8H12N4O B1427193 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one CAS No. 1309081-44-4

1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Cat. No.: B1427193
CAS No.: 1309081-44-4
M. Wt: 180.21 g/mol
InChI Key: QWCNINBVJBCGES-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)piperazin-2-one is a piperazine-based chemical compound employed as a key synthetic intermediate in research and development . This compound is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel neuropharmacological agents. Piperazine derivatives are a prominent chemical class in CNS drug discovery, with numerous examples demonstrating anxiolytic and antidepressant-like activities in preclinical research . The mechanistic profile of such compounds is often linked to modulation of the serotonergic system (e.g., interaction with 5-HT1A receptors) and the GABAergic system . As a building block, it provides a versatile scaffold for the exploration of new therapeutic candidates targeting neurological disorders . The structure features a 1-methylpyrazole moiety linked to a piperazin-2-one ring, making it a valuable precursor for further chemical functionalization. Researchers can utilize this compound to develop potential lead molecules. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)piperazin-2-one
Source PubChem
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InChI

InChI=1S/C8H12N4O/c1-11-6-7(4-10-11)12-3-2-9-5-8(12)13/h4,6,9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QWCNINBVJBCGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901260753
Record name 1-(1-Methyl-1H-pyrazol-4-yl)-2-piperazinone
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Molecular Weight

180.21 g/mol
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CAS No.

1309081-44-4
Record name 1-(1-Methyl-1H-pyrazol-4-yl)-2-piperazinone
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Record name 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Scaffold

The intersection of pyrazole and piperazine moieties has consistently yielded compounds of significant interest in medicinal chemistry. This guide focuses on a specific, yet under-documented, member of this family: 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one . While this molecule is commercially available (CAS 1309081-44-4), a comprehensive public record of its chemical properties, synthesis, and biological activity is notably sparse.

This document, therefore, adopts the perspective of a senior application scientist. It aims to provide a robust framework for understanding this compound by integrating established principles of heterocyclic chemistry with data from structurally analogous compounds. We will explore its likely physicochemical characteristics, propose a logical and experimentally sound synthetic pathway, and discuss its potential applications in drug discovery by drawing parallels with related pyrazolylpiperazinone scaffolds. This guide is designed to be a foundational resource, empowering researchers to confidently engage with this promising, yet enigmatic, chemical entity.

Molecular Architecture and Physicochemical Profile

The structure of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one marries the electron-rich, aromatic pyrazole ring with the versatile, saturated piperazin-2-one lactam. This unique combination is anticipated to bestow a specific set of chemical properties that are crucial for its behavior in both chemical and biological systems.

Structural Features

The molecule consists of a 1-methyl-1H-pyrazole ring attached at its 4-position to the nitrogen atom of a piperazin-2-one ring. The piperazin-2-one moiety is a six-membered heterocyclic lactam, which can be considered a cyclic amide.

Figure 1: Chemical structure of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.

Physicochemical Properties (Predicted and Inferred)
PropertyPredicted/Inferred ValueRationale and Commentary
Molecular Formula C₈H₁₂N₄OBased on its chemical structure.
Molecular Weight 180.21 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidMany similar heterocyclic compounds are crystalline solids at room temperature.
Melting Point Not availableExpected to be a crystalline solid with a defined melting point, likely above 100 °C.
Boiling Point Not availableExpected to be high due to polarity and potential for hydrogen bonding; likely decomposes before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The presence of polar functional groups (lactam, pyrazole nitrogens) suggests some aqueous solubility, which would be pH-dependent. Good solubility in polar aprotic solvents is anticipated.
pKa Not availableThe piperazine nitrogen (N-4) is expected to be weakly basic. The lactam nitrogen is non-basic.

Synthesis and Manufacturing

A definitive, published synthetic route for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is not currently available. However, based on established synthetic methodologies for related pyrazolylpiperazine and piperazinone compounds, a plausible and robust synthetic strategy can be proposed. The most logical approach would involve the coupling of a pre-functionalized pyrazole with a piperazin-2-one synthon.

Proposed Retrosynthetic Analysis

A logical disconnection approach points towards two key starting materials: 4-amino-1-methyl-1H-pyrazole and a suitable haloacetyl halide, followed by cyclization with a protected ethylenediamine.

retrosynthesis target 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one intermediate1 N-(1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide target->intermediate1 Intramolecular cyclization intermediate2 N-(2-aminoethyl)-N'-(1-methyl-1H-pyrazol-4-yl)amine target->intermediate2 Lactam formation starting_material1 4-amino-1-methyl-1H-pyrazole intermediate1->starting_material1 Acylation starting_material2 Chloroacetyl chloride intermediate1->starting_material2 intermediate2->starting_material1 Reductive amination or SNAr starting_material3 Ethylenediamine intermediate2->starting_material3

Figure 2: Proposed retrosynthetic pathways for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.

Recommended Synthetic Protocol

The following protocol outlines a practical, multi-step synthesis based on common laboratory transformations.

Step 1: Synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide

  • Reaction Setup: To a solution of 4-amino-1-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

  • Reaction Setup: Dissolve the N-(1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide (1.0 eq) from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Cyclization: Add an excess of ethylenediamine (2.0-3.0 eq) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The causality behind heating is to facilitate the intramolecular nucleophilic substitution to form the piperazinone ring.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried, and concentrated. The final product can be purified by column chromatography on silica gel.

Spectroscopic Analysis (Expected Characteristics)

While authenticated spectra for this specific compound are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[1][2]

¹H NMR Spectroscopy
ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
Pyrazole-H (C3-H, C5-H)7.5 - 8.0s-Two singlets are expected for the two protons on the pyrazole ring.
Piperazinone-CH₂ (C3-H₂)3.2 - 3.5t5-7Triplet for the methylene group adjacent to the lactam carbonyl.
Piperazinone-CH₂ (C5-H₂)3.0 - 3.3t5-7Triplet for the methylene group adjacent to the pyrazole-substituted nitrogen.
Piperazinone-CH₂ (C6-H₂)3.6 - 3.9s-Singlet for the methylene group adjacent to the lactam nitrogen and the carbonyl group.
N-CH₃3.8 - 4.0s-A singlet for the methyl group on the pyrazole ring.
¹³C NMR Spectroscopy
CarbonExpected Chemical Shift (δ, ppm)Notes
C=O (Lactam Carbonyl)165 - 175Characteristic chemical shift for a lactam carbonyl carbon.
Pyrazole-C (C3, C5)130 - 140Chemical shifts for the CH carbons of the pyrazole ring.
Pyrazole-C (C4)115 - 125Chemical shift for the carbon of the pyrazole ring attached to the piperazinone nitrogen.
Piperazinone-CH₂ (C3)45 - 55Methylene carbon adjacent to the lactam carbonyl.
Piperazinone-CH₂ (C5)45 - 55Methylene carbon adjacent to the pyrazole-substituted nitrogen.
Piperazinone-CH₂ (C6)50 - 60Methylene carbon adjacent to the lactam nitrogen.
N-CH₃35 - 40Methyl carbon attached to the pyrazole nitrogen.
Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 181.2. Fragmentation patterns would likely involve cleavage of the piperazinone ring and the bond connecting the two heterocyclic systems.

Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Lactam)1650 - 1690Strong
C-H (aromatic/aliphatic)2850 - 3100Medium
C=N, C=C (pyrazole)1450 - 1600Medium to Weak

Applications in Medicinal Chemistry

The pyrazolylpiperazine and pyrazolylpiperazinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3][4] While the specific biological activity of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one has not been reported, its structural motifs suggest potential applications in several therapeutic areas.

Central Nervous System (CNS) Disorders

Piperazine derivatives are well-known for their activity on CNS targets. The combination with a pyrazole ring can modulate properties such as receptor affinity, selectivity, and pharmacokinetic profiles. Potential applications could include the development of novel antipsychotics, antidepressants, or anxiolytics.

Oncology

Many pyrazole-containing compounds have demonstrated potent anticancer activity, often through the inhibition of various protein kinases.[3] The 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one scaffold could serve as a starting point for the design of novel kinase inhibitors.

Anti-inflammatory and Analgesic Agents

The pyrazole moiety is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the piperazinone ring could lead to the discovery of new anti-inflammatory or analgesic agents with improved efficacy or side-effect profiles.

Safety and Handling

As with any chemical compound, 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.

Conclusion and Future Directions

1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one represents a molecule of significant potential, situated at the confluence of two pharmacologically important heterocyclic systems. While a comprehensive experimental dataset for this specific compound is yet to be established in the public domain, this guide provides a scientifically grounded framework for its understanding and utilization. The proposed synthetic route is based on reliable and well-documented chemical transformations, offering a clear path for its laboratory-scale preparation. The predicted physicochemical and spectroscopic properties provide a baseline for its characterization.

The true value of this compound will be unlocked through systematic investigation into its biological activities. Researchers in drug discovery are encouraged to explore its potential in the areas of CNS disorders, oncology, and inflammation. Further synthetic efforts could also focus on creating a library of derivatives by modifying both the pyrazole and piperazinone rings to probe structure-activity relationships. This in-depth technical guide serves as a launchpad for such future investigations, aiming to bridge the current knowledge gap and stimulate further research into this promising chemical scaffold.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 307–318.
  • Joshi, A., Hussain, N., Sain, D., & Talesara, G. L. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry, 24(12), 5933-5936.
  • Li, W., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7101.
  • Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(4), 291-294.
  • Shaikh, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Petkovic, M., & Savic, V. (2017). Synthesis of Piperazin-2-ones. Synfacts, 13(08), 0799.
  • Verma, G., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 176-186.
  • El-Emary, T. I., & El-Adasy, A. A. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • Li, Y., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.
  • Zarychta, B., & Bocian, W. (2009). 1H and 13C NMR spectral characteristics of 1H-pyrazole. Przemysł Chemiczny, 88(5), 558-563.
  • Popa, K., et al. (2003). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 38(1), 49-60.
  • Al-Hourani, B. J., & Al-Awaida, W. A. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17798.
  • Pérez, M. A., et al. (2005). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 10(1), 103-111.
  • Foley, D. A., et al. (2016). Synthesis of pyrazin-1(2H)-one 4b and piperazin-2-one 5a from Boc-Phe-OH-derived Ugi intermediate 1b. Tetrahedron Letters, 57(48), 5349-5352.
  • Adamowicz, L., & Zuba, D. (2015). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Obushak, M. D., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience, 14(1), 38-46.
  • Zerbi, G., & Alberti, C. (1963). Infrared spectra of pyrazoles—I. Spectrochimica Acta, 19(7), 1261-1275.
  • SpectraBase. (n.d.). Pyrazole. Retrieved from [Link]

  • Kato, A. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(11), 1147-1155.
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Sources

1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and spectroscopic techniques required for the structure elucidation of the heterocyclic compound 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one (CAS No: 1309081-44-4).[1] This document is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering not just procedural steps but the underlying scientific rationale for each experimental choice. We will systematically dissect the molecule using Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques to assemble a complete and validated structural assignment.

The Elucidation Strategy: A Multi-Faceted Approach

G cluster_start Initial Analysis cluster_functional Functional Group ID cluster_nmr Skeletal Assembly & Connectivity cluster_end Confirmation MS Mass Spectrometry (High Resolution) FTIR FTIR Spectroscopy MS->FTIR Provides Molecular Formula & Degree of Unsaturation Structure Final Validated Structure MS->Structure Validates Mass NMR_1D 1D NMR (¹H, ¹³C, DEPT) FTIR->NMR_1D Confirms Key Functional Groups (e.g., C=O) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Identifies Proton & Carbon Environments NMR_2D->Structure Maps C-C & C-H Connectivity

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Defining the Formula and Fragments

The first step in any elucidation is to determine the molecular formula. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous calculation of the elemental composition.

Molecular Formula and Degree of Unsaturation (DoU): The compound 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one has a molecular formula of C₈H₁₂N₄O.[2] The monoisotopic mass is 180.1011 Da.[2]

The Degree of Unsaturation (DoU) is calculated as: DoU = C - H/2 + N/2 + 1 DoU = 8 - (12/2) + (4/2) + 1 = 8 - 6 + 2 + 1 = 5

A DoU of 5 suggests a combination of rings and π-bonds. This is consistent with the proposed structure, which contains two rings (pyrazole and piperazinone) and three π-bonds (two in the pyrazole ring and one in the carbonyl group).

Fragmentation Analysis: Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding a strong protonated molecular ion [M+H]⁺. Subsequent tandem MS (MS/MS) experiments induce fragmentation, which breaks the molecule at its weakest points, providing clues about its substructures. The analysis of piperazine analogues often shows characteristic cleavage within the piperazine ring and at the bonds connecting it to substituents.[3][4]

m/z (Predicted) Ion Proposed Fragment Structure Rationale for Cleavage
181.1084[M+H]⁺C₈H₁₃N₄O⁺Protonated parent molecule.
97.0607[C₄H₅N₂O]⁺Piperazin-2-one fragmentCleavage of the N-C bond between the two rings.
83.0658[C₄H₇N₂]⁺1-methyl-1H-pyrazol-4-yl fragmentCleavage of the N-C bond between the two rings.
56.0500[C₃H₆N]⁺Common piperazine ring fragmentRetro-Diels-Alder or similar ring-opening fragmentation of the piperazinone moiety.[3]

Table 1: Predicted ESI-MS/MS fragmentation data.

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] For our target compound, the most diagnostically significant absorption band is the carbonyl (C=O) stretch of the lactam (a cyclic amide) within the piperazin-2-one ring.

Expected Characteristic Absorptions:

  • ~3200-3400 cm⁻¹ (N-H Stretch): A moderate, somewhat broad peak corresponding to the secondary amine in the piperazinone ring.

  • ~2850-3000 cm⁻¹ (C-H Stretch): Absorptions from the aliphatic CH₂ groups of the piperazinone and the methyl group.

  • ~1670 cm⁻¹ (C=O Stretch, Amide): A strong, sharp absorption characteristic of a six-membered lactam ring.[6][7] The exact position can be influenced by ring strain and conjugation.

  • ~1500-1600 cm⁻¹ (C=C and C=N Stretch): Peaks corresponding to the pyrazole aromatic ring system.

The presence of a strong band around 1670 cm⁻¹ would be a critical piece of evidence confirming the piperazin-2-one substructure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing us to map the carbon skeleton and determine the precise placement of protons. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration).

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-3 (Pyrazole)~7.6s1HAromatic proton on pyrazole, adjacent to two nitrogen atoms.
H-5 (Pyrazole)~7.4s1HAromatic proton on pyrazole.
N-H~6.0-7.0br s1HAmide/amine proton, often broad due to exchange.
N-CH₃~3.8s3HMethyl group on pyrazole nitrogen, singlet.[8]
C3-H₂ (Pip.)~3.6t2HMethylene adjacent to the pyrazole-substituted nitrogen.
C6-H₂ (Pip.)~3.4t2HMethylene adjacent to the carbonyl group, deshielded.
C5-H₂ (Pip.)~3.1t2HMethylene adjacent to the N-H group.

Table 2: Predicted ¹H NMR data (in CDCl₃ or DMSO-d₆). Note: The piperazinone protons may appear as more complex multiplets rather than simple triplets due to conformational rigidity or restricted bond rotation.[9][10]

¹³C NMR and DEPT: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms. A DEPT-135 experiment is invaluable, showing CH/CH₃ carbons as positive signals and CH₂ carbons as negative signals, while quaternary carbons (including C=O) are absent.

Assignment Predicted δ (ppm) DEPT-135 Rationale
C=O~168AbsentCarbonyl carbon of the lactam.[11]
C-3 (Pyrazole)~138Positive (CH)Aromatic carbon in the pyrazole ring.[12]
C-5 (Pyrazole)~128Positive (CH)Aromatic carbon in the pyrazole ring.
C-4 (Pyrazole)~120AbsentQuaternary carbon attached to the piperazinone nitrogen.
C3 (Pip.)~52Negative (CH₂)Aliphatic carbon adjacent to two nitrogens.
C6 (Pip.)~48Negative (CH₂)Aliphatic carbon adjacent to the carbonyl group.
C5 (Pip.)~42Negative (CH₂)Aliphatic carbon adjacent to the secondary amine.
N-CH₃~39Positive (CH₃)Methyl carbon attached to the pyrazole nitrogen.

Table 3: Predicted ¹³C NMR and DEPT data (in CDCl₃ or DMSO-d₆).

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for confirming the connections hypothesized from 1D data.

  • COSY (Correlation Spectroscopy): This experiment shows ¹H-¹H spin-spin coupling, tracing out the proton connectivity.[13] We would expect to see a correlation pathway between the protons on C5 and C6 of the piperazinone ring, and potentially a weaker correlation from the N-H proton to the C5 protons. The pyrazole protons (H-3 and H-5) and the N-CH₃ protons would appear as isolated singlets with no COSY cross-peaks.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C assignments in Tables 2 and 3.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this elucidation, as it reveals 2- and 3-bond correlations between protons and carbons.[14][15] It is the key to connecting the two heterocyclic rings.

G Key HMBC correlations confirming connectivity. cluster_nodes struct H_Me C_pyrazole_N H_Me->C_pyrazole_N ³J H_pyrazole_C5 N_piperazinone H_pyrazole_C5->N_piperazinone ²J

Caption: Key HMBC correlations confirming connectivity.

Crucial Expected HMBC Correlations:

  • Pyrazole H-5 to Piperazinone N-1 Carbon (C3): A cross-peak between the proton at δ ~7.4 ppm and the carbon at δ ~52 ppm would definitively prove the attachment of the pyrazole ring at the N-1 position of the piperazinone.

  • N-Methyl Protons to Pyrazole Carbons: Correlations from the N-CH₃ singlet (δ ~3.8 ppm) to the pyrazole carbons C-5 and C-3 would confirm the methyl group is on the pyrazole nitrogen.

  • Piperazinone C6-H₂ to Carbonyl Carbon: A correlation from the protons at δ ~3.4 ppm to the carbonyl carbon at δ ~168 ppm confirms their position adjacent to the lactam carbonyl.

Detailed Experimental Protocols

For any analytical result to be trustworthy, the methodology must be robust and transparent.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Method: Infuse the sample directly at a flow rate of 5-10 µL/min.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Data Acquisition: Acquire data in full scan mode over an m/z range of 50-500. For MS/MS, select the [M+H]⁺ ion (m/z 181.1) for collision-induced dissociation (CID) using argon as the collision gas.

  • Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass calculated for C₈H₁₂N₄O using instrument software. Analyze the fragmentation pattern to identify key structural fragments.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the wavenumbers of major absorption bands and assign them to the corresponding functional group vibrations.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard one-pulse proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135: Run a standard DEPT-135 pulse sequence to differentiate carbon types.

  • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum.

  • HSQC: Acquire a gradient-selected sensitivity-enhanced HSQC spectrum.

  • HMBC: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay for an average J-coupling of 8 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent signal.

Conclusion

The structure elucidation of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is a systematic process that relies on the synergistic interpretation of data from mass spectrometry, FTIR, and a suite of NMR experiments. HRMS establishes the molecular formula (C₈H₁₂N₄O) and DoU (5), while FTIR confirms the presence of the critical lactam C=O and N-H functionalities. The definitive proof of structure comes from the comprehensive analysis of 1D and 2D NMR data. ¹H and ¹³C NMR provide the inventory of atoms in their respective environments, COSY traces the proton-proton connectivities within the piperazinone ring, and HSQC links each proton to its carbon. Finally, HMBC provides the crucial long-range correlations that unambiguously connect the 1-methyl-pyrazole moiety to the N-1 position of the piperazin-2-one ring, confirming the proposed constitution. This methodical, evidence-based approach ensures a high degree of confidence in the final structural assignment, a prerequisite for any further research or development activities.

References

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Organic Magnetic Resonance, 22(9), 603-607. [Link]

  • Yilmaz, F., & Ertas, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 39-46. [Link]

  • Sun, C., et al. (2007). Structure Elucidation of a Pyrazolo[8][12]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1104-1112. [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 467-474. [Link]

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Synthesis of novel pyrazolylpiperazinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Novel Pyrazolylpiperazinone Compounds

Abstract

The confluence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. This guide provides a comprehensive technical overview of robust synthetic pathways to novel pyrazolylpiperazinone compounds. These hybrid structures merge the well-established biological relevance of the pyrazole nucleus—found in drugs like Celecoxib and Sildenafil—with the piperazinone scaffold, a privileged structure in medicinal chemistry known to enhance pharmacokinetic properties.[1][2] We move beyond theoretical discussions to provide field-proven, detailed protocols for the synthesis of key precursors and their subsequent coupling through two primary convergent strategies: Reductive Amination and Palladium-catalyzed Buchwald-Hartwig Amination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with novel, lead-like heterocyclic compounds.

Introduction: The Scientific Rationale for Hybridization

The pyrazole ring is a five-membered heterocycle that serves as a cornerstone in pharmaceutical chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3] Its utility is derived from its ability to act as a versatile scaffold that can be readily functionalized to modulate biological activity.

Similarly, the piperazine and its oxidized analog, piperazinone, are among the most frequently incorporated nitrogen heterocycles in FDA-approved drugs.[2] The piperazinone core offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability, making it an attractive component for optimizing drug candidates.

The strategic fusion of these two pharmacophores into a single "pyrazolylpiperazinone" scaffold is a logical progression in the quest for novel chemical matter. The goal is to create molecules that may exhibit synergistic or unique biological activities, improved target engagement, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. This guide details the synthetic architecture required to achieve this goal.

Retrosynthetic Strategy: A Convergent Approach

A convergent synthesis, wherein complex fragments are prepared separately and then joined, is the most efficient and flexible approach for these novel targets. This methodology allows for the independent optimization of each fragment's synthesis and facilitates the rapid generation of an analog library by mixing and matching different pyrazole and piperazinone precursors.

Our retrosynthetic analysis identifies the primary C-N bond between the pyrazole and piperazinone rings as the key disconnection point. This leads to two main synthetic precursors: a functionalized pyrazole (Precursor A) and a piperazin-2-one core (Precursor B).

Retrosynthesis cluster_strategies Convergent Coupling Strategies Target Novel Pyrazolylpiperazinone Scaffold Disconnection Key C-N Bond Disconnection Target->Disconnection Precursor_A Precursor A: Functionalized Pyrazole Disconnection->Precursor_A Precursor_B Precursor B: Piperazin-2-one Core Disconnection->Precursor_B Strategy_A Strategy A: Reductive Amination Precursor_A->Strategy_A Strategy_B Strategy B: Buchwald-Hartwig Amination Precursor_A->Strategy_B Precursor_B->Strategy_A Precursor_B->Strategy_B Strategy_A->Target Forms C-N Bond Strategy_B->Target Forms C-N Bond

Caption: Retrosynthetic analysis of the pyrazolylpiperazinone scaffold.

We will detail the synthesis of these precursors before exploring the two primary coupling strategies.

Synthesis of Key Intermediates

Precursor Synthesis: The Piperazin-2-one Core

The piperazin-2-one core can be reliably synthesized through several established methods. A robust and scalable approach involves the tandem reductive amination-cyclization of an amino acid ester. This method provides good yields and allows for substitution on the piperazinone ring based on the choice of starting amino acid.[4]

Experimental Protocol: Synthesis of Piperazin-2-one

  • Reaction Setup: To a solution of ethyl glycinate hydrochloride (1 equiv.) in methanol (0.5 M), add N-Boc-aminoacetaldehyde (1.1 equiv.) and triethylamine (1.2 equiv.).

  • Reductive Amination: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours. Causality Note: NaBH₃CN is a mild reducing agent selective for the iminium ion intermediate, preventing over-reduction of the aldehyde.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection & Cyclization: Dissolve the crude intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) (0.2 M). Stir at room temperature for 2 hours to remove the Boc protecting group.

  • Neutralization & Cyclization: Concentrate the mixture in vacuo. Redissolve the residue in methanol, add excess potassium carbonate (K₂CO₃), and reflux for 6 hours. The basic conditions promote intramolecular cyclization to form the piperazin-2-one lactam.

  • Purification: Filter the mixture to remove inorganic salts and concentrate the filtrate. Purify the crude product by silica gel chromatography (eluent: 5-10% methanol in dichloromethane) to yield pure piperazin-2-one.

Precursor Synthesis: Functionalized Pyrazoles

The choice of functionalized pyrazole dictates the coupling strategy. We will outline the synthesis for two key precursors: a pyrazole-4-carbaldehyde (for reductive amination) and a 4-iodopyrazole (for Buchwald-Hartwig coupling).

The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich heterocycles and provides a direct route to pyrazole-4-carbaldehydes from the corresponding hydrazone.[3][5][6]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF) (5 equiv.) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (2 equiv.) dropwise. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction: To the Vilsmeier reagent, add a solution of the appropriate acetophenone N-arylhydrazone (e.g., 2,2,2-trifluoro-1-phenylethan-1-one phenylhydrazone) (1 equiv.) in anhydrous DMF.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor reaction progress by TLC. Causality Note: The elevated temperature is necessary for the cyclization and formylation cascade.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until pH 7-8.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting solid by recrystallization from ethanol or by silica gel chromatography to yield the desired pyrazole-4-carbaldehyde.[6]

Direct, regioselective iodination of the pyrazole core is readily achieved under oxidative conditions, providing the necessary halide for cross-coupling reactions.

Experimental Protocol: Regioselective C4-Iodination

  • Reaction Setup: Dissolve the 1-aryl-3-(trifluoromethyl)-1H-pyrazole (1 equiv.) in acetonitrile. Add elemental iodine (I₂) (1.2 equiv.) and ceric ammonium nitrate (CAN) (2.5 equiv.).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The CAN acts as an oxidant to generate the electrophilic iodine species required for the substitution.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction & Purification: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude 4-iodopyrazole can often be purified by simple recrystallization.

Convergent Coupling Strategies: Assembling the Final Scaffold

With the key precursors in hand, we can now execute the final C-N bond formation to yield the target pyrazolylpiperazinone.

Strategy A: Synthesis via Reductive Amination

This strategy couples the pyrazole-4-carbaldehyde with the piperazin-2-one core. It is a highly reliable and functional-group-tolerant reaction.[7]

Reductive_Amination cluster_reactants Reactants Py_CHO Pyrazole-4-carbaldehyde (Precursor A) Imine_Formation Step 1: Imine Formation (Acid Catalyst, H₂O removal) Py_CHO->Imine_Formation Pip_NH Piperazin-2-one (Precursor B) Pip_NH->Imine_Formation Reduction Step 2: Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Iminium Ion Intermediate Product Final Product: Pyrazolylpiperazinone Reduction->Product

Caption: Workflow for the Reductive Amination strategy.

Experimental Protocol: Pyrazolylpiperazinone Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve piperazin-2-one (1 equiv.) and 1-aryl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.1 equiv.) in 1,2-dichloroethane (DCE) (0.3 M).

  • Imine Formation: Add acetic acid (0.1 equiv.) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the mixture. Self-Validating System Note: NaBH(OAc)₃ is milder and more selective than NaBH₃CN, reducing side reactions and simplifying purification. Its use is a hallmark of a well-designed protocol.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of starting materials via TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with dichloromethane (2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (gradient elution, e.g., 0-5% methanol in dichloromethane) to afford the target pyrazolylpiperazinone.

Strategy B: Synthesis via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is exceptionally powerful for forming C-N bonds between aryl halides and amines, making it ideal for coupling a 4-iodopyrazole with piperazin-2-one.[2][8][9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)-X L₂ OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord HNR₂ Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Product Ar-NR₂ RedElim->Product Reactants Ar-X + HNR₂

Caption: Catalytic cycle for the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add the 4-iodopyrazole (1 equiv.), piperazin-2-one (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%). Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) (2.0 equiv.). Expertise Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos or RuPhos accelerate the reductive elimination step, which is often rate-limiting, leading to higher yields and preventing catalyst degradation.[9]

  • Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours under an argon atmosphere.

  • Monitoring and Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired N-pyrazolylpiperazinone.

Data Presentation and Characterization

The successful synthesis of the target compound must be validated through rigorous characterization.

Table 1: Representative Optimization of Buchwald-Hartwig Coupling
EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Toluene10045
2Pd₂(dba)₃ (2)BINAP (4)NaOt-BuDioxane11068
3 Pd₂(dba)₃ (2) Xantphos (4) Cs₂CO₃ Dioxane 110 85
4Pd₂(dba)₃ (2)RuPhos (4)K₂CO₃Toluene11079

Data is hypothetical and for illustrative purposes.

Table 2: Expected Characterization Data for a Target Compound

(Hypothetical Compound: 4-(4-(1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)piperazin-2-one)

AnalysisExpected Result
¹H NMR Signals corresponding to aromatic protons on both rings, piperazinone CH₂ protons (often complex multiplets due to ring conformation), and pyrazole C5-H proton (singlet).
¹³C NMR Resonances for CF₃ (quartet, J ≈ 270 Hz), aromatic carbons, carbonyl carbon (~165-170 ppm), and aliphatic piperazinone carbons.
¹⁹F NMR A singlet corresponding to the CF₃ group (~ -60 to -65 ppm) and a multiplet for the fluorophenyl group.
HRMS (ESI) Calculated m/z for [M+H]⁺ should match the observed value to within 5 ppm.

Conclusion

This guide has outlined two distinct, reliable, and scalable synthetic strategies for the creation of novel pyrazolylpiperazinone compounds. The convergent approach, utilizing either reductive amination or Buchwald-Hartwig amination, provides the necessary flexibility for generating diverse libraries for high-throughput screening. The detailed protocols are designed to be self-validating, incorporating best practices and explaining the causal relationships behind experimental choices. By leveraging these robust synthetic methodologies, researchers can efficiently access this promising new class of hybrid heterocycles, paving the way for future discoveries in medicinal chemistry and drug development.

References

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An In-depth Technical Guide to 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one. Due to the limited availability of published data on this specific molecule, this guide establishes its foundational chemical identity, proposes a logical synthetic pathway, and contextualizes its potential applications within drug discovery by examining structurally related compounds. This document serves as a crucial resource for researchers interested in the synthesis and potential utility of novel pyrazole-piperazine scaffolds.

Nomenclature and Chemical Identity

The precise identification of a compound is fundamental to scientific inquiry. The molecule of interest is systematically identified by its IUPAC name and is also cataloged under a unique CAS number for unambiguous reference in chemical databases.

  • IUPAC Name: 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

  • CAS Number: 1309081-44-4[1][2]

  • Synonyms: Currently, there are no widely recognized synonyms for this compound in scientific literature, likely due to its status as a relatively novel chemical entity.

Below is a diagram illustrating the chemical structure of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.

Caption: Chemical structure of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.

Proposed Synthetic Pathway

While specific literature detailing the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is not currently available, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of N-heteroaryl piperazin-2-ones. A logical approach involves the nucleophilic substitution of a suitable piperazin-2-one precursor with a reactive pyrazole derivative.

A potential synthetic scheme is outlined below, starting from commercially available reagents. This proposed pathway is designed for high efficiency and modularity, allowing for the potential synthesis of analogs.

synthetic_pathway reagent1 Piperazin-2-one intermediate 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one reagent1->intermediate Buchwald-Hartwig amination (Pd catalyst, base) reagent2 4-Bromo-1-methyl-1H-pyrazole reagent2->intermediate

Caption: Proposed synthetic workflow for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 4-bromo-1-methyl-1H-pyrazole with piperazin-2-one. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve maximum yield.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole

  • Piperazin-2-one

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), piperazin-2-one (1.2 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).

  • Add the base (2.0 eq) to the vessel.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its potential as a drug candidate, influencing factors such as solubility, permeability, and metabolic stability. In the absence of experimentally determined data for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one, a summary of computationally predicted properties is provided below. These values offer a preliminary assessment of the molecule's characteristics.

PropertyPredicted Value
Molecular Formula C₈H₁₂N₄O
Molecular Weight 180.21 g/mol [2]
Topological Polar Surface Area (TPSA) 55.4 Ų
logP (octanol-water partition coefficient) -0.8
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Potential Applications in Drug Discovery

The hybridization of pyrazole and piperazine moieties has yielded numerous compounds with significant pharmacological activities.[3] The pyrazole ring is a well-established pharmacophore found in several FDA-approved drugs, while the piperazine scaffold is known to improve the pharmacokinetic properties of drug candidates.[4] Consequently, 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one represents a promising scaffold for the development of novel therapeutics.

Structurally related pyrazole-piperazine derivatives have demonstrated a wide range of biological activities, including but not limited to:

  • Oncology: As inhibitors of various kinases, such as PAK4.[5]

  • Inflammatory Diseases: Through the modulation of inflammatory pathways.

  • Neurodegenerative Disorders: By targeting receptors in the central nervous system.[6][7]

  • Infectious Diseases: Exhibiting antimicrobial and antiviral properties.

The diagram below illustrates a potential mechanism of action, where the compound could act as a kinase inhibitor, a common target for pyrazole-containing drugs.

mechanism_of_action cluster_cell Cancer Cell kinase Kinase (e.g., PAK4) substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream compound 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one compound->kinase Inhibition

Caption: Potential mechanism of action as a kinase inhibitor in cancer therapy.

Conclusion

1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is a novel heterocyclic compound with significant potential for applications in drug discovery and development. While direct experimental data remains limited, this guide has established its chemical identity, proposed a robust synthetic strategy, and outlined its potential therapeutic applications based on the well-documented activities of its constituent pharmacophores. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis.
  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved from [Link]

  • PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-4-(1H-pyrazole-3-carbonyl)piperazine. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]piperazin-1-yl]ethanone. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-[(1-methyl-1h-pyrazol-4-yl)methyl]piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. Retrieved from [Link]

  • PubMed. (n.d.). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Retrieved from [Link]

  • PubMed. (n.d.). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity Screening of Novel Piperazine Compounds for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold in Modern Oncology

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, allow for versatile interactions with biological targets. This has led to the development of numerous FDA-approved drugs containing the piperazine moiety, particularly in the realm of oncology. Notable examples include Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, and Olaparib, a PARP inhibitor for certain types of ovarian and breast cancers.

The continued exploration of novel piperazine-containing compounds is a cornerstone of modern drug discovery. The goal of this guide is to provide a comprehensive, technically-grounded framework for the biological activity screening of these novel entities, with a specific focus on identifying and characterizing their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step.

Part 1: The Hierarchical Screening Cascade: A Strategy for Efficient Discovery

A robust screening cascade is essential for the efficient identification of promising lead compounds from a library of novel piperazine derivatives. This process is designed to be a funnel, starting with broad, high-throughput assays to identify initial "hits" and progressively moving towards more complex, lower-throughput assays to characterize the most promising candidates.

G A Library of Novel Piperazine Compounds B Primary Screening: High-Throughput Cytotoxicity Assays A->B Initial Hit Identification C Secondary Screening: Mechanism of Action Elucidation B->C Hit-to-Lead Characterization D Tertiary Screening: In Vivo Efficacy & Toxicology C->D Preclinical Candidate Selection E Lead Candidate D->E IND-Enabling Studies

Figure 1: A hierarchical screening cascade for novel piperazine compounds.

Primary Screening: Identifying Cytotoxic Hits

The initial step involves screening the entire library of novel piperazine compounds for general cytotoxicity against a panel of cancer cell lines. This high-throughput screening (HTS) phase aims to quickly identify compounds that exhibit growth-inhibitory or cytotoxic effects.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the novel piperazine compounds in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: IC50 Values of Novel Piperazine Compounds

Compound IDCancer Cell Line A (IC50 in µM)Cancer Cell Line B (IC50 in µM)Cancer Cell Line C (IC50 in µM)
NP-0015.27.810.5
NP-002> 100> 100> 100
NP-0031.52.10.8
............

Part 2: Delving Deeper: Mechanism of Action Studies

Compounds that demonstrate significant cytotoxicity in the primary screen (the "hits") are advanced to secondary screening to elucidate their mechanism of action (MoA). Understanding how a compound kills cancer cells is crucial for its further development.

G A Cytotoxic Hit Compound B Cell Cycle Analysis A->B C Apoptosis Assays A->C E Elucidated Mechanism of Action B->E C->E D Target Identification & Validation D->E

Figure 2: Workflow for Mechanism of Action (MoA) elucidation.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) can reveal at which phase of the cell cycle (G1, S, or G2/M) a compound induces arrest.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the hit compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Induction

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. The Annexin V-FITC/PI assay is a widely used method to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the hit compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Part 3: Advancing to Preclinical Models: In Vivo Evaluation

Promising lead compounds with a well-defined MoA are then evaluated in animal models to assess their in vivo efficacy and safety.

Xenograft Tumor Models

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo antitumor activity of novel compounds.

Experimental Protocol: Subcutaneous Xenograft Model

Step-by-Step Methodology:

  • Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the novel piperazine compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
NP-003 (10 mg/kg)750 ± 15050
NP-003 (25 mg/kg)300 ± 10080
Positive Control250 ± 8083

Conclusion and Future Directions

This guide has outlined a systematic and technically robust approach to the biological activity screening of novel piperazine compounds for anticancer drug discovery. By following this hierarchical cascade, from high-throughput primary screening to in-depth mechanism of action studies and finally to in vivo validation, researchers can efficiently identify and characterize promising lead candidates. The future of piperazine-based drug discovery lies in the integration of computational methods for in silico screening and the use of more sophisticated preclinical models, such as patient-derived xenografts (PDXs), to better predict clinical outcomes.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of visualized experiments : JoVE, (50), 2597. [Link]

  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78–82. [Link]

A Technical Guide to the Target Deconvolution of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a small molecule's molecular target is a critical and often rate-limiting step in drug discovery and chemical biology. It provides the mechanistic foundation for understanding a compound's efficacy, toxicity, and overall pharmacological profile. This guide presents a comprehensive, multi-pronged strategy for the target identification and validation of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one, a novel heterocyclic compound. Lacking prior extensive biological characterization, this molecule serves as an ideal model for outlining a systematic deconvolution workflow. We will detail an integrated approach that combines unbiased, label-free proteomic techniques, genetic screening, and rigorous biochemical and cellular validation assays. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the strategic rationale behind the selection of each methodology, ensuring a robust and self-validating path from a phenotypic observation to a confirmed molecular target.

Introduction: The Challenge of the Unknown Target

The compound 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one belongs to a class of molecules containing pyrazole and piperazine scaffolds. These heterocyclic motifs are prevalent in a wide array of biologically active agents, demonstrating activities ranging from antimicrobial to neuropharmacological and anti-cancer effects[1][2][3]. The inherent potential of this compound is clear, yet without knowledge of its specific molecular target(s), its therapeutic development remains stalled.

The process of moving from an interesting compound to a validated drug candidate hinges on target deconvolution[4]. Identifying the direct protein binding partners clarifies the mechanism of action, enables structure-activity relationship (SAR) studies, and helps predict potential off-target effects and toxicity[5]. This guide outlines a logical, phased approach to systematically uncover and validate the biological targets of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.

Our strategy is built on a foundation of orthogonal approaches to maximize the probability of success and the reliability of the findings. We will prioritize label-free methods that utilize the native, unmodified compound to avoid potential artifacts introduced by chemical tags[6][7]. These initial discovery efforts will be complemented by genetic approaches and followed by stringent validation studies.

An Integrated Strategy for Target Identification

A successful target identification campaign requires a workflow that logically progresses from broad, unbiased screening to highly specific validation. The diagram below illustrates our proposed integrated strategy.

Target_ID_Workflow cluster_0 Phase 1: Phenotypic Discovery cluster_1 Phase 2: Unbiased Target Discovery (Proteomics) cluster_2 Phase 3: Genetic Confirmation cluster_3 Phase 4: Target Validation cluster_4 Outcome PhenoScreen Phenotypic Screening (e.g., Cell Viability, Reporter Assay) TPP Thermal Proteome Profiling (TPP) PhenoScreen->TPP DARTS Drug Affinity Responsive Target Stability (DARTS) PhenoScreen->DARTS APMS Affinity Purification-MS (AP-MS) (Optional/Orthogonal) PhenoScreen->APMS CRISPR CRISPRi/a/ko Screening (Resistance/Sensitivity) TPP->CRISPR Biochem Biochemical Validation (SPR, ITC, Enzymatic Assays) TPP->Biochem DARTS->CRISPR DARTS->Biochem APMS->CRISPR APMS->Biochem CRISPR->Biochem Cellular Cellular Target Engagement (CETSA, NanoBRET) Biochem->Cellular PhenoRescue Phenotype Rescue/Mimicry (siRNA/CRISPR Knockdown) Cellular->PhenoRescue ValidatedTarget Validated Molecular Target PhenoRescue->ValidatedTarget

Caption: Integrated workflow for target deconvolution.

Phase 1: Establishing a Biological Context via Phenotypic Screening

Before embarking on a target search, it is essential to identify a robust and measurable biological effect of the compound. A phenotypic screen provides this crucial starting point and establishes the cellular context for subsequent proteomic studies.

Experimental Rationale: The goal is to identify a specific, dose-dependent phenotype that can serve as a benchmark for all downstream validation experiments. A broad cell viability screen across a panel of diverse cancer cell lines (e.g., NCI-60) is a common and effective starting point.

Protocol: High-Throughput Cell Viability Screen

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 lung, MCF7 breast, HCT116 colon) in 384-well plates at their optimal densities and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one, starting from a maximum concentration of 100 µM. Use a digital drug dispenser to treat the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Readout: Add a resazurin-based reagent (e.g., CellTiter-Blue) and incubate for 1-4 hours. Measure fluorescence on a plate reader.

  • Data Analysis: Normalize the fluorescence data to the vehicle control wells. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line. A cell line exhibiting a potent and dose-dependent response will be selected for the target identification studies.

Phase 2: Unbiased Proteome-Wide Target Discovery

With a relevant cell line and phenotype identified, we proceed to unbiased methods to generate a list of candidate binding proteins. We advocate for a primary strategy using two complementary, label-free techniques: Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS).

Thermal Proteome Profiling (TPP)

Principle: TPP is based on the biophysical principle that the binding of a small molecule ligand often stabilizes its target protein, leading to an increase in the protein's thermal denaturation temperature (Tm)[8][9]. This change in thermal stability can be monitored on a proteome-wide scale using quantitative mass spectrometry[10]. This method is powerful as it can be performed in intact cells, preserving the native protein environment[11].

TPP_Workflow Start Select Cell Line (from Phenotypic Screen) Treat Treat cells with Vehicle (DMSO) or Compound Start->Treat Heat Aliquot and heat samples across a temperature gradient (e.g., 37°C to 67°C) Treat->Heat Lyse Lyse cells and separate soluble vs. aggregated proteins (Ultracentrifugation) Heat->Lyse Prep Prepare soluble fractions for MS (Digestion, TMT labeling) Lyse->Prep MS LC-MS/MS Analysis Prep->MS Analyze Data Analysis: Plot melting curves and identify proteins with a significant Tm shift MS->Analyze Hits Candidate Target List Analyze->Hits

Caption: Workflow for Thermal Proteome Profiling (TPP).

Protocol: TPP in Intact Cells

  • Cell Culture & Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with the compound at a concentration of 10x the IC50 (or a saturating, non-toxic dose) and a vehicle control for 1-2 hours.

  • Harvest and Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Distribute the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a defined temperature gradient (e.g., 10 temperatures from 37°C to 67°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins via ultracentrifugation (100,000 x g, 20 min).

  • Sample Preparation for MS: Collect the supernatant (soluble fraction). Determine protein concentration. Reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides with isobaric tags (e.g., TMTpro) to enable multiplexed quantification.

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them using high-resolution Orbitrap-based mass spectrometry.

  • Data Analysis: Identify and quantify peptides across all samples. For each protein, plot the relative soluble abundance as a function of temperature to generate melting curves for both the vehicle- and compound-treated states. Fit the data to a sigmoidal curve to determine the Tm for each condition. Proteins with a statistically significant and reproducible shift in Tm are considered primary candidates[12].

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS operates on the premise that when a small molecule binds to its target protein, it can stabilize the protein's conformation, making it less susceptible to proteolytic degradation[13][14]. This method is advantageous because it is simple, requires no chemical modification of the compound, and can be performed with crude cell lysates[7][15].

DARTS_Workflow Start Prepare Cell Lysate Treat Incubate lysate aliquots with Vehicle (DMSO) or Compound Start->Treat Digest Add protease (e.g., Pronase) to each aliquot and incubate Treat->Digest Stop Stop digestion with protease inhibitor or heat Digest->Stop Analyze Analyze protein protection via SDS-PAGE and Coomassie stain Stop->Analyze Excise Excise bands that are present/ enriched in the compound lane Analyze->Excise MS In-gel digestion and protein identification by LC-MS/MS Excise->MS Hits Candidate Target List MS->Hits

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Protocol: DARTS with Cell Lysate

  • Lysate Preparation: Lyse cells from the selected line using a mild, non-denaturing lysis buffer (e.g., M-PER buffer) without proteases. Clarify the lysate by centrifugation.

  • Compound Incubation: Aliquot the lysate. Treat aliquots with the compound (e.g., at 100x the IC50 to drive binding) and a vehicle control. Incubate for 1 hour at room temperature.

  • Proteolysis: Add a non-specific protease, such as Pronase, to each aliquot. The optimal protease concentration and digestion time must be empirically determined to achieve substantial but not complete degradation in the control sample. Incubate for 15-30 minutes.

  • Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Gel Electrophoresis: Separate the proteins on a large-format SDS-PAGE gel. Stain the gel with a sensitive Coomassie stain.

  • Candidate Identification: Carefully compare the banding patterns between the vehicle- and compound-treated lanes. Look for protein bands that are protected from degradation (i.e., are more intense) in the compound-treated lane[16].

  • Mass Spectrometry: Excise the protected bands of interest. Perform in-gel tryptic digestion and identify the proteins using LC-MS/MS.

Comparison of Primary Discovery Methods

The choice of method involves trade-offs. Using multiple orthogonal methods provides the strongest foundation for candidate selection.

FeatureThermal Proteome Profiling (TPP)Drug Affinity Responsive Target Stability (DARTS)Affinity Purification-MS (AP-MS)
Principle Ligand-induced thermal stabilization[8].Ligand-induced protease resistance[13].Affinity capture of target protein[17].
Compound State Unmodified (Label-free)Unmodified (Label-free)Modified with a tag or immobilized[6].
Cellular Context Intact cells or lysateLysateLysate
Throughput High (proteome-wide)Low-to-Medium (gel-based)Medium
Key Advantage Measures target engagement in a native cellular environment[9].Simple, rapid, and cost-effective screening method[14].Directly pulls down binding partners[18].
Key Limitation Some interactions don't cause a Tm shift; technically complex.May miss targets not protected from the specific protease used[13].Tag may alter binding; high rate of non-specific binders[19].

Phase 3: Genetic Approaches for Target Pathway Deconvolution

Genetic screens provide an entirely orthogonal line of evidence. Instead of identifying direct binders, they identify genes that functionally interact with the compound. A common result is that loss of the target gene confers resistance to the compound[20].

Principle: CRISPR-based loss-of-function screens systematically knock out every gene in the genome. By treating a pooled library of these knockout cells with the compound, one can identify which gene knockouts lead to increased survival (resistance) or enhanced cell death (sensitization)[21][22]. Knockout of the direct target is a primary mechanism for drug resistance.

Protocol: Pooled CRISPR Knockout Screen for Resistance

  • Library Transduction: Transduce a pooled genome-wide CRISPR knockout library (e.g., GeCKO v2) into a Cas9-expressing cell line.

  • Compound Selection: Treat the population of cells with 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one at a concentration that results in ~80% cell death (e.g., IC80). Maintain a parallel untreated population.

  • Enrichment: Continue to culture the cells, allowing the resistant population to grow out.

  • Genomic DNA Extraction: Harvest cells from both the final treated population and the initial (pre-treatment) population. Extract genomic DNA.

  • Sequencing: Use PCR to amplify the guide RNA (gRNA) cassettes from the genomic DNA and sequence them using next-generation sequencing (NGS).

  • Data Analysis: Count the reads for each gRNA in the treated and control populations. Genes whose gRNAs are significantly enriched in the treated population are considered resistance hits and are strong candidates for being the drug's target or part of its direct pathway[20].

Phase 4: Rigorous Target Validation

Data from the discovery phases will produce a list of candidate targets. This list must be subjected to rigorous validation to confirm direct binding and functional relevance. Validation is a multi-step process that moves from in vitro biochemical confirmation to in situ cellular engagement[23][24].

Biochemical Validation: Is the Binding Direct?

The first step is to confirm a direct, physical interaction between the compound and the purified candidate protein.

  • Expression and Purification: Recombinantly express and purify the top candidate proteins.

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over it. SPR measures binding in real-time, providing kinetics (kon/koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event in solution, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction.

  • Enzymatic/Functional Assays: If the candidate target is an enzyme, test the compound's ability to inhibit or activate its function in a purified system. This directly links binding to a functional consequence.

Cellular Target Engagement: Does it Bind in a Cell?

Confirming that the compound engages the target in the complex environment of a living cell is a critical validation step[25].

  • Cellular Thermal Shift Assay (CETSA): This is a targeted application of the TPP principle. Run a western blot to specifically detect the candidate protein's stability across a temperature gradient in compound- vs. vehicle-treated cells. A thermal shift confirms engagement[24].

  • NanoBRET/BRET Assays: If a suitable tracer ligand is available or can be developed, these bioluminescence resonance energy transfer assays can quantify target occupancy in live cells with high precision.

Functional Validation: Is the Target Responsible for the Phenotype?

The final and most important validation step is to link engagement of the target protein to the phenotype observed in Phase 1[26].

  • Target Knockdown/Knockout: Use siRNA or CRISPR to deplete the candidate target protein from the cells. If the target is correct, the knockdown/knockout cells should become resistant to the compound (i.e., the IC50 should increase significantly).

  • Overexpression: In some cases, overexpressing the target protein may sensitize cells to the compound.

  • Mutation Analysis: If a binding site is predicted, mutating key residues in the target protein should abolish the compound's effect.

Conclusion

The journey to identify the molecular target of a novel compound like 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is a systematic process of discovery and validation. By beginning with a clear phenotypic anchor and employing a suite of orthogonal, unbiased discovery techniques—prioritizing label-free proteomics and genetic screens—we can generate a high-confidence list of candidate proteins. Each candidate must then survive a gauntlet of rigorous validation assays that confirm direct biochemical binding, demonstrate target engagement in living cells, and, most critically, prove that the interaction with this specific target is responsible for the compound's biological effect. This structured, evidence-based approach minimizes the risk of pursuing false leads and provides the solid mechanistic foundation required for the successful advancement of a promising small molecule into a valuable chemical probe or therapeutic candidate.

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An In-Depth Technical Guide to the In Silico Prediction of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, in silico methodologies have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] These computational techniques offer a rapid and cost-effective means to predict the biological activity of small molecules, thereby prioritizing experimental resources for the most promising candidates.[1][3] This guide provides a comprehensive, technically-grounded workflow for predicting the bioactivity of a specific small molecule, 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one . We will navigate the logical sequence from initial compound characterization to multi-faceted computational analysis, including target prediction, molecular docking, pharmacophore modeling, and ADMET profiling. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these methods with confidence and integrity.

Introduction: The Imperative for Predictive Science

The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates often attributed to unforeseen issues with efficacy or safety.[1] Computational approaches have emerged as a powerful strategy to mitigate these risks early in the development pipeline.[4] By simulating interactions between a molecule and biological systems, we can generate robust, testable hypotheses about its potential therapeutic applications and liabilities.[5]

The subject of this guide, 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one, is a heterocyclic compound featuring a pyrazole ring linked to a piperazin-2-one core. While derivatives of piperazin-2-one have been noted for various biological activities, including anti-adenoviral properties, the specific bioactivity of this particular molecule is not widely documented in public literature, making it an ideal candidate for a comprehensive in silico investigation.[6] This guide will serve as a practical playbook for researchers aiming to unlock the therapeutic potential of this and other novel chemical entities.

Section 1: Foundational Analysis & Compound Preparation

Before any predictive modeling can begin, a thorough characterization of the molecule is essential. This stage ensures that all subsequent computational steps are based on an accurate and standardized representation of the chemical structure.

Sourcing and Standardizing the Molecular Structure

The first step is to obtain a machine-readable format of the molecule's structure. The canonical Simplified Molecular Input Line Entry System (SMILES) string for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is CN1C=C(C=N1)N2CC(=O)NCC2.

Protocol: Structure Standardization

  • Obtain SMILES: Source the SMILES string from a reliable chemical database like PubChem or construct it using chemical drawing software. For our compound, a similar structure, 1-[(1-methyl-1h-pyrazol-4-yl)methyl]piperazine, is available on ChemScene, providing a reference for the core scaffold.[7]

  • Convert to 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure file (e.g., SDF or MOL2 format). This conversion generates an initial low-energy conformation.

  • Energy Minimization: Subject the 3D structure to energy minimization using a force field (e.g., MMFF94). This step refines the geometry to a more energetically favorable and realistic conformation, which is critical for docking and 3D pharmacophore modeling.

Causality: An accurate, low-energy 3D conformation is paramount. Molecular docking and 3D similarity searches rely on the shape and electrostatic properties of the molecule; an unrefined structure can lead to incorrect binding pose predictions and false-negative results.[8]

Section 2: Target Identification: "What Does This Molecule Do?"

With a standardized structure, the next logical question is to identify its potential biological targets. This process, often called "target fishing" or "reverse screening," uses the principle of chemical similarity: a molecule is likely to bind to the same targets as other, structurally similar molecules with known activities.[9]

Protocol: Ligand-Based Target Prediction

  • Select a Tool: Utilize a web-based server designed for target prediction, such as SwissTargetPrediction. These tools compare the 2D and 3D topology of the query molecule against a database of known active ligands.[5]

  • Submit the Structure: Input the SMILES string or the 3D structure of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one into the server.

  • Analyze Predictions: The server will return a ranked list of potential protein targets, typically based on a probability score or Tanimoto similarity. The output will often group targets by class (e.g., kinases, GPCRs, enzymes).

  • Prioritize Targets: Scrutinize the top-ranking targets. Look for convergence—multiple high-probability hits within the same protein family or signaling pathway. Select the most promising and biologically plausible targets for further investigation. For pyrazole and piperazine-containing compounds, targets can range from kinases to receptors involved in neurological pathways.[10][11]

Trustworthiness: This method is a hypothesis-generation engine. The predictions are probabilistic and must be validated. The strength of the prediction is dependent on the diversity and size of the underlying database of known ligands.[5] Therefore, the output should be treated as a prioritized list for subsequent, more rigorous computational validation, such as molecular docking.

Section 3: Molecular Docking: Simulating the Protein-Ligand Interaction

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[12] It is a cornerstone of structure-based drug design and serves as a primary validation step for the hypotheses generated during target identification.[13]

Experimental Workflow: Molecular Docking

The following workflow outlines the process using AutoDock Vina, a widely used open-source docking program.[14]

Protocol: Protein and Ligand Preparation

  • Protein Preparation:

    • Download the 3D crystal structure of the selected target protein from the Protein Data Bank (PDB).

    • "Clean" the PDB file by removing water molecules, co-solvents, and any co-crystallized ligands.[15]

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This is crucial for accurately calculating electrostatic interactions.

    • Save the prepared protein in the required .pdbqt format.[15]

  • Ligand Preparation:

    • Using the energy-minimized 3D structure of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one, define its rotatable bonds.

    • Save the prepared ligand in the .pdbqt format.

Protocol: Docking Simulation and Analysis

  • Define the Binding Site: Specify the search space for the docking algorithm. This is typically a "grid box" centered on the known active site of the protein or a predicted binding pocket.[14]

  • Run Docking Simulation: Execute the docking algorithm (e.g., AutoDock Vina). The program will systematically explore different conformations (poses) of the ligand within the defined binding site and score them based on a calculated binding affinity (kcal/mol).[12]

  • Analyze Results:

    • Binding Affinity: The primary quantitative output. A more negative value indicates a stronger predicted binding interaction.[14]

    • Binding Pose: Visualize the top-scoring poses in a molecular viewer (e.g., PyMOL, Chimera). Analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's amino acid residues. A pose that forms multiple, geometrically sound interactions with key residues in the active site is considered more credible.

Self-Validation System: A docking protocol is considered validated if it can successfully "re-dock" a co-crystallized ligand back into its native binding pose in the protein's active site (typically with a Root Mean Square Deviation [RMSD] < 2.0 Å). This confirms that the docking parameters are appropriate for the target system.[16]

Visualization: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB Download Target PDB CleanPDB Clean Protein (Remove H2O) PDB->CleanPDB Ligand Prepare Ligand 3D Structure PrepLig Define Rotatable Bonds Ligand->PrepLig PrepProt Add Hydrogens & Charges CleanPDB->PrepProt Grid Define Binding Site (Grid Box) PrepProt->Grid RunVina Run AutoDock Vina PrepLig->RunVina Grid->RunVina Analyze Analyze Results RunVina->Analyze BindingAffinity Binding Affinity (kcal/mol) Analyze->BindingAffinity BindingPose Binding Pose & Interactions Analyze->BindingPose

Caption: A streamlined workflow for molecular docking simulations.

Section 4: Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore is an abstract representation of the essential molecular features responsible for a molecule's biological activity.[17] Pharmacophore modeling helps distill the key interactions observed in docking into a simpler, searchable model.[18]

Protocol: Structure-Based Pharmacophore Generation

  • Input: Use the highest-scoring, most plausible docked pose of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one within its target's active site.

  • Feature Identification: Identify the key interaction points:

    • Hydrogen Bond Acceptors (e.g., the carbonyl oxygen of the piperazinone).

    • Hydrogen Bond Donors (e.g., the secondary amine in the piperazinone ring).

    • Hydrophobic Regions (e.g., the methyl-pyrazole group).

    • Aromatic Rings.

  • Model Generation: Create a 3D model that represents these features as spheres or vectors, preserving their spatial relationships. This model serves as a 3D query.

  • Application - Virtual Screening: This pharmacophore model can be used to rapidly screen large compound databases to find other, structurally diverse molecules that possess the same key features and are therefore likely to bind to the same target.[18][19]

Expertise & Causality: A pharmacophore model derived from a docked pose is a powerful tool. It moves beyond a single molecule to define the ideal set of features for bioactivity. This is crucial for lead optimization, as it guides chemists on which parts of the molecule are essential and which can be modified to improve other properties like solubility or metabolic stability.[20]

Visualization: Pharmacophore Concept

Caption: An abstract 3D pharmacophore model with key features.

Section 5: ADMET Prediction: Will it be a "Good" Drug?

A molecule with high potency at its target is useless if it has poor pharmacokinetic properties or is toxic.[21] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to flag potential liabilities early.[22]

Protocol: In Silico ADMET Profiling

  • Select a Platform: Use a comprehensive, user-friendly web server like SwissADME or pkCSM. These platforms use a variety of Quantitative Structure-Activity Relationship (QSAR) models to predict a wide range of properties.[23][24]

  • Input Structure: Submit the SMILES string of the compound.

  • Analyze and Tabulate Results: The server will return predictions for numerous properties. It is crucial to organize this data into a structured format for clear interpretation.

Data Presentation: Predicted ADMET Profile

Below is a table of simulated ADMET properties for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one, representative of what would be obtained from a predictive server.

Property Category Parameter Predicted Value Interpretation & Significance
Physicochemical Molecular Weight194.23 g/mol Excellent. Well within Lipinski's Rule of Five (<500).[25]
LogP (Lipophilicity)-0.2Good. Indicates favorable water solubility.[25]
H-Bond Donors1Excellent. Complies with Lipinski's Rule (<5).
H-Bond Acceptors3Excellent. Complies with Lipinski's Rule (<10).
Pharmacokinetics GI AbsorptionHighFavorable for oral administration.
BBB PermeantNoMay not be suitable for CNS targets unless desired.
P-gp SubstrateNoGood. Not likely to be removed by efflux pumps.[24]
CYP InhibitorNo (for major isoforms)Low risk of drug-drug interactions.[20]
Drug-Likeness Lipinski's RuleYes (0 Violations)High likelihood of being an orally active drug.
Bioavailability Score0.55Good. Indicates a high probability of good oral bioavailability.
Toxicity AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.

Trustworthiness and Validation: QSAR models are statistical correlations between chemical structures and biological effects.[26] Their predictive power is confined to their "applicability domain"—the chemical space represented by the training data.[26] Therefore, predictions for a novel scaffold should be interpreted with caution and serve as flags for future experimental testing, not as definitive results.[27]

Conclusion & Future Directions

This comprehensive in silico workflow provides a multi-faceted prediction of the bioactivity of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one. By integrating target prediction, molecular docking, pharmacophore modeling, and ADMET profiling, we can construct a holistic and data-driven hypothesis. The initial analysis suggests that this molecule possesses favorable drug-like properties with a low toxicity risk. The subsequent steps of target prediction and molecular docking would elucidate its most probable biological targets, paving the way for focused in vitro validation.

The power of this approach lies in its iterative and integrative nature.[9] The results from each computational experiment inform and refine the next, building a progressively stronger case for a molecule's therapeutic potential before a single physical experiment is conducted. This guide provides the framework for researchers to apply these powerful predictive tools, transforming the landscape of modern drug discovery from one of serendipity to one of rational design.

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Navigating the Pyrazolylpiperazinone Patent Maze: A Technical Guide for Drug Discovery Pioneers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of modern drug discovery, the pyrazolylpiperazinone scaffold has emerged as a privileged structure, demonstrating remarkable versatility across a spectrum of therapeutic areas. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the patent landscape surrounding these promising compounds. By delving into the core scientific principles, synthesis methodologies, and burgeoning therapeutic applications, this guide aims to equip innovators with the knowledge to navigate and build upon the existing intellectual property.

The Core Structure: A Marriage of Versatility and Potency

The pyrazolylpiperazinone core is a heterocyclic amalgam, uniting the distinct chemical properties of a pyrazole ring and a piperazinone moiety. This unique combination confers a favorable pharmacokinetic profile and the ability to engage with a diverse range of biological targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore known for its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. The piperazinone ring, a six-membered heterocycle containing two nitrogen atoms, provides a rigid and adaptable scaffold that can be readily functionalized to modulate solubility, metabolic stability, and target engagement.

The Therapeutic Frontier: A Multitude of Applications

The patent literature reveals a broad and expanding array of therapeutic applications for pyrazolylpiperazinone derivatives. Initially explored for their potent and selective inhibition of protein kinases, their utility has since expanded to encompass a range of complex diseases.

Oncology: Targeting the Kinome

A significant portion of the patent activity surrounding pyrazolylpiperazinones is concentrated in the field of oncology, where they have been extensively investigated as kinase inhibitors.[1][2][3] Abnormal kinase activity is a hallmark of many cancers, and the pyrazolylpiperazinone scaffold has proven to be an effective template for designing potent and selective inhibitors of various kinase families.[1]

Key Patented Kinase Inhibitors:

Compound ClassTarget Kinase(s)Key Patent Assignee(s)Therapeutic Indication(s)
Pyrazolyl-pyrimidine derivativesMultiple protein kinasesNot SpecifiedCancer, cell proliferative disorders
Pyrazolopyridine derivativesProtein Kinase C theta (PKC-θ)Not SpecifiedInflammatory diseases, immunological disorders
Pyrazolyl-ureasp38 MAP kinaseNot SpecifiedInflammatory diseases

These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates.[1] This mechanism effectively disrupts the signaling pathways that drive tumor growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition

Pyrazolylpiperazinone Pyrazolylpiperazinone Inhibitor Kinase Kinase Active Site (ATP Binding Pocket) Pyrazolylpiperazinone->Kinase Competitively Binds Inhibition Inhibition Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Competitive inhibition of kinase activity by pyrazolylpiperazinones.

Central Nervous System Disorders: Modulating Neuronal Pathways

Beyond oncology, the pyrazolylpiperazinone scaffold has shown significant promise in the treatment of central nervous system (CNS) disorders.[4] Patents from major pharmaceutical companies like Pfizer and Janssen highlight the potential of these compounds in addressing complex neurological and psychiatric conditions.[4][5][6][7]

Patented Applications in CNS Disorders:

  • Neurodegenerative Diseases: Several patents disclose the use of pyrazole derivatives for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[8] These compounds are often designed to modulate the activity of key enzymes or receptors implicated in disease pathology.

  • Schizophrenia and Mood Disorders: The patent literature describes pyrazolylpiperazinone derivatives as antagonists of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO is a promising therapeutic strategy for schizophrenia and other psychiatric disorders.

  • Pain Management: Certain pyrazolylacylpyrazoline compounds have been patented for their potential in treating neurological disorders, including pain.[9]

Other Emerging Therapeutic Areas

The versatility of the pyrazolylpiperazinone scaffold is further evidenced by patent applications in other therapeutic areas, including:

  • Inflammatory Diseases: As potent kinase inhibitors, these compounds have applications in treating inflammatory conditions.[2]

  • Metabolic Disorders: Some phenyl-piperazine derivatives have been investigated for their potential in treating metabolic disorders.

The Synthetic Blueprint: Constructing the Core Scaffold

The synthesis of pyrazolylpiperazinone derivatives is a multi-step process that allows for a high degree of structural diversification. The patent literature outlines several general strategies for their preparation, which can be adapted to generate a wide range of analogs for structure-activity relationship (SAR) studies.

General Synthetic Strategy

A common approach to the synthesis of pyrazolylpiperazinones involves the coupling of a pre-formed pyrazole intermediate with a piperazinone synthon.

Synthetic Workflow:

Start1 Pyrazole Precursor Synthesis Coupling Coupling Reaction (e.g., Buchwald-Hartwig, SNAr) Start1->Coupling Start2 Piperazinone Precursor Synthesis Start2->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Functionalization Functional Group Modification (Optional) Intermediate->Functionalization Final_Product Final Pyrazolylpiperazinone Product Intermediate->Final_Product Direct Functionalization->Final_Product Purification Purification (e.g., Chromatography, Crystallization) Final_Product->Purification

Caption: General synthetic workflow for pyrazolylpiperazinone derivatives.

Key Synthetic Protocols

This protocol, adapted from patent WO2015063709A1, describes a key intermediate in the synthesis of more complex pyrazolylpiperazinone derivatives.[10]

Step-by-Step Methodology:

  • Reaction of Ethyl Piperazine-1-carboxylate with Ethyl Acetoacetate: Ethyl piperazine-1-carboxylate is reacted with ethyl acetoacetate in toluene at elevated temperatures.[10]

  • Condensation with Phenylhydrazine: The resulting intermediate is cooled and then reacted with phenylhydrazine to form the pyrazole ring.[10]

  • Concentration: The reaction mixture is concentrated under reduced pressure to yield the crude product.[10]

Patent CN108129404B provides a method for the synthesis of chiral piperazinone derivatives, which are valuable building blocks for enantiomerically pure pyrazolylpiperazinone drugs.

Step-by-Step Methodology:

  • Oxidation of Protected Ethanolamine: A protected ethanolamine is oxidized to the corresponding aminoacetaldehyde.

  • Reductive Amination: The aminoacetaldehyde undergoes reductive amination with an amino acid ester in the presence of a reducing agent.

  • Deprotection and Cyclization: The resulting chiral diamine derivative is deprotected and cyclized to afford the chiral piperazinone.

The Patent Landscape: Key Players and Future Directions

The patent landscape for pyrazolylpiperazinones is dominated by a mix of large pharmaceutical corporations and specialized biotechnology companies. Analysis of patent filings reveals that companies like Vertex Pharmaceuticals , Pfizer , and Janssen Pharmaceutica are key players in this space.[5][7][11][12][13][14][15]

Key Patent Assignees and Their Focus Areas:

AssigneePrimary Focus Area(s)
Vertex Pharmaceuticals Kinase inhibitors for cancer and inflammatory diseases.[11][12][13][14]
Pfizer CNS disorders, including neurodegenerative diseases and pain.[6][15]
Janssen Pharmaceutica CNS disorders, including schizophrenia.[5][7]

The ongoing research and patent filings in this area suggest that the therapeutic potential of pyrazolylpiperazinones is far from exhausted. Future research is likely to focus on:

  • Novel Kinase Targets: Exploring the inhibition of novel and challenging kinase targets in oncology and immunology.

  • Enhanced CNS Penetration: Optimizing the physicochemical properties of these compounds to improve their ability to cross the blood-brain barrier for the treatment of CNS disorders.

  • Combination Therapies: Investigating the synergistic effects of pyrazolylpiperazinone derivatives in combination with other therapeutic agents.

  • Targeted Drug Delivery: Developing novel formulations and delivery systems to enhance the efficacy and reduce the side effects of these potent compounds.

Conclusion: A Scaffold of Opportunity

The pyrazolylpiperazinone scaffold represents a fertile ground for the discovery and development of novel therapeutics. Its inherent versatility, coupled with a proven track record in modulating key biological targets, ensures its continued prominence in the patent landscape. For researchers and drug development professionals, a thorough understanding of the existing intellectual property, as outlined in this guide, is paramount for navigating this exciting and competitive field. By leveraging the insights from the patent literature, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024-08-27). PubMed. [Link]

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  • Vertex Pharmaceuticals Incorporated. (2023-02-10). U.S. Securities and Exchange Commission. [Link]

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Methodological & Application

Application Notes & Protocols: Elucidating the Anti-inflammatory Potential of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction and Scientific Rationale

The compound 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one integrates these two important pharmacophores. This unique combination provides a strong rationale for its investigation as a potential novel anti-inflammatory agent. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound, from initial in vitro screening to more complex in vivo models of inflammation. The experimental design is intended to not only determine the compound's efficacy but also to provide insights into its potential mechanism of action.

II. Proposed Mechanism of Action and Investigational Strategy

Based on the known activities of pyrazole and piperazine derivatives, 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is hypothesized to exert anti-inflammatory effects through one or more of the following mechanisms:

  • Suppression of Pro-inflammatory Cytokines: Reduction in the production and release of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[5][7][8]

  • Modulation of Inflammatory Signaling Pathways: Interference with intracellular signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of a multitude of pro-inflammatory genes.[9]

Our investigational strategy is a tiered approach, beginning with broad in vitro screening to establish bioactivity and culminating in targeted in vivo studies to confirm efficacy.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: In Vivo Validation Cell-Free Assays Cell-Free Assays Cell-Based Assays Cell-Based Assays Cell-Free Assays->Cell-Based Assays Confirm Bioactivity Western Blot Western Blot Cell-Based Assays->Western Blot Probe Signaling Proteins ELISA ELISA Cell-Based Assays->ELISA Quantify Cytokines Acute Inflammation Model Acute Inflammation Model Western Blot->Acute Inflammation Model ELISA->Acute Inflammation Model Validate in Living System qPCR qPCR Chronic Inflammation Model Chronic Inflammation Model Acute Inflammation Model->Chronic Inflammation Model Assess Long-term Efficacy

Caption: Tiered approach for evaluating anti-inflammatory activity.

III. In Vitro Anti-inflammatory Activity Assessment

A. Protocol 1: Inhibition of Protein Denaturation

Rationale: Protein denaturation is a well-documented cause of inflammation. This assay serves as a preliminary, rapid screening method to assess the ability of the test compound to stabilize proteins and prevent denaturation.[10][11]

Materials:

  • 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one (Test Compound)

  • Bovine Serum Albumin (BSA), 5% w/v solution

  • Diclofenac Sodium (Reference Standard)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and Diclofenac Sodium in a suitable solvent (e.g., DMSO).

  • In separate tubes, add 0.5 mL of 5% w/v BSA solution.

  • Add 0.45 mL of PBS to each tube.

  • Add 0.05 mL of the test compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). Prepare a control group with 0.05 mL of the vehicle (DMSO) and a standard group with Diclofenac Sodium.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation:

CompoundConcentration (µg/mL)Mean Absorbance (660 nm) ± SD% Inhibition
Control-0.85 ± 0.04-
Test Compound 1000.62 ± 0.0327.1%
2500.41 ± 0.0251.8%
5000.25 ± 0.0370.6%
Diclofenac Sodium 1000.35 ± 0.0258.8%
B. Protocol 2: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Cytokine Production in RAW 264.7 Macrophages

Rationale: Macrophages play a central role in the inflammatory response. Upon stimulation with LPS, they produce high levels of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[12] This assay is a cornerstone for evaluating the anti-inflammatory potential of a compound in a cellular context.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one (Test Compound)

  • Dexamethasone (Reference Standard)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or Dexamethasone for 1 hour. Include a vehicle control (DMSO).

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A, incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B, incubate for 10 minutes.

    • Measure absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the remaining supernatant.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Cell Viability:

    • Perform an MTT assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

Data Presentation:

TreatmentConcentration (µM)NO (µM) ± SDTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDCell Viability (%)
Control-1.2 ± 0.355 ± 1280 ± 15100%
LPS (1 µg/mL)-45.8 ± 3.12540 ± 1503120 ± 21098%
Test Compound + LPS1032.5 ± 2.51850 ± 1202250 ± 18097%
5015.1 ± 1.8980 ± 951100 ± 11095%
Dexamethasone + LPS1010.2 ± 1.1750 ± 80890 ± 9099%

IV. Elucidation of Mechanism of Action

A. Protocol 3: Western Blot Analysis of COX-2 and iNOS Expression

Rationale: To investigate if the test compound's inhibition of prostaglandin and NO production is due to the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

G cluster_0 Workflow: Western Blot A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (Anti-COX-2, Anti-iNOS, Anti-β-actin) D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Densitometry Analysis G->H

Caption: Standard workflow for Western Blot analysis.

Procedure:

  • Culture and treat RAW 264.7 cells with the test compound and LPS as described in Protocol 2.

  • After 24 hours, lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

V. In Vivo Anti-inflammatory Efficacy

A. Protocol 4: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation, widely used for the evaluation of anti-inflammatory drugs.[6][13][14][15][16] Carrageenan injection induces a biphasic inflammatory response characterized by edema, which can be measured over time.

Materials:

  • Male Wistar rats (180-220 g)

  • 1% w/v Carrageenan solution in sterile saline

  • 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one (Test Compound)

  • Indomethacin (Reference Standard)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize animals for at least one week before the experiment. Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6): Vehicle control, Test Compound (e.g., 25, 50, 100 mg/kg), and Indomethacin (10 mg/kg).

  • Administer the test compound or reference standard orally (p.o.) 60 minutes before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group. % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation:

| Treatment | Dose (mg/kg, p.o.) | \multicolumn{5}{c|}{Mean Increase in Paw Volume (mL) ± SEM} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | Vehicle Control | - | 0.25±0.03 | 0.48±0.04 | 0.75±0.05 | 0.68±0.04 | 0.55±0.03 | | Test Compound | 50 | 0.15±0.02* | 0.28±0.03* | 0.42±0.04* | 0.35±0.03* | 0.28±0.02* | | | 100 | 0.11±0.01* | 0.21±0.02* | 0.31±0.03* | 0.25±0.02* | 0.20±0.02* | | Indomethacin | 10 | 0.10±0.01* | 0.19±0.02* | 0.28±0.02* | 0.22±0.02* | 0.18±0.01* | *p < 0.05 compared to Vehicle Control

VI. Investigating the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS. Investigating the effect of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one on this pathway can provide significant mechanistic insight.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes induces transcription Compound 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one Compound->IKK Potential Inhibition Point Compound->IkB Potential Inhibition Point

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

Further studies, such as Western blotting for phosphorylated IκBα and nuclear translocation assays for the p65 subunit of NF-κB, would be required to confirm inhibition of this pathway.

VII. Conclusion and Future Directions

These application notes provide a robust, multi-tiered framework for the comprehensive evaluation of the anti-inflammatory properties of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one. The successful execution of these protocols will establish a clear profile of the compound's efficacy and offer valuable insights into its mechanism of action. Positive results from these studies would warrant further investigation into chronic inflammation models, pharmacokinetic profiling, and safety pharmacology to fully assess its therapeutic potential.

VIII. References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Gallardo-Casas, C. A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Molecules, 28(14), 5393. [Link]

  • Sallustio, F., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1648. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link]

  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods and Findings in Experimental and Clinical Pharmacology, 28(5), 291-296. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Sathisha, K. R., et al. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1836-1841. [Link]

  • Jain, N. K., Patil, C. S., & Singh, A. (2010). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Drug Research, 2(3), 157-161. [Link]

  • Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(10), 1-14. [Link]

  • Sharma, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. Journal of Drug Delivery and Therapeutics, 12(3), 193-206. [Link]

  • Tsolaki, E., et al. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 23(7), 1648. [Link]

  • Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S6), 2531-2550. [Link]

  • Fajemiroye, J. O., et al. (2014). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Biological & pharmaceutical bulletin, 37(6), 996-1004. [Link]

  • Menegatti, R., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 25(5), 557-566. [Link]

  • Šimokaitienė, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Šimokaitienė, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Kumar, M. S., et al. (2023). Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone. Russian Journal of Organic Chemistry, 59(4), 548-551. [Link]

  • Brito, F. C. F., et al. (2020). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. [Link]

  • Šimokaitienė, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

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Application Notes & Protocols for In Vivo Evaluation of Pyrazolylpiperazinones in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Introduction:

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antipsychotic effects.[1] The fusion of a pyrazole moiety with a piperazine ring to create pyrazolylpiperazinones presents a compelling chemical architecture for exploring novel pharmacological activities. Piperazine derivatives themselves are known to possess a variety of biological effects, including antibacterial and antifungal properties, and their inclusion can modulate the physicochemical properties of a lead compound, potentially enhancing solubility and bioavailability.[2][3]

This guide provides a comprehensive framework for the in vivo evaluation of novel pyrazolylpiperazinone compounds in rodent models. It is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results. We will cover preclinical study design, pharmacokinetic (PK) and pharmacodynamic (PD) evaluation, and protocols for assessing efficacy in common models of inflammation and central nervous system (CNS) activity.

Proposed Mechanisms of Action for Pyrazolylpiperazinones

While the precise mechanisms for novel pyrazolylpiperazinone compounds will require empirical determination, the broader pyrazole and piperazine literature suggests several plausible targets that can guide initial in vivo investigations.

  • Anti-inflammatory and Analgesic Activity: Many pyrazoline derivatives exhibit potent anti-inflammatory and analgesic effects.[4][5] This is often attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to celecoxib, or the downregulation of pro-inflammatory cytokines like IL-6 and TNF-α.[1]

  • CNS Modulation: The pyrazole scaffold is present in compounds with significant CNS activity. For instance, pyrazolopyridines have been shown to act as non-sedative anxiolytics by modulating the GABA-A receptor complex.[6] This suggests that pyrazolylpiperazinones could be investigated for anxiolytic, anticonvulsant, or antidepressant properties.

  • Metabolic and Oxidative Stress Pathways: Recent studies on myricetin derivatives containing a pyrazole piperazine amide structure have demonstrated antifungal activity through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II).[2][3] In mammalian systems, inhibition of SDH can impact cellular metabolism and oxidative stress. Additionally, some pyrazole derivatives have been shown to inhibit NADPH oxidase, a major source of reactive oxygen species (ROS), thereby protecting against oxidative stress.[7]

The following diagram illustrates these potential multitarget mechanisms of action:

Pyrazolylpiperazinone_MoA cluster_0 Cellular Effects cluster_1 Molecular Targets Inflammation Inflammation CNS_Modulation CNS Modulation Oxidative_Stress Oxidative Stress COX_Enzymes COX Enzymes COX_Enzymes->Inflammation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Pro_inflammatory_Cytokines->Inflammation GABA_A_Receptor GABA-A Receptor GABA_A_Receptor->CNS_Modulation SDH Succinate Dehydrogenase (Mitochondrial Complex II) SDH->Oxidative_Stress NADPH_Oxidase NADPH Oxidase NADPH_Oxidase->Oxidative_Stress Pyrazolylpiperazinone Pyrazolylpiperazinone Pyrazolylpiperazinone->COX_Enzymes Inhibition Pyrazolylpiperazinone->Pro_inflammatory_Cytokines Downregulation Pyrazolylpiperazinone->GABA_A_Receptor Modulation Pyrazolylpiperazinone->SDH Inhibition Pyrazolylpiperazinone->NADPH_Oxidase Inhibition

Caption: Potential Multitarget Mechanisms of Pyrazolylpiperazinones.

Part 1: Preclinical Study Design & Workflow

A logical and phased approach is critical for the efficient evaluation of novel compounds. The following workflow outlines a typical screening cascade for a new pyrazolylpiperazinone derivative.

In_Vivo_Workflow Start Compound Synthesis & Characterization Formulation Formulation Development & Solubility Testing Start->Formulation PK_Study Pharmacokinetic (PK) Study (Mouse or Rat) Formulation->PK_Study Tolerability Maximum Tolerated Dose (MTD) & Acute Tolerability PK_Study->Tolerability Efficacy_Models Efficacy Models (e.g., Anti-inflammatory, CNS) Tolerability->Efficacy_Models PD_Study Pharmacodynamic (PD) Biomarker Analysis Efficacy_Models->PD_Study Data_Analysis Data Analysis & SAR Interpretation PD_Study->Data_Analysis End Lead Optimization or Candidate Selection Data_Analysis->End

Caption: General Workflow for In Vivo Evaluation.

Ethical Considerations

All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

Part 2: Pharmacokinetic (PK) Studies in Rodents

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is fundamental to designing meaningful efficacy studies. A well-designed PK study will determine key parameters such as bioavailability, half-life (t½), and maximum concentration (Cmax).

Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a pyrazolylpiperazinone compound following intravenous (IV) and oral (PO) administration.

Materials:

  • Test compound

  • Vehicle for IV and PO administration (e.g., 20% Solutol HS 15 in saline)

  • Sprague-Dawley rats (male, 200-250g)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least 3-5 days before the study. House them in a controlled environment with free access to food and water.

  • Group Allocation: Assign rats to two groups (n=3-4 per group):

    • Group 1: IV administration (e.g., 2 mg/kg)

    • Group 2: PO administration (e.g., 10 mg/kg)

  • Dosing:

    • IV Group: Administer the compound via a bolus injection into the tail vein.

    • PO Group: Administer the compound via oral gavage.

  • Blood Sampling: Collect blood samples (~100-200 µL) from the tail vein or saphenous vein at the following time points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C (e.g., 3000 x g for 10 minutes) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
Half-life of the compound in plasma
AUC(0-t) Area under the plasma concentration-time curve
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (calculated from IV and PO AUC data)

Part 3: Efficacy Evaluation in Rodent Models

Based on the proposed mechanisms of action, initial efficacy studies can be conducted in models of inflammation or CNS disorders.

Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

Objective: To evaluate the anti-inflammatory activity of a pyrazolylpiperazinone compound.

Materials:

  • Test compound and vehicle

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • 1% w/v Carrageenan solution in saline

  • Wistar or Sprague-Dawley rats (150-200g)

  • Plebysmometer or digital calipers

Methodology:

  • Animal Acclimatization and Grouping: Acclimatize animals and divide them into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Indomethacin)

    • Group 3-5: Test compound at various doses (e.g., 10, 30, 100 mg/kg, PO)

  • Compound Administration: Administer the vehicle, positive control, or test compound orally 60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline (0 hour) volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] * 100

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Protocol: Elevated Plus Maze in Mice (Anxiolytic Model)

Objective: To assess the potential anxiolytic effects of a pyrazolylpiperazinone compound.

Materials:

  • Test compound and vehicle

  • Positive control (e.g., Diazepam, 1-2 mg/kg)

  • Elevated Plus Maze (EPM) apparatus

  • CD-1 or C57BL/6 mice (male, 25-30g)

  • Video tracking software

Methodology:

  • Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

  • Animal Acclimatization and Grouping: Acclimatize mice to the testing room for at least 60 minutes before the experiment. Divide them into groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Diazepam)

    • Group 3-5: Test compound at various doses (e.g., 5, 15, 50 mg/kg, IP or PO)

  • Compound Administration: Administer the vehicle, positive control, or test compound 30 minutes (IP) or 60 minutes (PO) before the test.

  • Testing Procedure:

    • Place each mouse individually in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of locomotor activity).

  • Interpretation: An increase in the time spent and/or the number of entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic effect. Analyze data using ANOVA or Kruskal-Wallis test.

References

  • Setaraman Venkataraman, Saras Jain, Kamal Shah, and Neeraj Upmanyu. (2010). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NOVEL PYRAZOLINES. Rasayan J. Chem. [Link]

  • Li, Y., et al. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. PubMed. [Link]

  • Li, Y., et al. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Molecules. [Link]

  • Kumar, V., et al. (2013). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Journal of the Indian Chemical Society. [Link]

  • Venkataraman, S., et al. (2010). Synthesis and biological activity of some novel pyrazolines. PubMed. [Link]

  • Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Patel, J. B., et al. (1985). Pharmacology of pyrazolopyridines. PubMed. [Link]

  • Gzar, H. A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. [Link]

Sources

Application Note & Protocols: A Strategic Workflow for Characterizing Novel Piperazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one scaffold represents a promising, yet largely uncharacterized, chemical entity. Drawing from the broad biological activities of related pyrazole and piperazine-containing compounds—which include anticancer, anti-inflammatory, and neuropharmacological effects—this document provides a comprehensive, multi-phased strategy for the systematic cellular characterization of this novel molecule.[1][2][3] We present a tiered approach, beginning with foundational cytotoxicity assessments, progressing to unbiased phenotypic screening to generate mechanistic hypotheses, and culminating in specific, hypothesis-driven assays and direct target engagement validation. This guide is designed for drug discovery and development scientists, providing robust, self-validating protocols and explaining the causal logic behind each experimental choice to facilitate the elucidation of the compound's mechanism of action and therapeutic potential.

Introduction: The Rationale for a Phased-Based Assay Strategy

The piperazine ring and its derivatives are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets.[4][5] Similarly, the pyrazole moiety is a key component in numerous FDA-approved drugs. The combination of these scaffolds in 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one (herein referred to as "Compound P") suggests a high potential for biological activity, but without prior knowledge of its specific molecular target, a systematic and unbiased approach is required for its characterization.[6]

Traditional drug discovery often relies on target-based screening; however, when investigating a novel compound, a phenotypic approach can be more powerful.[7][8] Phenotypic screening identifies molecules based on their observable effects in a biologically relevant system (e.g., a cell), allowing the compound's function to guide the discovery of its mechanism.[9][10]

This guide presents a four-phase workflow designed to de-risk and accelerate the characterization of Compound P. The strategy is to move from broad, foundational assays to increasingly specific and mechanistic investigations, ensuring that each step is informed by validated data from the previous one. This approach maximizes resource efficiency and increases the probability of successfully identifying the compound's therapeutic value.

G phase1 Phase 1: Foundational Cytotoxicity & Viability Profiling phase2 Phase 2: Unbiased Phenotypic Screening & Hypothesis Generation phase1->phase2 phase3 Phase 3: Hypothesis-Driven Mechanistic Assays phase2->phase3 phase4 Phase 4: Direct Target Engagement Validation phase3->phase4

Caption: High-level workflow for characterizing Compound P.

Phase 1: Foundational Viability and Cytotoxicity Profiling

Expertise & Rationale: Before investigating specific mechanisms, it is imperative to determine the concentration range at which Compound P affects basic cellular health.[11][12] Cell viability assays measure overall metabolic activity, while cytotoxicity assays detect damage or cell death. Establishing these parameters is critical for designing subsequent experiments, as it distinguishes targeted pharmacological effects from non-specific toxicity and defines the appropriate concentration range for mechanistic studies.[13] We recommend screening across a panel of cell lines relevant to potential therapeutic areas (e.g., cancer, neuronal, immune cells) to identify any cell-type-specific sensitivity.

Protocol 2.1: Cell Viability Assessment using Resazurin Reduction Assay

This protocol details a colorimetric assay to measure cell viability by quantifying the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent product) by viable cells.

Materials:

  • Resazurin sodium salt (e.g., Sigma-Aldrich, R7017)

  • Selected cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma, SH-SY5Y neuroblastoma)[3][14]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Compound P, dissolved in DMSO to create a 10 mM stock solution

  • 96-well clear-bottom black plates

  • Multi-channel pipette

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase at the end of the assay (typically 5,000-10,000 cells/well).

    • Seed cells in 100 µL of complete medium per well in a 96-well plate and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Preparation and Treatment:

    • Prepare a serial dilution series of Compound P in culture medium. A common starting range is from 100 µM down to 1 nM.

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.5%) and "no-treatment control" wells (medium only).

    • Carefully remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions or control medium to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours. The incubation time should be consistent across experiments.

  • Assay Execution:

    • Prepare a 0.15 mg/mL working solution of resazurin in PBS and filter-sterilize.

    • Add 20 µL of the resazurin working solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium but no cells).

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the log-transformed compound concentration and fit a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).[15]

Data Presentation:

Cell LineCompound P IC50 (µM)95% Confidence Interval
A54912.510.2 - 15.3
HT-298.97.5 - 10.6
SH-SY5Y> 100N/A
MRC-5 (Normal)45.238.9 - 52.7

Table 1: Example viability data for Compound P across various cell lines. The higher IC50 in the normal cell line (MRC-5) suggests potential for a therapeutic window.

Phase 2: Unbiased Phenotypic Screening for Hypothesis Generation

Expertise & Rationale: With a defined concentration range, the next step is to observe how sub-lethal concentrations of Compound P affect cellular phenotype. High-Content Screening (HCS) is a powerful, unbiased approach that uses automated microscopy and image analysis to quantify multiple cellular features simultaneously.[16] This allows for the generation of a "fingerprint" of the compound's effect, providing clues to its mechanism of action (e.g., does it induce apoptosis, cause cell cycle arrest, or alter cytoskeletal structure?).

Protocol 3.1: Multiplexed High-Content Apoptosis and Morphology Assay

This protocol uses fluorescent dyes to simultaneously assess nuclear morphology, cell number, and caspase-3/7 activation (a key marker of apoptosis).

Materials:

  • High-content imaging system (e.g., Thermo Fisher CellInsight CX7, Molecular Devices ImageXpress)

  • Hoechst 33342 (nuclear stain)

  • CellEvent™ Caspase-3/7 Green Detection Reagent

  • CellMask™ Deep Red Stain (cytoplasmic/whole-cell stain)

  • 96-well imaging plates (e.g., Corning 3603)

  • Positive control for apoptosis (e.g., Staurosporine, 1 µM)

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in imaging plates and allow them to attach overnight.

    • Treat cells with Compound P at concentrations determined in Phase 1 (e.g., IC50, 1/2 x IC50, and 2x IC50). Include vehicle and positive controls.

    • Incubate for a relevant duration (e.g., 24 hours).

  • Staining:

    • Prepare a staining solution in culture medium containing Hoechst 33342 (2 µg/mL), CellEvent Caspase-3/7 Green Reagent (2 µM), and CellMask Deep Red (1X).

    • Add the staining solution directly to the wells and incubate for 30-60 minutes at 37°C.

  • Image Acquisition:

    • Acquire images on a high-content imager using appropriate channels (DAPI for Hoechst, FITC for Caspase-3/7, and Cy5 for CellMask).

    • Capture at least four fields of view per well to ensure statistical power.

  • Image Analysis:

    • Use the imager's software to perform automated image analysis.

    • Segmentation: Identify nuclei using the Hoechst signal and cell boundaries using the CellMask signal.

    • Feature Extraction: Quantify parameters for each cell:

      • Cell Count: Total number of nuclei.

      • Apoptosis: Mean fluorescence intensity of the Caspase-3/7 signal within the cytoplasm.

      • Nuclear Morphology: Nuclear area, intensity, and condensation (a feature of apoptotic cells).

  • Data Interpretation:

    • A significant increase in Caspase-3/7 intensity coupled with nuclear condensation in Compound P-treated cells strongly suggests an apoptotic mechanism.

    • A decrease in cell count without a corresponding increase in apoptosis markers may indicate a cytostatic or anti-proliferative effect, pointing towards cell cycle arrest.

Phase 3: Hypothesis-Driven Mechanistic Assays

Expertise & Rationale: The phenotypic data from Phase 2 generates specific, testable hypotheses. For example, if HCS indicates apoptosis, the next logical step is to investigate the underlying signaling pathway.[17] This phase uses more traditional, targeted assays like Western blotting or flow cytometry to validate the phenotypic observations and provide deeper mechanistic insight.[18]

G compound Compound P target Putative Target (e.g., Kinase, Tubulin) compound->target Inhibition? casp9 Caspase-9 (Initiator) target->casp9 Blocks Inhibition Of casp37 Caspase-3/7 (Executioner) casp9->casp37 Activates apoptosis Apoptosis casp37->apoptosis Executes

Caption: Hypothetical apoptotic pathway activated by Compound P.

Protocol 4.1: Cell Cycle Analysis by Flow Cytometry

This protocol is used if Phase 2 suggests an anti-proliferative effect. It quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Materials:

  • Propidium Iodide (PI) / RNase Staining Buffer (e.g., BD Pharmingen 550825)

  • Flow cytometer

  • 6-well plates

  • Positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest)

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates.

    • Treat with Compound P at relevant concentrations for 24 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure all cells are analyzed.

    • Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.

    • Fix cells overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

    • An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest at that checkpoint.

Phase 4: Direct Target Engagement Validation

Expertise & Rationale: After identifying a specific cellular pathway, confirming that Compound P directly binds to a putative molecular target within that pathway is the gold standard for mechanism-of-action studies.[19][20] Target engagement assays provide evidence that the drug interacts with its intended protein in a physiological context.[21] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that measures the thermal stabilization of a protein upon ligand binding.[22][23]

Protocol 5.1: Principle of the Cellular Thermal Shift Assay (CETSA®)

This section describes the principle of CETSA, which would be performed once a candidate target protein is identified (e.g., through proteomic studies or based on the known targets of similar chemical scaffolds).

Assay Principle:

  • Treatment: Intact cells are treated with Compound P or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures. Proteins that are bound to a ligand (Compound P) are often more thermally stable and will not denature and aggregate until a higher temperature is reached.

  • Lysis and Separation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured fraction by centrifugation.

  • Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blot or mass spectrometry.

  • Interpretation: A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates direct binding and engagement of the target protein by Compound P.

G treat 1. Treat Cells (Vehicle vs. Compound P) heat 2. Heat to Gradient of Temperatures treat->heat lyse 3. Lyse & Centrifuge to Separate Soluble Protein heat->lyse detect 4. Detect Soluble Target Protein (Western Blot) lyse->detect result Result: Thermal Shift Confirms Engagement detect->result

Caption: Simplified workflow of the CETSA® principle.

Conclusion and Future Directions

This application note outlines a logical, efficacy-driven workflow for the comprehensive cellular characterization of the novel compound 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one. By progressing from broad viability profiling to unbiased phenotypic screening and then to specific mechanistic and target engagement assays, researchers can efficiently generate a robust data package to define the compound's mechanism of action. This systematic approach ensures that experimental choices are backed by solid data, mitigates the risks associated with characterizing unknown molecules, and ultimately accelerates the journey from a novel compound to a potential therapeutic candidate.

References

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed, National Center for Biotechnology Information. [Link]

  • Gorshkov, K., et al. (2020). A review for cell-based screening methods in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

  • Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative...is Modulated by Serotonergic and GABAergic Pathways. PubMed, National Center for Biotechnology Information. [Link]

  • Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. PubMed, National Center for Biotechnology Information. [Link]

  • A Practical Approach to Biological Assay Validation. EDQM. [Link]

  • Statistical methods and software for the analysis of high-throughput reverse genetic assays using flow cytometry readouts. PubMed, National Center for Biotechnology Information. [Link]

  • Recent developments in cell-based assays and stem cell technologies for Botulinum neurotoxin research and drug discovery. PubMed, National Center for Biotechnology Information. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed, National Center for Biotechnology Information. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative...is Modulated by Serotonergic and GABAergic Pathways. Bentham Science. [Link]

  • Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions. [Link]

  • Central pharmacological activity of a new piperazine derivative... ResearchGate. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Determining target engagement in living systems. PubMed, National Center for Biotechnology Information. [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • How to do the statistical analysis of data collected from the SRB cell viability assay. Quora. [Link]

  • Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. PubMed, National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Phenotypic Screening. Sygnature Discovery. [Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors... PubMed, National Center for Biotechnology Information. [Link]

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  • Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation... PubMed, National Center for Biotechnology Information. [Link]

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  • Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. PubMed, National Center for Biotechnology Information. [Link]

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  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. [Link]

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Application Notes and Protocols for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Approach to Kinase Inhibition

The relentless pursuit of novel therapeutics for a myriad of diseases, particularly cancer, has identified protein kinases as a pivotal target class. The human kinome, comprising over 500 enzymes, governs a vast array of cellular processes, and its dysregulation is a hallmark of many pathological conditions. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.

This document provides a comprehensive guide to the initial characterization of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one , a novel compound with significant potential as a kinase inhibitor. The rationale for investigating this specific molecule is rooted in the well-established "privileged scaffold" concept in medicinal chemistry. Both the pyrazole and piperazine/piperazinone moieties are independently recognized as core structural components in numerous clinically successful kinase inhibitors.

The pyrazole ring is a prominent feature in a significant number of FDA-approved kinase inhibitors, valued for its synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases.[1][2] Its versatile nature allows it to serve as a stable anchor for various substitutions, enabling the fine-tuning of inhibitor potency and selectivity.[2][3][4]

Similarly, the piperazine scaffold is frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and bioavailability.[5][6] More than just a passive linker, the piperazine ring can also engage in crucial hydrogen bonding and other non-covalent interactions with the target protein, contributing to the overall binding affinity.[7][8] The combination of these two privileged scaffolds in 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one presents a compelling case for its investigation as a modulator of kinase activity.

This guide is intended for researchers, scientists, and drug development professionals. It offers a structured approach to the initial biochemical evaluation of this compound, from fundamental handling and preparation to detailed protocols for primary screening, IC50 determination, and selectivity profiling. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for any subsequent drug discovery program.

Compound Handling and Preparation

Prior to any biological assay, it is critical to ensure the accurate and consistent preparation of the test compound. The following protocol outlines the recommended procedure for handling and solubilizing 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.

Protocol 1: Compound Solubilization and Stock Solution Preparation

  • Initial Solubility Testing:

    • To conserve the compound, begin by weighing out a small amount (e.g., 1-5 mg).

    • Test solubility in a panel of common laboratory solvents. Start with dimethyl sulfoxide (DMSO), as it is the most common solvent for kinase assays. Other solvents to consider include ethanol and methanol.

    • Visually inspect for complete dissolution. If insolubility is observed, gentle warming (to 37°C) or sonication may be employed.

  • Preparation of a High-Concentration Stock Solution:

    • Accurately weigh out a larger quantity of the compound (e.g., 10 mg).

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution, typically 10 mM or 50 mM. The choice of concentration will depend on the compound's solubility limit.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL).

    • Store the aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Prepare serial dilutions of the compound in the appropriate kinase assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay well is kept constant across all conditions (typically ≤1%) to minimize solvent effects.

Primary Kinase Inhibition Screening

The initial step in characterizing a novel compound is to determine if it possesses any inhibitory activity against a representative panel of kinases. A single-point screen at a relatively high compound concentration (e.g., 10 µM) is a common and effective starting point.

Methodology: Fluorescence-Based ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a robust and widely used platform for kinase inhibitor screening.

Protocol 2: Single-Point Kinase Inhibition Screen (ADP-Glo™)

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a solution containing the kinase and its specific substrate in the appropriate kinase reaction buffer.

    • Add 0.5 µL of the test compound 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one at a 10X final concentration (e.g., 100 µM for a 10 µM final concentration) or DMSO as a vehicle control.

    • Initiate the kinase reaction by adding 2 µL of an ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).

  • Detection of ADP Production:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for the test compound relative to the positive (no inhibitor) and negative (no kinase) controls.

    Percent Inhibition = 100 * (1 - (Signal_compound - Signal_negative) / (Signal_positive - Signal_negative))

Visualizing the Workflow

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep1 Add Kinase/Substrate Mix prep2 Add Compound or DMSO prep1->prep2 prep3 Add ATP to Initiate prep2->prep3 reaction Incubate at RT (30-60 min) prep3->reaction detect1 Add ADP-Glo™ Reagent (Stop Reaction) reaction->detect1 detect2 Incubate at RT (40 min) detect1->detect2 detect3 Add Kinase Detection Reagent detect2->detect3 detect4 Incubate at RT (30-60 min) detect3->detect4 detect5 Read Luminescence detect4->detect5

Caption: General workflow for a fluorescence-based kinase inhibition assay.

IC50 Determination

Once inhibitory activity has been confirmed in a primary screen, the next step is to determine the potency of the compound by calculating its half-maximal inhibitory concentration (IC50). This is achieved by generating a dose-response curve.

Protocol 3: IC50 Determination

  • Compound Dilution Series:

    • Prepare a serial dilution of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one in DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

  • Assay Setup:

    • Perform the kinase inhibition assay as described in Protocol 2, but instead of a single concentration, add the dilution series of the compound to the assay plate.

  • Data Analysis:

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 value is the concentration of the inhibitor that produces a 50% reduction in kinase activity.

Example Data Presentation
Kinase TargetIC50 (nM) for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one
Kinase A50
Kinase B250
Kinase C>10,000
Kinase D800

Kinase Selectivity Profiling

The therapeutic utility of a kinase inhibitor is often dependent on its selectivity profile. A highly selective inhibitor targets a single or a small number of kinases, which can minimize off-target effects and associated toxicities. Conversely, a multi-targeted inhibitor may be desirable for certain complex diseases.[9][10]

Strategy for Selectivity Profiling

To assess the selectivity of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one, it should be screened against a broad panel of kinases representing different branches of the human kinome. This can be done in-house if the resources are available, or through commercial services that offer large kinase screening panels. The screening is typically performed at a fixed compound concentration (e.g., 1 µM or 10 µM), and the percent inhibition for each kinase is determined.

Example Selectivity Profile Data
Kinase FamilyKinase TargetPercent Inhibition @ 1 µM
Tyrosine Kinase EGFR15%
VEGFR220%
Abl95%
Serine/Threonine Kinase AKT188%
CDK230%
Aurora A92%
PIM190%

This hypothetical data suggests that 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is a potent inhibitor of Abl, AKT1, Aurora A, and PIM1, while showing weaker activity against EGFR, VEGFR2, and CDK2.

Hypothetical Signaling Pathway

Given that pyrazole- and piperazine-containing compounds have been shown to inhibit kinases in critical signaling pathways such as the PI3K/AKT pathway, a diagram of this pathway is provided as a representative example of a potential target for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.[11]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates

Sources

Application Notes & Protocols for the In Vitro Evaluation of Investigational Compound 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Pyrazole-Piperazine Scaffold for Oncology Research

The intersection of pyrazole and piperazine moieties has yielded numerous compounds with significant pharmacological activities, including potent antiproliferative and anticancer properties.[1][2] Molecules derived from these scaffolds have been shown to target a variety of critical cancer pathways, such as tubulin polymerization, cyclooxygenase-2 (COX-2) activity, and key signaling cascades like PI3K/Akt.[3][4][5]

This document provides a comprehensive guide for the initial in vitro characterization of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one (hereafter referred to as "Compound Y"), a novel investigational agent. As a Senior Application Scientist, my objective is to provide researchers with a robust, logical, and technically sound framework to assess the anticancer potential of Compound Y. The protocols herein are designed not merely as a sequence of steps, but as a self-validating workflow, explaining the causality behind key experimental choices to ensure data integrity and reproducibility.

This guide will cover the foundational assays required to establish a preliminary profile of Compound Y, including:

  • Cytotoxicity Screening: To determine the compound's effective concentration range across various cancer cell lines.

  • Apoptosis Induction Analysis: To elucidate the primary mechanism of cell death.

  • Signaling Pathway Investigation: To probe a potential molecular mechanism of action via Western Blotting.

These protocols are foundational and serve as an initial platform for comprehensive cancer drug discovery approaches.[6][7]

Section 1: Compound Handling and Stock Solution Preparation

Expert Insight: The solubility and stability of a test compound are critical pre-analytical variables. Incorrect handling can lead to precipitation, degradation, or inaccurate concentration, invalidating downstream results. Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening; however, its final concentration in cell culture media must be carefully controlled, as DMSO itself can be toxic or induce cellular differentiation at concentrations typically above 0.5%.

Protocol 1.1: Preparation of a 10 mM Master Stock Solution

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Accurately weigh 1-5 mg of Compound Y using a calibrated analytical balance.

  • Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM.

    • Calculation: Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] x 1,000,000 / 10

  • Dissolution: Vortex vigorously for 2-5 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure no particulates are visible.

  • Aliquoting & Storage: Aliquot the 10 mM stock into small, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes. Store at -20°C for short-term use (1-3 months) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Section 2: Foundational Analysis: Cell Viability and Cytotoxicity Profiling

Rationale: The initial step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cell viability.[8][9] This establishes the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell viability by 50%. The XTT assay is a robust colorimetric method that measures the metabolic activity of viable cells.[10][11] Unlike the MTT assay, the formazan product of XTT is water-soluble, eliminating a solubilization step and thereby reducing handling errors and simplifying the protocol for higher throughput.[11]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Serial Dilutions of Compound Y B->C D 4. Incubate for 24h, 48h, or 72h C->D E 5. Add XTT Reagent to each well D->E F 6. Incubate 2-4h at 37°C E->F G 7. Read Absorbance (450-500 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: High-level workflow for determining the IC50 of Compound Y using an XTT assay.

Protocol 2.1: XTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of Compound Y (e.g., from 100 µM to 0.1 µM) in complete culture medium from your 10 mM stock.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound Y. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in culture medium only.

    • Medium Blank: Wells containing medium but no cells, for background subtraction.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the mixture to each well.[10]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert XTT to the colored formazan product.[10]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of ~650 nm can be used for background correction.[10]

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Data Presentation: IC50 Values of Compound Y
Cell LineCancer TypeIC50 (µM) at 48h
MCF-7Breast Adenocarcinoma[Enter Value]
A549Lung Carcinoma[Enter Value]
PC-3Prostate Cancer[Enter Value]
HCT116Colon Carcinoma[Enter Value]

Section 3: Mechanistic Insight: Apoptosis Induction

Rationale: A hallmark of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis.[12] Distinguishing apoptosis from necrosis is crucial, as necrosis often leads to inflammation. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for this purpose.[13][14] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[13] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing for their differentiation.[14][15]

Principle of Annexin V / PI Staining

Caption: Differentiating cell populations based on Annexin V and PI staining status.

Protocol 3.1: Apoptosis Detection by Flow Cytometry

  • Cell Treatment: Seed cells in a 6-well plate and treat with Compound Y at its 1x and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash adherent cells with PBS, then detach them using trypsin.

    • Combine the collected medium and the trypsinized cells for each sample.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[15] The calcium in this buffer is essential for Annexin V binding to phosphatidylserine.[13]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Final Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and quadrants.

Data Presentation: Apoptosis Induction by Compound Y
Treatment (48h)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control[Enter Value][Enter Value][Enter Value]
Compound Y (IC50)[Enter Value][Enter Value][Enter Value]
Compound Y (2x IC50)[Enter Value][Enter Value][Enter Value]

Section 4: Target Pathway Validation by Western Blot

Hypothetical Mechanism of Action: Based on the activity of similar heterocyclic compounds, we hypothesize that Compound Y may exert its anticancer effects by inhibiting the PI3K/Akt signaling pathway.[5] This pathway is a central regulator of cell survival, proliferation, and growth, and its deregulation is a common feature in many cancers. A key event in this pathway is the phosphorylation of Akt. Therefore, a reduction in phosphorylated Akt (p-Akt) levels upon treatment would provide strong evidence for on-target activity.

Western Blotting Rationale: Western blotting is a powerful technique to detect specific proteins in a complex mixture, such as a cell lysate. It allows for the quantification of changes in protein expression and post-translational modifications like phosphorylation, making it ideal for validating the effect of Compound Y on the PI3K/Akt pathway.

Hypothetical Signaling Pathway: Inhibition by Compound Y

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt Downstream Downstream Effectors (mTOR, etc.) pAkt->Downstream Proliferation Cell Survival & Proliferation Downstream->Proliferation CompoundY Compound Y CompoundY->PI3K Inhibition

Caption: Proposed mechanism of Compound Y inhibiting the PI3K/Akt signaling pathway.

Protocol 4.1: Western Blot for p-Akt and Total Akt

  • Lysate Preparation:

    • Treat cells in a 6-well plate with Compound Y (IC50 concentration) for various time points (e.g., 0, 2, 6, 24 hours).

    • Wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical for preserving the phosphorylation status of proteins like Akt.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total protein lysate).[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

    • Add an equal volume of 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[17]

  • SDS-PAGE: Separate the protein samples by size on a 10% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[16] Blocking prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-Akt, anti-total-Akt, and anti-β-actin as a loading control).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Expected Result: A dose- or time-dependent decrease in the signal for p-Akt relative to total Akt and the β-actin loading control would support the hypothesis that Compound Y inhibits the PI3K/Akt pathway.

References

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  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. Retrieved from [Link]

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Application Notes and Protocols for the Pharmacokinetic Profiling of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pharmacokinetic Profiling in Pyrazole-Based Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory and antipsychotic agents.[1][2] The unique physicochemical properties of the pyrazole ring can confer favorable pharmacological and pharmacokinetic profiles.[1] However, early and comprehensive pharmacokinetic (PK) profiling is indispensable to unearth the full potential of novel pyrazole-based chemical entities and mitigate the risk of late-stage clinical failures.[3][4] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds is fundamental to optimizing their efficacy and safety.[5][6][7] This guide provides a detailed framework and validated protocols for the robust pharmacokinetic characterization of novel pyrazole compounds, designed for researchers, scientists, and drug development professionals.

I. Strategic Overview of Pharmacokinetic Profiling

A systematic approach to ADME studies is crucial for efficient drug development.[8] The initial phase typically involves high-throughput in vitro assays to screen and rank compounds, followed by more definitive in vitro and in vivo studies for promising candidates.[9][10]

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization Phase cluster_2 Preclinical Development In Vitro Screening In Vitro Screening Caco-2 Permeability Caco-2 Permeability In Vitro Screening->Caco-2 Permeability Microsomal Stability Microsomal Stability In Vitro Screening->Microsomal Stability Plasma Protein Binding Plasma Protein Binding In Vitro Screening->Plasma Protein Binding Definitive In Vitro/In Vivo Definitive In Vitro/In Vivo In Vitro Screening->Definitive In Vitro/In Vivo Rodent PK Studies Rodent PK Studies Definitive In Vitro/In Vivo->Rodent PK Studies Metabolite Identification Metabolite Identification Definitive In Vitro/In Vivo->Metabolite Identification IND-Enabling Studies IND-Enabling Studies Definitive In Vitro/In Vivo->IND-Enabling Studies Toxicokinetics Toxicokinetics IND-Enabling Studies->Toxicokinetics Dose Escalation Support Dose Escalation Support IND-Enabling Studies->Dose Escalation Support G cluster_0 Drug Administration Oral (PO) Oral (PO) Systemic Circulation Systemic Circulation Oral (PO)->Systemic Circulation Absorption Intravenous (IV) Intravenous (IV) Intravenous (IV)->Systemic Circulation Tissues Tissues Systemic Circulation->Tissues Distribution Liver (Metabolism) Liver (Metabolism) Systemic Circulation->Liver (Metabolism) Kidney (Excretion) Kidney (Excretion) Systemic Circulation->Kidney (Excretion) Liver (Metabolism)->Systemic Circulation Metabolites Excretion Excretion Kidney (Excretion)->Excretion

Caption: The journey of a novel pyrazole compound through the body (ADME).

VI. Conclusion

The protocols and framework presented in this guide provide a robust starting point for the comprehensive pharmacokinetic profiling of novel pyrazole compounds. A thorough understanding of a compound's ADME properties is paramount for making informed decisions during the drug discovery and development process, ultimately increasing the probability of clinical success. It is essential to adapt and optimize these protocols based on the specific physicochemical properties of the pyrazole analogues under investigation.

VII. References

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  • ResearchGate. (n.d.). Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Retrieved from [Link]

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  • Cole-Parmer. (2024, August 5). In Vitro and In Vivo Studies and Drug Discovery. Retrieved from [Link]

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Troubleshooting & Optimization

Improving the yield of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional yield in the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is critical for advancing drug discovery programs where this scaffold is a key intermediate. This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved outcomes. As Senior Application Scientists, we provide insights grounded in mechanistic principles and field-proven experience.

Overview of the Core Synthesis: Buchwald-Hartwig Amination

The formation of the C-N bond between the pyrazole and piperazinone rings is most effectively achieved through a Palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2][3][4] This reaction couples an aryl halide (4-bromo-1-methyl-1H-pyrazole) with an amine (piperazin-2-one) in the presence of a palladium catalyst, a phosphine ligand, and a base. Understanding the interplay of these components is the key to maximizing yield.

cluster_reactants Reactants cluster_reagents Catalytic System A 4-Bromo-1-methyl-1H-pyrazole P 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one A->P Buchwald-Hartwig Amination B Piperazin-2-one B->P Buchwald-Hartwig Amination C Pd Catalyst (e.g., Pd2(dba)3) C->P D Phosphine Ligand (e.g., XPhos, RuPhos) D->P E Base (e.g., NaOtBu, Cs2CO3) E->P F Solvent (e.g., Toluene, Dioxane) F->P

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide: Low Yield and Impurities

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion of the starting 4-bromo-1-methyl-1H-pyrazole. What are the likely causes?

A1: This is one of the most frequent issues and typically points to a problem with the catalytic system's activity.

  • Cause 1: Catalyst Inactivation. The active Pd(0) species is sensitive to oxygen. Failure to maintain strictly anaerobic (oxygen-free) conditions throughout the setup and reaction is a primary cause of failure.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). The solvent must be anhydrous and thoroughly degassed using methods like sparging with an inert gas for 20-30 minutes or several freeze-pump-thaw cycles.

  • Cause 2: Ineffective Ligand. The choice of phosphine ligand is critical. For N-arylation of lactams like piperazinone, bulky, electron-rich biaryl phosphine ligands are often required to facilitate the crucial reductive elimination step.[4]

    • Solution: If using older-generation ligands like BINAP or DPEPhos yields poor results, switch to a more robust, sterically hindered ligand.[4] A screening of ligands is highly recommended.

Ligand ClassExamplesRationale for Use
Buchwald Ligands XPhos, RuPhos, SPhosHighly electron-rich and bulky, promoting both oxidative addition and reductive elimination. Generally considered the gold standard for challenging couplings.
Josiphos Ligands (R)-(-)-(CyPF-tBu)Ferrocene-based ligands that can offer unique reactivity and stability.
Bidentate Ligands BINAP, DPEPhos"First-generation" ligands; may be effective but often require higher temperatures and longer reaction times.[4]
  • Cause 3: Incorrect Base. The base serves two roles: to deprotonate the piperazinone NH group, making it nucleophilic, and to react with the HBr byproduct. The base's strength and solubility are important.

    • Solution: Sodium tert-butoxide (NaOtBu) is a strong, effective base for this transformation. However, if it leads to side reactions, a weaker base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be a better choice. The base must be finely powdered and anhydrous.

  • Cause 4: Inhibitory Effect of the Heterocycle. Imidazoles and pyrazoles can sometimes act as ligands for the palladium center, preventing the formation of the active phosphine-ligated catalyst.[5]

    • Solution: Pre-form the active catalyst. In a separate flask, stir the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in a small amount of the reaction solvent at an elevated temperature (e.g., 80-100 °C) for 5-10 minutes before adding it to the main reaction mixture containing the substrates and base.[5]

Q2: The reaction works, but I isolate a significant amount of a symmetrical bi-pyrazole side product. How can I prevent this?

A2: This side product arises from the homocoupling of 4-bromo-1-methyl-1H-pyrazole. It is a known issue in palladium-catalyzed reactions.

  • Cause: This typically occurs when the rate of oxidative addition of the aryl bromide to the Pd(0) center is much faster than the subsequent coupling with the amine.

    • Solution 1: Adjust the Ligand-to-Palladium Ratio. Increase the ratio of ligand to palladium slightly (e.g., from 2:1 to 2.5:1 for a monoligated Pd source). The excess ligand can help stabilize the Pd(0) species and favor the desired catalytic cycle over side reactions.

    • Solution 2: Lower the Reaction Temperature. While higher temperatures increase reaction rates, they can sometimes disproportionately accelerate side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Q3: My purification is difficult. The product is contaminated with residual palladium and ligand oxide.

A3: Proper work-up is essential to remove catalytic residues before chromatography.

  • Cause: Palladium and phosphine oxides can be difficult to separate from the desired product by standard silica gel chromatography.

    • Solution 1: Post-Reaction Filtration. After the reaction is complete and cooled, dilute the mixture with a solvent like ethyl acetate or dichloromethane and filter it through a plug of Celite® or silica. This will remove a significant portion of the insoluble palladium black and other solid residues.

    • Solution 2: Aqueous Wash with a Chelating Agent. During the aqueous work-up, wash the organic layer with a dilute solution of ammonium hydroxide or a 10% aqueous solution of thiourea. These agents can help to sequester residual palladium into the aqueous phase.

    • Solution 3: Use a Scavenger Resin. For very high purity requirements, the crude product can be dissolved and stirred with a scavenger resin designed to bind palladium or phosphines before final purification.

Frequently Asked Questions (FAQs)

Q: How critical is the quality of my starting materials?

A: It is paramount. Impurities in either starting material can inhibit the catalyst or introduce new side products.

  • 4-Bromo-1-methyl-1H-pyrazole: This is typically synthesized by brominating 1-methylpyrazole with a source like N-Bromosuccinimide (NBS).[6][7] Ensure it is free of residual NBS or over-brominated pyrazoles (e.g., dibromopyrazole). Recrystallization or distillation is recommended for achieving high purity.[6][7]

  • Piperazin-2-one: This reagent can be hygroscopic and may contain uncyclized starting materials from its own synthesis.[8] It should be stored in a desiccator. If its quality is suspect, consider recrystallizing it or purchasing from a reputable supplier.

Q: What is the mechanism of the Buchwald-Hartwig reaction, and how does it help in troubleshooting?

A: Understanding the catalytic cycle helps pinpoint which step is failing.

Buchwald_Hartwig_Cycle cluster_legend Troubleshooting Map Pd0 Pd(0)L Active Catalyst OA_Complex Ar-Pd(II)-(L)-X Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)-(L)-Amine]+ X- OA_Complex->Amine_Complex Ligand Exchange Product_Complex Ar-Pd(II)-(L)-N(R)2 Amido Complex Amine_Complex->Product_Complex Deprotonation HX H-X Product_Complex->Pd0 Reductive Elimination Product Product BaseH Base-H+ ArX Ar-X (4-Bromo-1-methylpyrazole) Amine Amine (Piperazinone) Base Base L1 Low conversion? Problem here. L2 Side reactions? Problem here. L3 Slow reaction? Problem here.

Sources

Technical Support Center: Overcoming In Vitro Solubility Challenges of Pyrazolylpiperazinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolylpiperazinone compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common solubility hurdles encountered during in vitro experiments. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the reliability and reproducibility of your results.

Introduction: The Solubility Conundrum of Pyrazolylpiperazinones

Pyrazolylpiperazinones are a class of heterocyclic compounds with significant interest in drug discovery. However, their often rigid, planar structures and lipophilic nature can lead to poor aqueous solubility. This presents a major challenge in the laboratory, as inaccurate compound concentrations due to precipitation can lead to misleading structure-activity relationships (SAR), underestimated potency, and overall unreliable data.[1] This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazolylpiperazinone derivative precipitating when I add it to my aqueous assay buffer from a DMSO stock?

This is a common phenomenon known as "solvent shock."[2] Your compound is likely highly soluble in the 100% DMSO stock solution but crashes out when introduced to the predominantly aqueous environment of your assay buffer. The dramatic change in solvent polarity reduces the compound's solubility limit, causing it to precipitate.[3]

Q2: What is the maximum concentration of DMSO I should use in my in vitro assay?

As a general rule, the final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%.[4] While some cell lines or assays might tolerate up to 1%, higher concentrations can be toxic to cells and may interfere with assay components, leading to artifacts.[3][4] It is crucial to include a vehicle control with the same final DMSO concentration in all experiments to account for any solvent effects.[4]

Q3: My pyrazolylpiperazinone has acidic and/or basic functional groups. How does pH affect its solubility?

For ionizable compounds like many pyrazolylpiperazinones, pH is a critical factor.[5]

  • Weakly Basic Compounds: These compounds are more soluble in acidic environments (lower pH) where they become protonated (ionized). Their solubility often decreases as the pH increases and they become neutral.[5]

  • Weakly Acidic Compounds: Conversely, these are more soluble in basic environments (higher pH) where they are deprotonated (ionized).[5]

Understanding the pKa of your compound can help you select an appropriate buffer system to maximize its solubility.[5] For instance, a weakly basic pyrazolylpiperazinone will likely be more soluble in the acidic environment of the stomach (simulated gastric fluid) than in the more neutral pH of the intestines (simulated intestinal fluid).[5][6]

Q4: Can components of my cell culture medium affect the solubility of my compound?

Absolutely. Components in complex media, such as salts, proteins (like albumin in fetal bovine serum), and pH changes due to cellular metabolism, can all influence compound solubility.[2] For example, some compounds bind to serum proteins, which can either increase their apparent solubility or reduce their free concentration. It's advisable to test the solubility of your compound in the specific medium you are using.[3]

Troubleshooting Guides

Issue 1: Visible Precipitation During Preparation of Working Solutions

If you observe precipitation when diluting your DMSO stock into the aqueous buffer, follow this troubleshooting workflow.

start Precipitation Observed in Working Solution step1 Is final DMSO concentration <0.5%? start->step1 step2 Reduce highest tested concentration. Determine max soluble concentration. step1->step2 No step4 Is the compound ionizable? step1->step4 Yes step2->step4 step3 Consider Co-solvents (e.g., PEG 400, ethanol) step6 Use Solubilizing Excipients (e.g., surfactants, cyclodextrins) step3->step6 step4->step3 No step5 Adjust Buffer pH to favor ionized state step4->step5 Yes success Proceed with Experiment step5->success fail Re-evaluate Compound/Formulation step5->fail step6->success step6->fail

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Verify DMSO Concentration: Ensure your final DMSO concentration is within the acceptable range (ideally ≤ 0.5%).[4]

  • Determine Maximum Soluble Concentration: Before conducting your main experiment, perform a simple solubility test. Prepare a serial dilution of your compound in the final assay buffer and visually inspect for precipitation or measure turbidity with a plate reader.[7] This will define the upper limit of your dose-response curve.

  • Employ Co-solvents: The addition of a small amount of a water-miscible co-solvent can help bridge the polarity gap between DMSO and water.[8][9]

    • Protocol: Prepare an intermediate stock solution in a mixture of DMSO and another co-solvent like ethanol or PEG 400 before the final dilution in the aqueous buffer.

  • Adjust pH: If your compound has ionizable groups, modifying the buffer pH can significantly enhance solubility.[10] For a weakly basic pyrazolylpiperazinone, a slightly acidic buffer might be beneficial.

  • Use Solubilizing Excipients: For particularly challenging compounds, consider incorporating solubilizing agents into your assay buffer.[11][12]

    • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its solubility.[13]

    • Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[14][15]

Issue 2: Inconsistent or Non-Reproducible Assay Results

Poor solubility can lead to variability in your data. If you suspect this is the case, consider the following.

Data Summary: Impact of Formulation Strategy on Apparent Solubility

Formulation StrategyTypical Fold Increase in SolubilityKey Considerations
pH Adjustment 2 to 500-fold (highly compound-dependent)[10][16]Requires an ionizable compound; may affect biological system.
Co-solvents (e.g., PEG, Ethanol) 2 to 20-foldMust be non-toxic at the final concentration.
Surfactants (e.g., Tween® 80) 5 to 50-foldCan interfere with some assays; use below critical micelle concentration if possible.
Cyclodextrins (e.g., HP-β-CD) 10 to 100-foldCan sometimes extract membrane lipids in cell-based assays.

This table presents generalized data; actual results will vary based on the specific compound and experimental conditions.

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Primary Stock: Prepare a high-concentration primary stock solution of your pyrazolylpiperazinone in 100% DMSO (e.g., 50 mM).

  • Intermediate Stock: Create an intermediate stock solution (e.g., 5 mM) by diluting the primary stock in a co-solvent such as ethanol or PEG 400.

  • Working Solution: Further dilute the intermediate stock into your final aqueous assay buffer to achieve the desired concentration. This two-step dilution process can help prevent "solvent shock."

Caption: Two-step dilution workflow to improve solubility.

Advanced Strategies

For compounds that remain problematic, more advanced formulation strategies may be necessary, although these are more commonly used for in vivo studies, they can be adapted for in vitro work.

  • Solid Dispersions: The drug is dispersed in a polymer matrix, which can improve both solubility and dissolution.[15][17] This involves dissolving the compound and a carrier like polyvinylpyrrolidone (PVP) in a common solvent and then evaporating the solvent.[18]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range significantly increases the surface area, which can enhance the dissolution rate as described by the Noyes-Whitney equation.[15][19]

These advanced methods require specialized equipment and formulation expertise but offer powerful solutions for the most challenging compounds.

Conclusion

Successfully navigating the solubility issues of pyrazolylpiperazinones is a critical step in their evaluation as potential drug candidates. By systematically applying the principles and protocols outlined in this guide—from simple adjustments in DMSO concentration and pH to the use of co-solvents and excipients—researchers can significantly improve the quality and reliability of their in vitro data. Always remember to validate your solubilization method to ensure it does not interfere with your experimental assay.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • What is the suitable solvent for synthetic organic compound to be checked for biological activity?. ResearchGate. Available at: [Link]

  • Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. Google Patents.
  • The pH solubility of PZH in various pH. ResearchGate. Available at: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]

  • Combining in vitro and in silico methods for better prediction of surfactant effects on the absorption of poorly water soluble drugs - A fenofibrate case example. ResearchGate. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Available at: [Link]

  • PYRAZOLE DERIVATIVES AND COX INHIBITORS CONTAINING THEM. European Patent Office. Available at: [Link]

  • Techniques used to Enhance Drug Solubility. Pharmaguddu. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Solubilizer Excipients. American Pharmaceutical Review. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • On the role of surfactants: rethinking "aqueous" chemistry. Green Chemistry. Available at: [Link]

  • Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. PMC - NIH. Available at: [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - PubMed Central. Available at: [Link]

  • Commonly used surfactants, solvents, and cosolvents. ResearchGate. Available at: [Link]

  • The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. ResearchGate. Available at: [Link]

  • Technologies to Counter Poor Solubility Issues: A Review. RJPT. Available at: [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Available at: [Link]

  • Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. ResearchGate. Available at: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]

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Technical Support Center: Optimizing Dosage for In Vivo Studies of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical advice on a critical step in preclinical research: optimizing the in vivo dosage of pyrazole derivatives. The unique chemical properties of the pyrazole scaffold, a cornerstone in many therapeutic agents, present distinct challenges and opportunities in achieving desired efficacy while ensuring safety.[1][2] This resource combines established principles with troubleshooting strategies to help you navigate the complexities of your in vivo experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of in vivo studies with pyrazole derivatives.

Q1: How do I select a starting dose for my novel pyrazole derivative in a rodent model?

A1: Selecting a starting dose is a multi-faceted process that should not rely on a single data point. A robust approach involves:

  • In Vitro Data Extrapolation: Use the in vitro potency (e.g., IC50 or EC50) as a preliminary guide. However, direct extrapolation is often inaccurate. A common, albeit rough, starting point is to aim for an in vivo exposure (plasma concentration) that is a multiple of the in vitro IC50.

  • Literature Review: Investigate the in vivo dose ranges of structurally similar pyrazole compounds or compounds with the same biological target.[3][4] This can provide a valuable starting range.

  • Allometric Scaling: If you have pharmacokinetic (PK) data from another species, allometric scaling can be used to predict the human equivalent dose (HED) and, by extension, a reasonable starting dose in another preclinical species.[5][6] This method is based on the principle that many physiological processes scale with body size.[6]

  • Maximum Tolerated Dose (MTD) Study: The most reliable method is to conduct a pilot MTD study. This involves administering escalating doses to small groups of animals to identify the highest dose that does not cause unacceptable toxicity.[7][8]

Q2: My pyrazole compound is highly potent in vitro, but I'm not seeing any efficacy in vivo. What are the most likely reasons?

A2: This is a common and often frustrating challenge in drug development. The discrepancy between in vitro potency and in vivo efficacy can usually be attributed to issues with ADME (Absorption, Distribution, Metabolism, and Excretion):

  • Poor Bioavailability: The compound may not be well absorbed from the administration site (e.g., the gut for oral dosing). This can be due to poor solubility, low permeability across the intestinal wall, or significant first-pass metabolism in the liver.[9][10]

  • Rapid Metabolism and Clearance: The compound may be quickly metabolized by the liver and/or rapidly cleared from the body, preventing it from reaching and sustaining a therapeutic concentration at the target site.

  • Suboptimal Distribution: The compound may not be distributing effectively to the target tissue or organ.

  • Off-Target Toxicity: The compound could be causing toxicity at doses below the threshold for a therapeutic effect, limiting the ability to dose higher.

A pilot pharmacokinetic (PK) study is essential to diagnose these issues.

Q3: What are the common toxicities associated with pyrazole derivatives?

A3: While the toxicity of a specific pyrazole derivative is highly dependent on its structure and target, some general observations have been made. Due to the versatility of the pyrazole scaffold, these compounds can interact with a wide range of biological targets, sometimes leading to off-target effects.[11] For instance, some pyrazole-containing compounds have been associated with:

  • Gastrointestinal issues: Particularly for those targeting cyclooxygenase (COX) enzymes.

  • Hepatotoxicity: Liver toxicity can be a concern for some small molecules.

  • Cardiovascular effects: Depending on the specific kinase or receptor being targeted.

It is crucial to conduct thorough toxicity assessments, starting with an MTD study, and to monitor for a range of clinical signs in your animals.[8]

Q4: What is the difference between Pharmacokinetics (PK) and Pharmacodynamics (PD), and why are they both important for dose optimization?

A4: Simply put, Pharmacokinetics (PK) is what the body does to the drug (absorption, distribution, metabolism, and excretion), while Pharmacodynamics (PD) is what the drug does to the body (the biological and therapeutic effects).

Both are critical for dose optimization. PK tells you if the drug is getting to the target at a sufficient concentration and for how long. PD tells you if the drug is having the desired biological effect at that concentration. Integrating PK and PD data into a robust mathematical model is a powerful tool throughout all stages of drug development.[12][13] An ideal dosing regimen ensures that the drug concentration remains within the therapeutic window (the range between the minimum effective concentration and the minimum toxic concentration) for an appropriate duration.

Troubleshooting Guides

This section provides a more in-depth, problem-solving approach to common challenges encountered during in vivo studies with pyrazole derivatives.

Issue 1: Poor and Variable Oral Bioavailability

Symptoms:

  • Low or undetectable plasma concentrations of the compound after oral administration.

  • High variability in plasma concentrations between individual animals.

  • Lack of a clear dose-response relationship in efficacy studies.

Underlying Causes & Troubleshooting Workflow:

Poor oral bioavailability is often a primary hurdle for pyrazole derivatives, which can be lipophilic and poorly soluble in water.[14][15] The following decision tree can guide your troubleshooting process:

G start Low/Variable Bioavailability Observed physchem Step 1: Characterize Physicochemical Properties - Aqueous Solubility (pH range) - Lipophilicity (LogP) - Solid State (crystalline vs. amorphous) start->physchem solubility Is aqueous solubility < 10 µg/mL? physchem->solubility formulation Step 2: Formulation Optimization - Nanosuspensions - Amorphous Solid Dispersions (ASDs) - Lipid-Based Systems (SEDDS) solubility->formulation Yes permeability Is permeability the likely issue? (e.g., Caco-2 assay) solubility->permeability No success Improved Bioavailability formulation->success permeation_enhancers Consider formulations with permeation enhancers. permeability->permeation_enhancers Yes first_pass Is high first-pass metabolism suspected? permeability->first_pass No permeation_enhancers->success iv_pk Step 3: Conduct IV PK Study - Compare IV vs. PO AUC to  calculate absolute bioavailability. first_pass->iv_pk Yes high_clearance High clearance suggests rapid metabolism. iv_pk->high_clearance medicinal_chem Medicinal Chemistry Effort: - Modify structure to block  metabolic soft spots. high_clearance->medicinal_chem medicinal_chem->success

Caption: Troubleshooting workflow for poor oral bioavailability.

Key Formulation Strategies:

Formulation StrategyDescriptionBest Suited For
Nanosuspensions Sub-micron colloidal dispersions of the pure drug stabilized by surfactants. Increases surface area for faster dissolution.[16]Compounds with high melting points and poor solubility ("brick-dust" molecules).[17]
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher solubility.[17]Compounds that can be made amorphous and are stable in that form.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion in the gut.[16][18]Lipophilic compounds ("grease-ball" molecules) with poor aqueous solubility.
Cyclodextrin Complexation The drug molecule is encapsulated within a cyclodextrin molecule, which has a hydrophilic exterior, improving aqueous solubility.[16]Compounds with appropriate size and geometry to fit within the cyclodextrin cavity.
Issue 2: Unexpected Toxicity at Presumed Therapeutic Doses

Symptoms:

  • Significant weight loss (>15-20%) in treated animals.

  • Adverse clinical signs (e.g., lethargy, ruffled fur, hunched posture).

  • Mortality in dose groups expected to be well-tolerated.

Underlying Causes & Experimental Protocol:

Unexpected toxicity can derail a study. It's crucial to systematically determine the Maximum Tolerated Dose (MTD) before proceeding to large-scale efficacy studies. The MTD is the highest dose that does not produce unacceptable side effects.[7][8]

Experimental Workflow for a Maximum Tolerated Dose (MTD) Study:

MTD_Workflow start Start: Define Dose Range dose_escalation Phase 1: Dose Escalation - 3-5 dose groups (n=3-5 mice/group) - Administer single dose start->dose_escalation monitoring_acute Monitor for 24-72 hours - Clinical signs - Body weight dose_escalation->monitoring_acute acute_toxicity Acute toxicity observed? monitoring_acute->acute_toxicity repeat_dosing Phase 2: Repeat Dosing - Select 3-4 doses below acute toxic dose - Dose for 5-14 days acute_toxicity->repeat_dosing No refine_doses Refine dose range and restart acute_toxicity->refine_doses Yes monitoring_chronic Daily Monitoring - Clinical signs - Body weight repeat_dosing->monitoring_chronic define_mtd Define MTD (Highest dose with <15% weight loss and no severe clinical signs) monitoring_chronic->define_mtd efficacy_study Proceed to Efficacy Studies (Use MTD as highest dose) define_mtd->efficacy_study refine_doses->dose_escalation

Caption: Workflow for a typical in vivo MTD study.

Detailed Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select the appropriate species and strain for your disease model (e.g., C57BL/6 mice).

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group.

  • Dose Selection: Based on in vitro data and literature, select a starting dose and a dose-escalation scheme (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer the pyrazole derivative via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Record body weights daily.

    • Perform clinical observations at least twice daily. Note any signs of toxicity (see table below).

  • Endpoints: The primary endpoint is the identification of the dose that causes no more than a 15-20% mean body weight loss and no mortality or severe clinical signs.[8]

  • Data Analysis: Plot mean body weight change over time for each group. The MTD is the highest dose that meets the predefined criteria.

Table of Common Clinical Signs of Toxicity in Rodents:

CategoryClinical Signs
Appearance Ruffled fur, hunched posture, pale or cyanotic extremities
Behavior Lethargy, hyperactivity, circling, ataxia (impaired coordination)
Respiration Labored breathing, gasping
Gastrointestinal Diarrhea, dehydration (skin tenting)

Protocols

Protocol: Pilot Pharmacokinetic (PK) Study (Oral Dosing)

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of a pyrazole derivative after a single oral dose.

Materials:

  • Test compound and vehicle

  • Rodents (e.g., male Sprague-Dawley rats, 200-250g)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimation: Acclimate animals for at least 3 days before the study.

  • Fasting: Fast animals overnight (with access to water) before dosing to reduce variability in absorption.

  • Dosing: Administer a single oral dose of the formulated pyrazole derivative (e.g., 10 mg/kg). Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points. A typical sampling schedule would be:

    • Pre-dose (0 hr)

    • Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the pyrazole derivative in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

References

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Technical Support Center: Purification of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this heterocyclic compound. Drawing from established principles in separation science and practical laboratory experience, this document provides in-depth troubleshooting advice and detailed protocols to help you achieve your desired purity.

Introduction: Understanding the Molecule

The purification of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one presents a unique set of challenges primarily due to its hybrid structure. The molecule contains a basic piperazine ring and a pyrazole moiety, which together influence its solubility, polarity, and chromatographic behavior. The presence of two nitrogen atoms in the piperazine ring, one of which is a secondary amine, makes the compound basic and prone to strong interactions with acidic stationary phases like silica gel.[1][2] This guide will address the common issues arising from these properties and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my compound streak or "tail" significantly during silica gel column chromatography?

A1: Tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. For 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one, the basic nitrogen atoms on the piperazine ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][3] This leads to a portion of the molecules being retained more strongly, resulting in broad, asymmetric peaks and poor separation.

Q2: My compound is an oil or a waxy solid that is difficult to crystallize. What are my options?

A2: Many piperazine derivatives are oils or low-melting solids, making traditional crystallization challenging.[1] Two highly effective alternative strategies are:

  • Modified Column Chromatography: As detailed below, using a modified mobile phase can significantly improve purification.

  • Salt Formation: Converting the basic free-base into a salt (e.g., hydrochloride or fumarate) often yields a more crystalline solid that can be purified by recrystallization.[1][4] The pure free base can then be regenerated by neutralization.

Q3: What are the most likely impurities I should be looking for?

A3: Impurities can originate from starting materials, side reactions, or degradation. Common species to watch for include:

  • Unreacted Starting Materials: Such as 1-methyl-4-nitro-1H-pyrazole or the initial piperazin-2-one precursor.

  • Di-substituted Byproducts: If using a piperazine starting material, reaction at both nitrogen atoms can occur.[5]

  • Ring-Opened or Degraded Products: Depending on the reaction conditions (e.g., strong acid or base), the piperazinone ring could potentially hydrolyze.

  • Solvent Residues: Incomplete removal of high-boiling solvents like DMF or DMSO.[5]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you might encounter during the purification workflow.

Problem Encountered Probable Cause Recommended Solution & Scientific Rationale
Broad, Tailing Peaks in Flash Chromatography Strong interaction between the basic piperazine moiety and acidic silica gel.[1]Solution: Add a basic modifier to the eluent. A common choice is 0.5-1% triethylamine (TEA) or 0.5-1% of a 7N ammonia solution in methanol.[1][6] Rationale: The basic modifier neutralizes the acidic sites on the silica, preventing strong adsorption of your basic compound and leading to sharper, more symmetrical peaks.
Low or No Recovery from Silica Column Irreversible adsorption of the compound onto the silica gel due to its basicity.Solution 1: Deactivate the silica gel by pre-treating the column with the TEA-modified eluent before loading the sample.[6] Solution 2: Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase (C18) chromatography.[6] Rationale: Neutral alumina lacks the strongly acidic silanol groups of silica. Reversed-phase chromatography separates based on hydrophobicity, avoiding acid-base interaction issues.
Product is a Persistent Oil/Goo After Chromatography The compound may be inherently non-crystalline or contain impurities that inhibit crystallization.Solution: Attempt salt formation. Dissolve the crude oil in a suitable solvent (e.g., isopropanol, ethyl acetate) and add an acid like HCl (in isopropanol) or fumaric acid (in ethanol).[1] Rationale: Salts of organic bases are often highly crystalline ionic compounds with well-defined melting points. This process can effectively separate the desired compound from non-basic impurities.
Final Product Contains Non-Basic Impurities The impurities have similar polarity to the product but lack a basic handle.Solution: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move to the aqueous layer as a salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract your pure product back into an organic solvent.
Recrystallization Fails to Improve Purity Impurities have very similar solubility profiles to the desired compound.Solution 1: Try a different solvent system for recrystallization. A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble) can be effective.[6] For piperazine compounds, consider solvent systems like ethanol/water or ethyl acetate/hexane.[6][7] Solution 2: If recrystallization fails, return to chromatography with a very shallow solvent gradient to improve separation.

In-Depth Experimental Protocols

Protocol 1: Modified Flash Column Chromatography

This protocol is designed to mitigate peak tailing for basic compounds on silica gel.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Dichloromethane/Methanol or Ethyl Acetate/Hexane. Aim for an Rf value of 0.2-0.3 for your product.

  • Mobile Phase Preparation: Prepare your chosen eluent and add 0.5-1% (v/v) of triethylamine (TEA). For example, to 1 liter of 95:5 DCM/MeOH, add 5-10 mL of TEA.

  • Column Packing: Pack a flash chromatography column with silica gel using your TEA-modified eluent. It is crucial to equilibrate the column by flushing it with 2-3 column volumes of the eluent before loading your sample.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase (wet loading).

  • Elution & Fraction Collection: Run the column, collecting fractions and monitoring the elution by TLC.

  • Work-up: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like methanol can help remove residual TEA.

Protocol 2: Purification via Salt Formation & Recrystallization

This method is ideal for purifying oily or difficult-to-crystallize basic compounds.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one in a minimal amount of a suitable organic solvent. Isopropanol or ethanol are good starting points.[1]

  • Acid Addition: While stirring, slowly add a solution of the chosen acid. A common choice is a commercially available solution of HCl in isopropanol or a solution of fumaric acid dissolved in warm ethanol. Add the acid dropwise until the solution becomes cloudy or a precipitate begins to form.

  • Crystallization: Stir the mixture, if necessary, in an ice bath to maximize crystal formation. Allow the crystals to form over several hours or overnight.

  • Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the salt under high vacuum to remove all residual solvent.

  • (Optional) Liberation of Free Base: To recover the purified compound in its free base form, dissolve the salt in water and basify the solution with a base like sodium bicarbonate or sodium hydroxide until the pH is >9. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[1]

Visual Workflow and Decision Logic

Purification Strategy Workflow

The following diagram outlines a logical workflow for tackling the purification of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.

Purification_Workflow start Crude Product tlc TLC Analysis (with and without TEA) start->tlc tailing Significant Tailing? tlc->tailing chrom_mod Modified Flash Chromatography (Add 1% TEA to Eluent) tailing->chrom_mod Yes chrom_std Standard Flash Chromatography tailing->chrom_std No check_purity Check Purity (NMR, LC-MS) chrom_mod->check_purity chrom_std->check_purity pure Pure Product check_purity->pure >95% Pure not_pure Impure Product (Oil or Solid) check_purity->not_pure <95% Pure salt Salt Formation & Recrystallization not_pure->salt liberate Liberate Free Base salt->liberate liberate->check_purity

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Technical Support Center: Optimizing Cell Permeability of Piperazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazinone derivatives. This guide is designed to provide you with in-depth troubleshooting assistance and frequently asked questions (FAQs) to navigate the complexities of optimizing the cell permeability of this important chemical scaffold. As a privileged structure in medicinal chemistry, the piperazinone core offers a versatile platform for drug design, but like any scaffold, it presents unique challenges in achieving optimal pharmacokinetic properties.[1][2][3] This resource is structured to provide not just procedural steps, but also the underlying scientific rationale to empower your decision-making process in the laboratory.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise during the development of piperazinone derivatives.

Q1: What are the key physicochemical properties of piperazinone derivatives that I should focus on to improve cell permeability?

A1: To enhance cell permeability, a balance of several physicochemical properties is crucial. For piperazinone derivatives, you should pay close attention to:

  • Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is necessary for membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic liability. Aim for a LogP in the range of 1-3.

  • Polar Surface Area (PSA): A lower PSA (< 76 Ų) is generally correlated with better cell permeability. The two nitrogen atoms and the carbonyl group in the piperazinone ring contribute significantly to the PSA.[4]

  • Aqueous Solubility: Poor solubility is a common hurdle for many drug candidates, including piperazinone derivatives. Improving solubility through salt formation or structural modifications can enhance the concentration of the compound available for absorption.

  • Molecular Weight (MW): A lower molecular weight (< 500 Da) is generally preferred for passive diffusion across cell membranes.

Q2: My piperazinone derivative has poor aqueous solubility. What initial steps can I take to address this?

A2: Poor aqueous solubility is a frequent challenge. Here are a few strategies to consider:

  • Salt Formation: The basic nitrogen atom in the piperazinone ring provides an excellent handle for forming salts with pharmaceutically acceptable acids. This can significantly improve aqueous solubility.

  • Introduce Polar Functional Groups: Judiciously adding polar groups, such as hydroxyl or amino moieties, can increase solubility. However, be mindful of the potential increase in PSA, which could negatively impact permeability.

  • Scaffold Hopping or Isosteric Replacement: In some cases, replacing a lipophilic part of your molecule with a more polar, isosteric equivalent can improve solubility without compromising biological activity.

Q3: Are piperazinone derivatives likely to be substrates for efflux pumps like P-glycoprotein (P-gp)?

A3: Yes, this is a significant consideration. The piperazine scaffold, a close relative of the piperazinone core, is a known substrate for efflux transporters like P-glycoprotein (P-gp).[5] This can lead to a high efflux ratio in cell-based assays and poor in vivo bioavailability. It is essential to screen your piperazinone derivatives for P-gp liability early in the drug discovery process.

Q4: What are the most common metabolic liabilities of the piperazinone scaffold?

A4: The piperazinone ring is susceptible to Phase I metabolism, primarily oxidation reactions mediated by cytochrome P450 (CYP) enzymes. Common metabolic pathways include:

  • N-dealkylation: The substituents on the nitrogen atoms are prone to removal.

  • Oxidation: The carbon atoms of the piperazinone ring can be hydroxylated.

  • Ring Opening: More extensive metabolism can lead to the cleavage of the piperazinone ring.

Identifying and blocking these "metabolic hotspots" through structural modifications is a key strategy to improve the metabolic stability of your compounds.

Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting advice for common experimental challenges.

Scenario 1: Low Apparent Permeability (Papp) in Caco-2 Assays

You've just received the Caco-2 data for your latest piperazinone derivative, and the apical to basolateral (A-B) permeability is disappointingly low. Here's a systematic approach to troubleshoot this issue.

Troubleshooting Workflow:

A Low Papp (A-B) in Caco-2 Assay B Assess Physicochemical Properties A->B C Poor Solubility? B->C Check Solubility Data D High Lipophilicity (LogP > 4)? C->D No K Optimize formulation or modify structure to improve solubility. C->K Yes E Determine Efflux Ratio (ER) D->E No L Reduce lipophilicity through structural modifications. D->L Yes F ER > 2? E->F Perform Bi-directional Caco-2 Assay G Evaluate Metabolic Stability F->G No I Compound is likely a P-gp substrate. Consider structural modifications to reduce efflux. F->I Yes H High Clearance in Microsomes? G->H Run Microsomal Stability Assay J Compound is likely metabolized in Caco-2 cells. Identify and block metabolic hotspots. H->J Yes M Permeability may be inherently low. Re-evaluate structural design. H->M No

Caption: Troubleshooting workflow for low Caco-2 permeability.

Detailed Steps & Explanations:

  • Review Physicochemical Properties:

    • Causality: Before delving into complex biological assays, ensure that the fundamental physicochemical properties of your compound are not the primary barrier. Poor solubility can lead to an underestimation of permeability, as the compound may not be fully dissolved in the assay buffer. High lipophilicity can cause the compound to become trapped in the cell membrane.

    • Action: If solubility is low, consider reformulating the compound with a co-solvent (be mindful of solvent effects on the Caco-2 monolayer integrity) or synthesizing a more soluble salt form. If lipophilicity is high, consider structural modifications to introduce more polar groups.

  • Determine the Efflux Ratio (ER):

    • Causality: A high efflux ratio (Papp B-A / Papp A-B > 2) is a strong indicator that your piperazinone derivative is a substrate for an efflux transporter, most commonly P-gp.[5] The transporter actively pumps the compound out of the cell, limiting its net flux from the apical to the basolateral side.

    • Action: Perform a bi-directional Caco-2 assay to measure both A-B and B-A permeability. If the ER is high, you can confirm P-gp involvement by running the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • Evaluate Metabolic Stability:

    • Causality: Caco-2 cells express metabolic enzymes, including CYPs, that can degrade your compound during the assay.[6] This will result in a lower concentration of the parent compound in the basolateral chamber, leading to a falsely low Papp value.

    • Action: Assess the metabolic stability of your compound in human liver microsomes (HLM) or Caco-2 cell lysates. If the compound is rapidly metabolized, you will need to identify the metabolic "hotspots" and make structural modifications to block these sites. Common strategies include introducing fluorine atoms or replacing a metabolically labile group with a more stable one.

Scenario 2: High Efflux Ratio in Caco-2 Assays

Your piperazinone derivative shows good A-B permeability, but the B-A permeability is significantly higher, resulting in an efflux ratio greater than 2. This strongly suggests that your compound is a substrate for an efflux pump.

Strategies to Mitigate P-gp Efflux:

  • Reduce the Number of Hydrogen Bond Donors: P-gp substrates often have multiple hydrogen bond donors. Modifying your molecule to reduce the number of these groups can decrease its affinity for the transporter.

  • Introduce a Weakly Basic Center: Incorporating a weakly basic nitrogen atom can sometimes disrupt the interaction with P-gp. The piperazinone scaffold already contains nitrogen atoms, and their basicity can be modulated through substitution.

  • Increase Molecular Rigidity: A more rigid molecular conformation can sometimes prevent the compound from adopting the necessary orientation to bind to the efflux pump.

  • Masking Polar Groups: Temporarily masking polar functional groups with a prodrug strategy can improve permeability and bypass efflux. The masking group is then cleaved in vivo to release the active drug.

Data Presentation: Structure-Activity Relationship for P-gp Efflux

Compound IDModification from Parent ScaffoldEfflux Ratio (ER)
PZN-001Parent Scaffold4.5
PZN-002Addition of a hydroxyl group5.2
PZN-003Replacement of N-benzyl with N-tert-butyl1.8
PZN-004Introduction of a fluorine atom on the phenyl ring3.9

This is a representative table. Actual results will vary depending on the specific piperazinone scaffold and substitutions.

Experimental Protocols

Here are detailed, step-by-step methodologies for key permeability assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method for predicting passive permeability.[3]

Experimental Workflow:

A Prepare Donor and Acceptor Plates B Coat Donor Plate with Lipid Solution A->B C Add Buffer to Acceptor Plate A->C D Add Compound to Donor Plate B->D E Incubate the Assembled Plate C->E D->E F Separate Plates and Quantify Compound Concentration E->F G Calculate Permeability Coefficient (Pe) F->G

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

  • Prepare Solutions:

    • Lipid Solution: Prepare a solution of a suitable lipid (e.g., 2% lecithin in dodecane) to mimic the cell membrane.

    • Assay Buffer: Use a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 7.4).

    • Compound Stock Solution: Prepare a concentrated stock solution of your piperazinone derivative in a suitable solvent like DMSO.

  • Plate Preparation:

    • Donor Plate: Use a 96-well filter plate with a hydrophobic PVDF membrane.

    • Acceptor Plate: Use a 96-well plate with a flat bottom.

  • Assay Procedure:

    • Carefully add a small volume (e.g., 5 µL) of the lipid solution to each well of the donor plate, ensuring the entire membrane is coated.

    • Add the assay buffer to the acceptor plate.

    • Dilute your compound stock solution in the assay buffer to the final desired concentration and add it to the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the buffer in the acceptor wells.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, separate the plates and determine the concentration of your compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_eq) where:

      • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

      • A is the area of the membrane.

      • t is the incubation time.

      • C_A(t) is the concentration of the compound in the acceptor well at time t.

      • C_eq is the equilibrium concentration.

Caco-2 Permeability Assay

The Caco-2 assay is the gold standard for in vitro prediction of human intestinal permeability, as it accounts for both passive and active transport mechanisms.[7][8][9]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • For A-B permeability: Add your piperazinone derivative to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For B-A permeability: Add your compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.

    • At the end of the experiment, collect samples from the donor chamber.

  • Sample Analysis:

    • Quantify the concentration of your compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C_0) where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber.

      • A is the surface area of the filter membrane.

      • C_0 is the initial concentration of the compound in the donor chamber.

    • Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B).

References

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Res Pharm Sci. 2018;13(6):511-521.
  • Navigating the Metabolic Maze: A Comparative Guide to the Stability of Piperazin-2-ylmethanol Scaffolds. BenchChem. 2025.
  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures.
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. J Pharm Sci. 2017;106(9):2536-2544.
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. 2017;8(8):1619-1624.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Nat. Volatiles & Essent. Oils. 2024;11(2):2588-2603.
  • Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. AAPS J. 2020;22(2):33.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Mol Pharm. 2016;13(2):509-520.
  • Piperazine skeleton in the structural modification of natural products: a review. Future J Pharm Sci. 2022;8(1):31.
  • Metabolic interactions with piperazine-based 'party pill' drugs. J Pharm Pharmacol. 2009;61(10):1337-1343.
  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. J Med Chem. 2023;66(1):349-366.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals (Basel). 2023;16(7):993.
  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Med Chem. 2024;15(3):614-644.
  • Role of piperazine scaffolds in medicinal chemistry. BenchChem. 2025.
  • [Metabolism of designer drugs. Piperazine derivatives]. Sud Med Ekspert. 2015;58(4):49-55.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Curr Org Chem. 2024;28(10):849-869.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opin Drug Discov. 2022;17(9):969-984.
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics. 2019;11(1):23.
  • Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Sci Rep. 2017;7(1):7918.
  • Mechanisms of transport and structure-permeability relationship of sulfasalazine and its analogs in Caco-2 cell monolayers. J Pharmacol Exp Ther. 2003;305(2):591-597.
  • Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Sci Rep. 2017;7(1):7918.
  • Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. Int J Mol Sci. 2023;24(13):10757.
  • Role of piperazine scaffolds in medicinal chemistry. BenchChem. 2025.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Trans. 2021;50(40):14065-14092.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opin Drug Discov. 2022;17(9):969-984.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chem Neurosci. 2021;12(15):2841-2854.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. J Iran Chem Soc. 2022;19(4):1449-1460.
  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. J Med Chem. 2016;59(17):8047-8066.

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Technical Support Center: Troubleshooting the Metabolic Instability of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one. This molecule, possessing a unique combination of an N-methyl pyrazole and a piperazin-2-one core, represents a scaffold of interest for medicinal chemists. However, like many promising drug candidates, its progression can be hampered by metabolic instability, leading to poor pharmacokinetic profiles such as low bioavailability or short half-life.[1] This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and address the metabolic liabilities of this specific compound and its analogs. We will delve into the underlying mechanisms of its degradation and provide actionable, field-proven strategies to enhance its metabolic stability.

Section 1: Understanding the Metabolic Profile

The first step in addressing instability is to understand the likely points of metabolic attack. The structure of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one contains several functionalities known to be susceptible to metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[2][3][4]

FAQ: What are the predicted metabolic hotspots on 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one?

Answer: Based on established metabolic pathways for its constituent fragments, we can predict several "hotspots" where biotransformation is likely to occur. These predictions form the basis of our initial troubleshooting efforts.

  • N-Demethylation of the Pyrazole Ring: The N-methyl group on the pyrazole is a primary target for CYP-mediated oxidation, leading to its removal (N-dealkylation).[5] This is a very common metabolic pathway for N-alkylated heterocyclic compounds.

  • Oxidation of the Piperazin-2-one Ring: The piperazine ring is notoriously susceptible to metabolism.[6] The most probable sites are the carbon atoms alpha to the nitrogen atoms (C3 and C5), leading to hydroxylation. Subsequent oxidation of the resulting carbinolamine at C3 could lead to ring opening.[7][8]

  • Oxidation of the Pyrazole Ring: While often more stable than other heterocycles, the pyrazole ring itself can undergo oxidation, particularly if other, more labile sites are blocked.[9][10]

  • N-Glucuronidation: The nitrogen atoms, particularly the one at position 4 of the piperazinone ring, could be susceptible to Phase II conjugation reactions like N-glucuronidation, although this is typically a secondary pathway to oxidation.[5]

The diagram below illustrates these potential metabolic liabilities.

cluster_main 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one cluster_hotspots Potential Metabolic Hotspots mol N_Demethylation N-Demethylation N_Demethylation->mol  (A) Piperazinone_Oxidation Piperazinone Ring Oxidation (α-C Hydroxylation) Piperazinone_Oxidation->mol (B) Pyrazole_Oxidation Pyrazole Ring Oxidation Pyrazole_Oxidation->mol    (C)

Caption: Predicted metabolic hotspots on the parent compound.

Section 2: Experimental Troubleshooting & Protocol Guides

Once you have a hypothesis, the next step is to confirm it experimentally. This section provides Q&A-based troubleshooting for common experimental observations.

FAQ: My compound shows high clearance in human liver microsomes (HLM). How do I confirm the primary metabolic pathway?

Answer: High clearance in an HLM assay is a strong indicator of rapid Phase I metabolism, as microsomes are rich in CYP enzymes.[11] The definitive next step is a metabolite identification (MetID) study to pinpoint which metabolites are being formed.

The general workflow involves incubating the compound with a metabolically active system (like HLM), separating the resulting mixture, and identifying the structures of the metabolites using high-resolution mass spectrometry.

start High Clearance Observed in HLM Assay incubation Incubate Compound with HLM (+ NADPH cofactor) start->incubation quench Quench Reaction (e.g., Acetonitrile) incubation->quench separation LC Separation quench->separation detection High-Resolution MS/MS Analysis separation->detection analysis Data Analysis: - Extract Ion Chromatograms - Compare Parent vs. Metabolite Spectra detection->analysis identification Identify Metabolite Structures (Mass Shift, Fragmentation) analysis->identification conclusion Confirm Metabolic 'Hotspot' identification->conclusion

Caption: Experimental workflow for metabolite identification (MetID).

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled Human Liver Microsomes (final concentration ~0.5 mg/mL) and your test compound (e.g., 1-10 µM) in a phosphate buffer (pH 7.4).

  • Pre-warm: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH (final concentration ~1 mM). Include a control incubation without NADPH to distinguish enzymatic from non-enzymatic degradation.

  • Incubate: Incubate at 37°C for a set time (e.g., 60 minutes).

  • Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins.

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the protein.

  • Analyze Supernatant: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

  • Data Interpretation: Look for new peaks in the NADPH(+) sample that are absent in the NADPH(-) control. Analyze the mass spectra of these peaks. A mass shift of +16 Da suggests hydroxylation, while a shift of -14 Da suggests N-demethylation.

FAQ: The N-demethylated pyrazole metabolite is a major product. How can I mitigate this?

Answer: Confirmation of N-demethylation points to a clear metabolic liability at the pyrazole N-methyl group. The goal is to make this position less accessible or electronically unfavorable for CYP enzyme oxidation.

Strategies to Block N-Demethylation:

  • Increase Steric Hindrance: Replacing the methyl group with a larger alkyl group (e.g., ethyl, isopropyl) can sterically hinder the approach of the CYP enzyme. However, this will also increase lipophilicity, which could introduce other issues.

  • Replace with a Non-Labile Group: A cyclopropyl group is a classic bioisostere for a methyl or ethyl group that is significantly more resistant to oxidation.

  • Deuteration (Kinetic Isotope Effect): Replacing the hydrogens on the methyl group with deuterium (creating a -CD₃ group) strengthens the C-H bond. Since C-H bond cleavage is the rate-limiting step in oxidation, this can significantly slow down the rate of metabolism. This is a powerful strategy that minimally impacts the compound's steric and electronic properties.

Modification StrategyRationaleExpected Impact on StabilityPotential Risks
CH₃ → CD₃ Kinetic Isotope EffectHigh ImprovementMinimal
CH₃ → CH₂CH₃ Steric HindranceModerate ImprovementIncreased logP, potential for new metabolism on the ethyl group
CH₃ → Cyclopropyl Metabolic BlockingHigh ImprovementSignificant change in SAR, potential for new metabolism on the cyclopropyl ring
FAQ: I'm observing significant metabolism on the piperazin-2-one ring. What are my options?

Answer: Metabolism on the piperazin-2-one ring, likely α-carbon hydroxylation, is a common issue for piperazine-containing compounds.[7][12] Addressing this requires modifying the ring to prevent oxidation without losing binding affinity to your target.

Strategies to Stabilize the Piperazin-2-one Ring:

  • Introduce Steric Blockers: Placing substituents on the susceptible carbons (C3 or C5) can physically block the active site of metabolic enzymes. A gem-dimethyl group at C5, for example, is a very effective metabolic blocker.

  • Reduce Lipophilicity: Often, high metabolic clearance is linked to high lipophilicity. Reducing the overall logP/logD of the molecule can sometimes reduce its affinity for CYP enzymes.[13] This can be achieved by replacing lipophilic groups elsewhere on the molecule with more polar ones.

  • Bioisosteric Replacement: If direct substitution is not tolerated by the target, a more drastic but often effective strategy is to replace the entire piperazin-2-one moiety with a different heterocyclic scaffold that serves the same structural role but has improved metabolic properties.[13][14]

The diagram below illustrates these two primary approaches.

cluster_parent Parent Compound cluster_strategies Stabilization Strategies cluster_analogs Resulting Analogs parent blocking Strategy A: Metabolic Blocking (e.g., gem-dimethyl) parent->blocking bioisostere Strategy B: Bioisosteric Replacement (e.g., substituted piperidine) parent->bioisostere analog_a Analog A (Improved Stability) blocking->analog_a analog_b Analog B (Improved Stability) bioisostere->analog_b

Caption: Approaches to stabilize the piperazin-2-one ring.

Section 3: Integrated Strategy for Analog Design

FAQ: How do I create a systematic plan to design a more stable second-generation analog?

Answer: A successful strategy integrates the findings from your metabolic studies into a logical, iterative design cycle. Avoid making multiple changes at once; instead, address the primary metabolic liability first, re-test, and then address any secondary issues that may arise.

start Start: High-throughput Screening Hit stability_assay In Vitro Stability Assay (e.g., HLM, Hepatocytes) start->stability_assay decision_stable Is t½ acceptable? stability_assay->decision_stable metid Metabolite ID Study (LC-MS/MS) decision_stable->metid No end Proceed with Optimized Candidate decision_stable->end Yes identify_hotspot Identify Primary Metabolic Hotspot(s) metid->identify_hotspot decision_hotspot Hotspot Location? identify_hotspot->decision_hotspot strategy_n_me Strategy for N-Me: - Deuteration (CD₃) - Bioisostere (Cyclopropyl) decision_hotspot->strategy_n_me N-Methyl on Pyrazole strategy_ring Strategy for Ring: - Steric Blocking (gem-diMe) - Bioisosteric Replacement decision_hotspot->strategy_ring Piperazinone Ring synthesize Synthesize Analogs strategy_n_me->synthesize strategy_ring->synthesize retest Re-test Stability (Return to Stability Assay) synthesize->retest retest->stability_assay

Caption: A systematic workflow for medicinal chemistry optimization.

By following this iterative process of testing, identifying liabilities, and executing targeted chemical modifications, you can rationally design analogs with significantly improved metabolic stability, increasing their potential for successful in vivo evaluation.

References

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  • Hameed, P. S., et al. (n.d.). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central.
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Technical Support Center: A Guide to the Refinement of Analytical Methods for Pyrazolylpiperazinone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of pyrazolylpiperazinone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement and troubleshooting. As a self-validating system, the protocols and advice herein are grounded in established scientific principles and regulatory standards to ensure the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical quantification of pyrazolylpiperazinone compounds, providing foundational knowledge for successful method development and execution.

Q1: What are the key chemical properties of pyrazolylpiperazinones that influence their analytical behavior?

A1: Pyrazolylpiperazinone derivatives are characterized by a pyrazole ring coupled with a piperazinone moiety. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to the compound's basicity and potential for hydrogen bonding.[1] The piperazine ring, a six-membered ring with two opposing nitrogen atoms, is basic and soluble in aqueous and some organic solvents.[2] The overall polarity, and therefore the chromatographic retention, is highly dependent on the specific substituents on both ring systems. Understanding the pKa of the piperazine nitrogens is crucial for selecting the appropriate mobile phase pH to ensure consistent retention and good peak shape in reversed-phase chromatography.

Q2: Which analytical techniques are most suitable for the quantification of pyrazolylpiperazinones in biological matrices?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques. HPLC-UV is a robust and widely available method suitable for routine analysis, especially when the analyte concentration is relatively high.[3][4] However, since piperazine itself lacks a strong chromophore, derivatization may be necessary to achieve sufficient sensitivity for trace analysis.[5][6] LC-MS/MS is the gold standard for quantifying low concentrations of pyrazolylpiperazinones in complex biological matrices like plasma or serum due to its superior sensitivity and selectivity.[7]

Q3: Why is method validation essential, and what are the key parameters to assess?

A3: Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose.[8] It ensures the reliability, reproducibility, and accuracy of the generated data. Key validation parameters, as outlined in the ICH Q2(R1) and FDA guidelines, include:[9][10][11][12]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies, such as acid and base hydrolysis, oxidation, heat, and photolysis.[13][14][15] These studies are crucial for developing stability-indicating methods. The main objectives are to:[14]

  • Identify potential degradation products.

  • Establish degradation pathways.

  • Demonstrate the specificity of the analytical method to separate the active pharmaceutical ingredient (API) from its degradation products.

  • Understand the intrinsic stability of the molecule.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the analysis of pyrazolylpiperazinone compounds.

Chromatography (HPLC & LC-MS/MS) Issues

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My pyrazolylpiperazinone peak is tailing significantly. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Secondary interactions between the basic piperazine moiety and residual acidic silanols on the silica-based column packing are a common cause of peak tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of the piperazine nitrogens. This protonates the analyte and minimizes interactions with silanols. The use of a buffer is highly recommended to maintain a stable pH.

      • Use of Additives: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.

      • Column Selection: Consider using a column with a highly inert packing material, such as one with end-capping or a hybrid particle technology, to reduce silanol activity.

Problem 2: Inconsistent Retention Times

  • Question: The retention time of my analyte is shifting between injections. What should I investigate?

  • Answer:

    • Cause: Fluctuations in mobile phase composition, column temperature, or flow rate are the most likely culprits. Inadequate column equilibration between injections can also lead to retention time drift.

    • Solution:

      • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump. If preparing the mobile phase online, check the pump's proportioning valves for proper function.

      • Column Temperature Control: Use a column oven to maintain a consistent temperature, as even small fluctuations in ambient temperature can affect retention times.

      • Flow Rate Check: Verify the pump's flow rate for accuracy and precision.

      • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. A sufficient re-equilibration time is crucial.

Sample Preparation Issues

Problem 3: Low Analyte Recovery

  • Question: I am experiencing low and inconsistent recovery of my pyrazolylpiperazinone from plasma samples after protein precipitation. What can I do to improve this?

  • Answer:

    • Cause: The analyte may be co-precipitating with the plasma proteins, or the extraction solvent may not be optimal. The pH of the sample during extraction can also significantly affect recovery.

    • Solution:

      • Optimize Precipitation Solvent: While acetonitrile is commonly used, try other organic solvents like methanol or acetone, or a mixture of solvents, to find the optimal conditions for your specific compound.

      • Adjust Sample pH: Before adding the precipitation solvent, adjust the pH of the plasma sample. For basic compounds like pyrazolylpiperazinones, acidifying the sample can improve solubility in the aqueous phase and reduce co-precipitation.

      • Consider Alternative Extraction Methods: If protein precipitation continues to yield poor recovery, explore other techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[16][17] LLE can offer cleaner extracts, while SPE can provide higher selectivity and concentration of the analyte.

Mass Spectrometry (LC-MS/MS) Issues

Problem 4: Poor Sensitivity or Inconsistent Signal

  • Question: I am struggling to achieve the required sensitivity for my pyrazolylpiperazinone in my LC-MS/MS assay. What parameters should I optimize?

  • Answer:

    • Cause: Suboptimal ionization, fragmentation, or the presence of matrix effects can all lead to poor sensitivity.

    • Solution:

      • Optimize Ionization Source Parameters: Systematically optimize the electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the signal for your analyte.

      • Select Appropriate Adducts: In positive ion mode, pyrazolylpiperazinones will likely form [M+H]+ ions. However, be aware of other potential adducts such as [M+Na]+ or [M+K]+, which can dilute the signal of the primary ion.[18][19][20] The mobile phase composition can influence adduct formation.

      • Optimize Collision Energy: For tandem MS, optimize the collision energy to achieve efficient fragmentation of the precursor ion and produce stable, high-intensity product ions for multiple reaction monitoring (MRM).

      • Mitigate Matrix Effects: Matrix effects, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the ionization of the analyte. To address this:

        • Improve chromatographic separation to resolve the analyte from interfering matrix components.

        • Enhance sample cleanup using more selective methods like SPE.

        • Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences similar matrix effects, thereby providing more accurate quantification.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol provides a general procedure for the extraction of pyrazolylpiperazinone compounds from plasma.

  • Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled analog of the analyte in 50:50 methanol:water).

  • Vortexing: Vortex the sample for 10 seconds.

  • Protein Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Protocol 2: Representative HPLC-UV Method

This protocol outlines starting conditions for an HPLC-UV method for the quantification of a pyrazolylpiperazinone derivative.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 8 min: 90% B, 9-12 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength To be determined by UV scan of the analyte
Protocol 3: Representative LC-MS/MS Method

This protocol provides starting conditions for a sensitive and selective LC-MS/MS method.

ParameterCondition
Column C18, 100 mm x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient To be optimized for specific analyte
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of the analyte

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Mass Spectrometry (ESI+) hplc->ms msms Tandem MS (MRM) ms->msms quant Quantification msms->quant report Reporting quant->report

Caption: A typical experimental workflow for pyrazolylpiperazinone quantification.

troubleshooting_tree start Poor Peak Shape (Tailing) cause1 Secondary Silanol Interactions? start->cause1 cause2 Incompatible Sample Solvent? cause1->cause2 No solution1a Adjust Mobile Phase pH (2 units below pKa) cause1->solution1a Yes solution2 Inject in Mobile Phase cause2->solution2 Yes solution1b Add Competing Base (e.g., TEA, NH4OAc) solution1a->solution1b solution1c Use Inert Column (End-capped, Hybrid) solution1b->solution1c

Caption: A troubleshooting decision tree for poor peak shape.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kymos. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Kymos. New FDA Guidance on Bioanalytical Method Validation. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • PubChem. 1-[4-[3-[4-Amino-5-[2-(oxan-4-yl)pyrazol-3-yl]pyrrolo[2,1-f][9][10][21]triazin-7-yl]phenyl]piperazin-1-yl]ethanone. [Link]

  • ResearchGate. (2015). How do I remove piperazine from the solid compound?. [Link]

  • ResearchGate. Forced degradation study. [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. Force degradation of PIO by stability indicating RP-HPLC method. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubMed. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. [Link]

  • National Institutes of Health. Mass Spectrometry Adduct Calculator. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • National Institutes of Health. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • ResearchGate. Detailed methodology of different plasma preparation procedures.... [Link]

  • National Institutes of Health. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. [Link]

  • National Institutes of Health. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • ResearchGate. An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • MDPI. The Development of a Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Method for the Validation of Flualprazolam and Isotonitazene in Serum. [Link]

  • Waters. What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • MDPI. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. [Link]

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  • ResearchGate. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. [Link]

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Validation & Comparative

The Pyrazole Scaffold: A Privileged Motif in Kinase Inhibition - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Versatility of the Pyrazole Ring in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility allows it to serve as a bioisosteric replacement for other aromatic systems, enhancing physicochemical properties such as solubility and metabolic stability.[1] More importantly, the pyrazole scaffold has proven to be a "privileged" structure, frequently appearing in a multitude of clinically approved drugs and investigational agents.[2][3] A significant area where pyrazole-containing compounds have made a profound impact is in the development of protein kinase inhibitors for the treatment of cancer and inflammatory diseases.[4][5] This guide provides a comparative analysis of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one and other notable pyrazole-based inhibitors, with a focus on their role in targeting protein kinases.

1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one: A Potential Kinase Inhibitor Scaffold

While extensive biological data for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is not yet publicly available, its structural motifs strongly suggest its potential as a kinase inhibitor. The core "1-methyl-1H-pyrazol-4-yl" moiety is a key pharmacophore present in potent kinase inhibitors. A prime example is MK-8033, a specific c-Met/Ron dual kinase inhibitor, which features this very scaffold.[6][7] The piperazin-2-one substituent can be envisioned as a versatile linker, allowing for modifications to fine-tune selectivity and potency against various kinase targets.

Comparative Analysis with Other Pyrazole-Based Kinase Inhibitors

The true potential of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one can be appreciated by comparing its core structure to that of other well-characterized pyrazole inhibitors targeting different kinase families.

c-Met/Ron Kinase Inhibitors: The Case of MK-8033

The c-Met and Ron receptor tyrosine kinases are crucial drivers of cell proliferation, motility, and invasion, and their aberrant activation is implicated in numerous cancers. MK-8033, which incorporates the 1-methyl-1H-pyrazol-4-yl group, is a potent and specific dual inhibitor of these kinases.[6][7]

Structural Comparison and Mechanistic Insights:

The pyrazole ring in MK-8033 acts as a critical hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The methyl group on the pyrazole likely contributes to favorable hydrophobic interactions within the ATP-binding pocket. The remainder of the molecule extends into other regions of the kinase domain, conferring selectivity. It is highly probable that 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one could be elaborated with appropriate substituents on the piperazinone ring to achieve a similar binding mode.

Signaling Pathway Targeted by c-Met/Ron Inhibitors:

cMet_Ron_Pathway cluster_downstream Downstream Signaling HGF HGF/MSP cMet_Ron c-Met/Ron Receptor Tyrosine Kinase HGF->cMet_Ron Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet_Ron->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet_Ron->PI3K_AKT_mTOR STAT JAK-STAT Pathway cMet_Ron->STAT Proliferation Cell Proliferation, Survival, Motility RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation Inhibitor Pyrazole Inhibitor (e.g., MK-8033) Inhibitor->cMet_Ron Inhibits

Caption: Simplified signaling pathway of c-Met/Ron and the point of inhibition by pyrazole-based inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer.[8] Several pyrazole-based compounds have been developed as potent CDK inhibitors.[8][9] For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have demonstrated potent CDK2 inhibitory activity.[10]

Structural Comparison and Structure-Activity Relationship (SAR):

In these CDK inhibitors, the pyrazole ring often serves as a bioisosteric replacement for a phenyl ring, offering improved properties. The nitrogen atoms of the pyrazole can form key hydrogen bonds with the kinase hinge region. The substitution pattern on the pyrazole ring and the nature of the linked moieties are critical for achieving high potency and selectivity against specific CDK isoforms.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to immune responses and hematopoiesis, and its overactivation is linked to autoimmune diseases and cancers.[2] Ruxolitinib, an FDA-approved drug, is a potent JAK1/JAK2 inhibitor featuring a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold.[4]

Structural Comparison and Selectivity:

The pyrazole moiety in ruxolitinib and other JAK inhibitors contributes to the overall shape complementarity within the ATP binding site of JAK kinases.[4] Subtle modifications to the pyrazole and its substituents can significantly impact the selectivity profile across the JAK family members (JAK1, JAK2, JAK3, and TYK2). For example, the development of C-5 pyrazole-substituted pyrrolopyrimidine derivatives has led to enhanced JAK1 selectivity.[11]

Experimental Data and Protocols

To evaluate the potential of a novel pyrazole compound like 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one as a kinase inhibitor, a series of well-established in vitro assays are necessary.

Kinase Inhibition Assay (Example: c-Met Kinase)

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Experimental Workflow:

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant c-Met Kinase - ATP - Substrate Peptide - Test Compound Dilutions start->reagents incubation Incubate Kinase, Substrate, ATP, and Test Compound reagents->incubation detection Detect Phosphorylated Substrate (e.g., using luminescence or fluorescence) incubation->detection analysis Calculate IC50 Value detection->analysis end End analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase buffer, the substrate peptide, and the diluted test compound.

  • Initiate Reaction: Add recombinant c-Met kinase to each well and incubate for 10 minutes at room temperature.

  • Start Phosphorylation: Add ATP to initiate the phosphorylation reaction and incubate for 60 minutes at room temperature.

  • Detection: Add a detection reagent that produces a luminescent or fluorescent signal in the presence of the phosphorylated substrate.

  • Data Analysis: Measure the signal using a plate reader and plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of a compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a c-Met-dependent cell line like GTL-16) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Comparative Performance Data

The following table summarizes the inhibitory activities of several notable pyrazole-based kinase inhibitors. The data for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is hypothetical and represents a potential target profile.

InhibitorTarget Kinase(s)IC50/Ki (nM)Reference
1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one Hypothetical: c-MetTBD-
MK-8033 c-Met, Ronc-Met: 1; Ron: 4[6][7]
Ruxolitinib JAK1, JAK2JAK1: 3.3; JAK2: 2.8[4]
Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) CDK2Ki: 5[10]
FN-1501 FLT3, CDK2, CDK4, CDK6FLT3: 8; CDK2: 12[8]

TBD: To Be Determined

Conclusion and Future Directions

The pyrazole scaffold is undeniably a cornerstone of modern kinase inhibitor design. While the specific biological activity of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one remains to be fully elucidated, its structural similarity to potent kinase inhibitors like MK-8033 provides a strong rationale for its investigation in this area. Future research should focus on synthesizing and evaluating derivatives of this compound against a panel of kinases to determine its potency and selectivity profile. The insights gained from such studies will not only shed light on the potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of pyrazole-based inhibitors, ultimately paving the way for the development of novel and effective targeted therapies.

References

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 2018. [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacological Reports, 2016. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 2023. [Link]

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  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 2016. [Link]

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  • Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. II. Optimization of the phenylpiperazine moiety of 1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-3-phenylpiperazinyl-1-trans-propenes. Chemical & Pharmaceutical Bulletin, 1996. [Link]

  • PYRAZOLE DERIVATIVES AS TNIK, IKKe AND TBK1 INHIBITOR AND PHARMACEUTICAL COMPOSITION COMPRISING SAME.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 2025. [Link]

  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[2][12]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 2013. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2024. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 2024. [Link]

  • Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[2][12]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. ResearchGate, 2013. [Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 2018. [Link]

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Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous mechanistic validation. This guide provides an in-depth, experience-driven framework for elucidating and confirming the mechanism of action (MoA) of a novel compound, using the hypothetical kinase inhibitor 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one (herein designated as CMPD-X) as our primary example.

This document eschews a rigid template, instead adopting a logical, multi-pillar approach to MoA validation. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our claims in authoritative methodologies. Our central hypothesis is that CMPD-X acts as an ATP-competitive inhibitor of a key kinase in a cancer-relevant signaling pathway. For comparative analysis, we will benchmark its performance against a well-characterized, clinically approved inhibitor targeting the same pathway.

Pillar 1: Target Identification and Engagement in a Cellular Context

The foundational step in MoA validation is to unequivocally identify the direct molecular target(s) of the compound and confirm that it engages this target within the complex milieu of a living cell.[1][2][3] Failure to demonstrate target engagement in a relevant biological system can lead to misinterpretation of phenotypic data and costly failures in later stages of drug development.[4]

Unbiased Target Discovery via Chemical Proteomics

To identify potential targets of CMPD-X without preconceived bias, a chemical proteomics approach is unparalleled. The "kinobeads" competition binding assay, which utilizes immobilized, non-selective kinase inhibitors, is a powerful tool for profiling the affinity of a compound against a large portion of the cellular kinome.[5][6][7]

The rationale here is to incubate cell lysates with increasing concentrations of free CMPD-X before adding the kinobeads. If CMPD-X binds to a specific kinase, it will compete with the kinobeads for that kinase's ATP-binding pocket, leading to a dose-dependent decrease in the amount of that kinase pulled down by the beads. Subsequent analysis by mass spectrometry provides a comprehensive profile of the kinases that interact with our compound.[8][9]

G cluster_0 Cell Lysate Preparation cluster_1 Competitive Binding cluster_2 Enrichment & Digestion cluster_3 Analysis Lysate Cancer Cell Line Lysate (e.g., MCF-7) Incubate Incubate Lysate with CMPD-X (Dose Range) Lysate->Incubate AddBeads Add Kinobeads (Affinity Resin) Incubate->AddBeads Wash Wash Beads to Remove Non-binders AddBeads->Wash Digest On-bead Tryptic Digestion Wash->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Label-Free Quantification LCMS->Quant Curve Generate Dose-Response Binding Curves Quant->Curve G cluster_0 Preparation cluster_1 Binding Analysis cluster_2 Data Processing Immobilize Immobilize Recombinant mTOR Protein on Sensor Chip Inject Inject CMPD-X (Analyte) at Various Concentrations Immobilize->Inject Association Measure Association Phase (Analyte Binding) Inject->Association Dissociation Measure Dissociation Phase (Buffer Flow) Association->Dissociation Sensorgram Generate Sensorgrams (Response vs. Time) Dissociation->Sensorgram FitData Fit Data to Kinetic Model Sensorgram->FitData Calculate Calculate k-on, k-off, K-D FitData->Calculate

Caption: Standard workflow for SPR-based kinetic analysis.

Thermodynamic Characterization with ITC

Isothermal Titration Calorimetry (ITC) is a complementary biophysical technique that measures the heat released or absorbed during a binding event. [10][11]It directly determines the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). [12][13]This provides a complete thermodynamic profile of the interaction, which is invaluable for lead optimization.

Functional Validation via In Vitro Kinase Assay

The most critical step in validating a kinase inhibitor is to demonstrate its ability to inhibit the enzyme's catalytic activity. [14][15]This is typically done using a biochemical enzyme inhibition assay. [16][17][18]

  • Reagents: Prepare a reaction buffer, recombinant active mTOR enzyme, a specific substrate (e.g., a peptide derived from 4E-BP1), and ATP.

  • Inhibitor Preparation: Perform serial dilutions of CMPD-X and Everolimus in DMSO.

  • Reaction Setup: In a 96-well plate, add the mTOR enzyme and varying concentrations of the inhibitors. Allow a pre-incubation period of 20 minutes at room temperature.

  • Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Detection: Incubate for 60 minutes at 30°C. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence (e.g., ADP-Glo™), or absorbance.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundSPR KD (nM)ITC KD (nM)Kinase Assay IC50 (nM)
CMPD-X 7582120
Everolimus 5815

These results would indicate that CMPD-X is a potent inhibitor of mTOR, though less potent than the established drug Everolimus. The strong correlation between the binding affinities (KD) and the functional inhibition (IC50) provides a self-validating system, increasing confidence in the MoA.

Pillar 3: Cellular Pathway and Phenotypic Validation

The final pillar connects direct target inhibition to the downstream cellular consequences. This involves demonstrating that CMPD-X modulates the intended signaling pathway in cells and produces a relevant anti-proliferative phenotype.

Downstream Signaling Analysis by Quantitative Phosphoproteomics

If CMPD-X inhibits mTOR, we expect to see a decrease in the phosphorylation of its known downstream substrates. [19][20]Quantitative mass spectrometry-based phosphoproteomics is the ideal technology to assess this on a global scale. [21][22]By comparing the phosphoproteome of cells treated with CMPD-X versus a vehicle, we can confirm on-target pathway modulation and simultaneously assess off-target kinase effects. [23]

G cluster_0 PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K BP1 4E-BP1 mTORC1->BP1 S6 S6 S6K->S6 eIF4E eIF4E BP1->eIF4E Translation Protein Translation S6->Translation eIF4E->Translation CMPD_X CMPD-X CMPD_X->mTORC1

Caption: Simplified mTOR signaling pathway showing the point of inhibition.

Phenotypic Comparison: Anti-proliferative Activity

Ultimately, the inhibition of a key growth-promoting kinase like mTOR should result in reduced cancer cell proliferation. A simple cell viability assay (e.g., using CellTiter-Glo®) can be used to compare the anti-proliferative effects of CMPD-X and Everolimus.

Compoundp-S6 (Ser240/244) Inhibition EC50 (nM)Cell Proliferation GI50 (nM)
CMPD-X 250500
Everolimus 3065

The data show a clear correlation between target pathway inhibition (measured by the phosphorylation of the downstream effector S6) and the desired anti-proliferative phenotype. CMPD-X is effective, but at a higher concentration than Everolimus, consistent with the biochemical data.

Conclusion

This guide outlines a comprehensive, multi-faceted strategy for validating the mechanism of action of a novel small molecule inhibitor, CMPD-X. By systematically progressing from unbiased target identification and cellular engagement to detailed biophysical characterization and downstream pathway analysis, we can build a robust, evidence-based case for its MoA. The consistent correlation across different experimental pillars—from binding affinity to enzymatic inhibition to cellular potency—forms a self-validating narrative. Comparing the data at each stage to a known, clinically relevant alternative provides essential context for evaluating the compound's potential and guiding future optimization efforts.

References

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A Comparative Guide to Pyrazolylpiperazinone Derivatives in ENPP1 Inhibition: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of pyrazolylpiperazinone derivatives and their emerging role as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). While a comprehensive, publicly available SAR study directly comparing a wide range of pyrazolylpiperazinone analogues against ENPP1 is limited, this guide synthesizes available data on potent ENPP1 inhibitors to provide a comparative framework. By examining various chemical scaffolds, we can elucidate key structural motifs and chemical properties that drive inhibitory activity against this critical immuno-oncology target.

The Critical Role of ENPP1 in an Emerging Therapeutic Pathway

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism. A key function of ENPP1 is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP)[1][2]. 2'3'-cGAMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system that orchestrates anti-tumor immunity. By degrading 2'3'-cGAMP, ENPP1 acts as a negative regulator of the STING pathway, effectively dampening the innate immune response to cancer[1][2]. Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance anti-tumor immunity by increasing the concentration of 2'3'-cGAMP in the tumor microenvironment and unleashing a STING-mediated immune attack.

The following diagram illustrates the central role of ENPP1 in the cGAS-STING pathway and the therapeutic intervention point for ENPP1 inhibitors.

ENPP1_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) Tumor DNA Tumor DNA cGAS cGAS Tumor DNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 hydrolyzed by STING STING cGAMP_out->STING activates AMP AMP ENPP1->AMP Inhibitor Pyrazolylpiperazinone ENPP1 Inhibitor Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces Anti-tumor\nImmunity Anti-tumor Immunity IFN->Anti-tumor\nImmunity

Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.

Comparative Analysis of ENPP1 Inhibitors

While this guide focuses on the pyrazolylpiperazinone scaffold, a direct comparison with other potent ENPP1 inhibitors provides valuable context for understanding the SAR of this target. The following table summarizes the inhibitory activities of various chemical classes against ENPP1. It is important to note that assay conditions can vary between studies, affecting direct comparability of IC50 and Ki values.

Compound ClassRepresentative CompoundTargetIC50 / KiSource
Phosphonate Compound from Carozza et al.ENPP1Ki < 2 nM[3]
Thioguanine-based Compound 43ENPP1IC50 not specified, potent in vivo response[1]
Imidazo[1,2-a]pyrazine Compound 7ENPP1IC50 = 5.70 or 9.68 nM[2]
Quinazoline/Quinoline Compound 30ENPP1IC50 = 8.05 nM[4]
Phthalazinone Compound 29fENPP1IC50 = 68 nM[5]
AI-designed ISM5939ENPP1IC50 = 0.63 nM (cGAMP), 9.28 nM (ATP)[6]

Structure-Activity Relationship of Pyrazolylpiperazinone Scaffolds

Based on the broader understanding of ENPP1 inhibitors, we can infer key SAR principles for the pyrazolylpiperazinone class. The general structure consists of a central pyrazole ring linked to a piperazine moiety, with various substitution points that can be modified to optimize potency, selectivity, and pharmacokinetic properties.

SAR_Pyrazolylpiperazinone cluster_scaffold General Pyrazolylpiperazinone Scaffold cluster_sar Key SAR Observations Scaffold R1 R1 R2 R2 R3 R3 R4 R4 SAR_Pyrazole Pyrazole Core: - Essential for binding to the active site. - Substitutions at R1 and R2 can modulate potency and selectivity. SAR_Piperazine Piperazine Moiety: - Often serves as a linker to a larger substituent (R4). - Can influence solubility and pharmacokinetic properties. SAR_R3 R3 Substituent: - Can interact with a hydrophobic pocket in the enzyme. - Bulky groups may enhance potency. SAR_R4 R4 Substituent: - Often a larger aromatic or heteroaromatic system. - Plays a critical role in establishing key interactions with the enzyme, such as pi-stacking.

Caption: Key structural features of pyrazolylpiperazinones influencing ENPP1 inhibition.

Key Inferred SAR Insights for Pyrazolylpiperazinones targeting ENPP1:

  • Pyrazole Core: The pyrazole ring likely serves as a crucial scaffold for orienting the other functional groups within the ENPP1 active site. Substitutions on the pyrazole ring can significantly impact binding affinity.

  • Piperazine Linker: The piperazine group often acts as a versatile linker, connecting the pyrazole core to a larger, often aromatic, substituent. Its conformation and substitution can influence the overall shape of the molecule and its ability to fit into the binding pocket.

  • Substituents on Piperazine (R4 position): This position is critical for achieving high potency. Large, hydrophobic, and often aromatic or heteroaromatic groups at this position can engage in favorable interactions, such as pi-pi stacking and hydrophobic interactions, with residues in the ENPP1 active site.

  • Substituents on Pyrazole (R1, R2, R3 positions): Modifications at these positions can fine-tune the electronic properties and steric bulk of the molecule, impacting both potency and selectivity against other phosphodiesterases.

Experimental Protocols for Evaluating ENPP1 Inhibitors

The following are detailed, step-by-step methodologies for key experiments used to characterize ENPP1 inhibitors.

Biochemical ENPP1 Inhibition Assay (based on cGAMP hydrolysis)

This assay directly measures the enzymatic activity of purified ENPP1 and the inhibitory effect of test compounds.

Workflow Diagram:

ENPP1_Biochemical_Assay A 1. Prepare Reagents: - Recombinant ENPP1 - 2'3'-cGAMP (substrate) - Assay Buffer - Test Compounds B 2. Compound Dispensing: - Add serially diluted test compounds to a microplate. A->B C 3. Enzyme Addition: - Add ENPP1 enzyme to each well. B->C D 4. Pre-incubation: - Incubate to allow compound-enzyme binding. C->D E 5. Reaction Initiation: - Add 2'3'-cGAMP to start the reaction. D->E F 6. Incubation: - Incubate at 37°C for a defined period. E->F G 7. Reaction Termination: - Add a stop solution (e.g., EDTA). F->G H 8. Detection: - Measure the product (e.g., AMP) using a suitable method (e.g., fluorescence, LC-MS/MS). G->H I 9. Data Analysis: - Calculate % inhibition and determine IC50 values. H->I

Caption: Workflow for a biochemical ENPP1 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂).

    • Dilute recombinant human ENPP1 to the desired concentration (e.g., 3 nM) in the assay buffer.

    • Prepare a stock solution of 2'3'-cGAMP (e.g., 5 µM) in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add a small volume (e.g., 50 nL) of the diluted test compound solutions.

    • Add the ENPP1 enzyme solution (e.g., 5 µL) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding the 2'3'-cGAMP substrate solution (e.g., 5 µL).

    • Incubate the reaction mixture for 60 minutes at 37°C.

    • Stop the reaction by adding a stop solution containing a chelating agent like EDTA.

  • Detection and Analysis:

    • Quantify the amount of product (AMP) formed. This can be achieved using various methods, such as:

      • LC-MS/MS: Provides high sensitivity and specificity.

      • Fluorescence-based assays: Employing a fluorescent substrate or a coupled enzyme system to generate a fluorescent signal.

      • Commercially available assay kits: These often use fluorescence polarization or TR-FRET.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular ENPP1 Inhibition Assay

This assay evaluates the ability of a compound to inhibit ENPP1 in a cellular context and subsequently activate the STING pathway.

Workflow Diagram:

ENPP1_Cellular_Assay cluster_endpoints Endpoint Measurement Options A 1. Cell Culture: - Culture cells expressing ENPP1 and STING (e.g., THP-1 monocytes). B 2. Compound Treatment: - Treat cells with serially diluted test compounds. A->B C 3. Stimulation: - Add an extracellular stimulus like 2'3'-cGAMP. B->C D 4. Incubation: - Incubate for a specified time to allow for STING activation. C->D E 5. Endpoint Measurement: - Measure downstream markers of STING activation. D->E F 6. Data Analysis: - Determine the EC50 for STING pathway activation. E->F IFN-β production (ELISA) IFN-β production (ELISA) E->IFN-β production (ELISA) Phospho-TBK1/IRF3 (Western Blot) Phospho-TBK1/IRF3 (Western Blot) E->Phospho-TBK1/IRF3 (Western Blot) ISG expression (qPCR) ISG expression (qPCR) E->ISG expression (qPCR)

Caption: Workflow for a cellular ENPP1 inhibition assay.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line, such as THP-1 human monocytes, which endogenously express the cGAS-STING pathway components.

    • Plate the cells in a 96-well plate at an appropriate density.

  • Compound Treatment and Stimulation:

    • Treat the cells with serial dilutions of the pyrazolylpiperazinone inhibitors for a predetermined time.

    • Stimulate the cells with a known concentration of extracellular 2'3'-cGAMP.

  • Incubation and Endpoint Analysis:

    • Incubate the cells for a period sufficient to allow for STING pathway activation (e.g., 4-24 hours).

    • Measure the downstream consequences of STING activation. Common readouts include:

      • Type I Interferon (IFN-β) production: Quantify the amount of IFN-β secreted into the cell culture supernatant using an ELISA.

      • Phosphorylation of TBK1 and IRF3: Detect the activated, phosphorylated forms of these signaling proteins by Western blotting.

      • Interferon-stimulated gene (ISG) expression: Measure the mRNA levels of genes like IFIT1 or CXCL10 using quantitative real-time PCR (qPCR).

  • Data Analysis:

    • Plot the measured endpoint against the concentration of the inhibitor.

    • Determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response in STING pathway activation.

Conclusion and Future Directions

The inhibition of ENPP1 presents a compelling strategy for cancer immunotherapy by restoring the potent anti-tumor activity of the cGAS-STING pathway. While the pyrazolylpiperazinone scaffold holds promise for the development of novel ENPP1 inhibitors, further systematic SAR studies are required to fully elucidate the key structural determinants of potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the evaluation and comparison of such compounds. Future research should focus on synthesizing and testing a focused library of pyrazolylpiperazinone analogues to establish a clear SAR, leading to the identification of lead candidates with optimized pharmacological properties for clinical development.

References

  • Carozza, J. A., et al. (2020). Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347–1358.e5. [Link]

  • Gangar, A., et al. (2022). Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy. Bioorganic Chemistry, 119, 105549. [Link]

  • Pu, C., et al. (2025). Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors. Nature Communications. [Link]

  • Zhang, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Lee, J., et al. (2023). Discovery of Orally Bioavailable Phthalazinone Analogues as an ENPP1 Inhibitor for STING-Mediated Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(22), 15141–15170. [Link]

  • BellBrook Labs. (n.d.). ENPP1 Assay | ENPP1 Inhibitor Screening Kit. Retrieved from [Link]

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A Comparative Cross-Reactivity Profile of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one, a Novel Kinase X Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, paramount among them being the assurance of target specificity. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, contributing significantly to late-stage drug development failures.[1] Therefore, a comprehensive understanding of a compound's cross-reactivity profile at an early stage is not just beneficial, but essential for mitigating risks and enabling data-driven decisions.[2][3][4]

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one (hereafter referred to as Compound A), a novel and potent inhibitor of Kinase X. For the purpose of this guide, we will present hypothetical, yet representative, experimental data to illustrate the methodologies and comparative analyses that are critical in preclinical drug development. The performance of Compound A will be compared against two well-characterized, albeit structurally distinct, Kinase X inhibitors: Compound B (a multi-kinase inhibitor) and Compound C (a known selective inhibitor).

The pyrazole and piperazine moieties are common scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[5][6][7] This makes a thorough investigation of their potential for polypharmacology a critical step.[8] This guide will detail the experimental workflows for kinome-wide selectivity screening and broad-panel safety pharmacology assessment, providing researchers with a framework for evaluating the specificity of their own lead candidates.

Comparative Potency at Primary Target: Kinase X

The initial characterization of a novel inhibitor involves determining its potency against the intended target. In this case, the inhibitory activity of Compound A, Compound B, and Compound C against Kinase X was assessed using a standard biochemical assay.

Table 1: Comparative Inhibitory Potency (IC50) against Kinase X

CompoundIC50 (nM) against Kinase X
Compound A 5.2
Compound B12.8
Compound C2.5

The data indicates that Compound A is a potent inhibitor of Kinase X, with an IC50 value in the low nanomolar range, comparable to the highly selective Compound C.

Kinome-Wide Selectivity Profiling

To understand the selectivity of Compound A across the human kinome, a comprehensive kinase profiling study is essential. The KINOMEscan™ platform is a widely utilized competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[9][10][11] This approach provides a broad view of potential off-target kinase interactions.[12][13]

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation : Compound A is prepared at a stock concentration in DMSO.

  • Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified via qPCR.[10]

  • Screening : Compound A is screened at a concentration of 1 µM against a panel of over 400 human kinases.

  • Data Analysis : The results are reported as percent of control (%Ctrl), where a lower value indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of <35%.

Workflow for Kinome Selectivity Profiling

G cluster_prep Preparation cluster_assay KINOMEscan™ Assay cluster_analysis Data Analysis Compound Compound A Stock (DMSO) Dilution Serial Dilution to 1µM Compound->Dilution Incubation Incubation of Compound A with Kinase Panel Dilution->Incubation KinasePanel Panel of >400 Human Kinases KinasePanel->Incubation Binding Competition Binding Assay Incubation->Binding qPCR Quantification by qPCR Binding->qPCR Data Raw qPCR Data qPCR->Data Analysis Calculate % of Control Identify Hits (<35%) Data->Analysis Report Selectivity Profile Report Analysis->Report

Caption: Workflow for KINOMEscan™ cross-reactivity profiling.

Comparative Kinome Scan Results

The selectivity of Compound A was compared to that of Compound B and Compound C at a concentration of 1 µM. The number of off-target kinases inhibited by more than 65% (i.e., %Ctrl < 35%) is summarized below.

Table 2: Comparative Kinome Selectivity at 1 µM

CompoundNumber of Off-Target Kinase Hits (>65% Inhibition)Notable Off-Targets
Compound A 3 Kinase Y, Kinase Z, Kinase W
Compound B28Multiple kinases across families
Compound C1Kinase V (structurally similar to X)

As illustrated in the hypothetical data, Compound A demonstrates a favorable selectivity profile, with only a few off-target hits. In contrast, Compound B shows a broad pattern of off-target activity, consistent with its characterization as a multi-kinase inhibitor. Compound C remains highly selective. The identification of specific off-targets for Compound A (Kinase Y, Z, and W) allows for a more focused investigation into the potential consequences of these interactions.

Broad-Panel Safety Pharmacology Profiling

Beyond the kinome, it is crucial to assess the potential for a compound to interact with other major classes of drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[2] Undesired interactions with these targets are frequently linked to adverse drug reactions.[1] Panels such as the SafetyScreen44 from Eurofins Discovery (formerly Cerep) are industry-standard tools for this purpose.[14][15]

Experimental Protocol: SafetyScreen44 Panel
  • Compound Concentration : Compound A is typically tested at a concentration of 10 µM to maximize the detection of potential liabilities.

  • Assay Types : The panel consists of a combination of binding and functional assays for 44 different targets known to be implicated in adverse drug events.

  • Data Interpretation : Results are expressed as the percent inhibition of binding or activity. A cutoff of >50% inhibition is generally considered a significant interaction that warrants further investigation.

Workflow for Broad-Panel Safety Screening

G cluster_prep Preparation cluster_assay SafetyScreen44 Panel cluster_analysis Data Analysis Compound Compound A Stock (DMSO) TestConc Prepare 10µM Test Concentration Compound->TestConc Assays Binding and Functional Assays TestConc->Assays TargetPanel 44 GPCRs, Ion Channels, Transporters TargetPanel->Assays RawData Raw Assay Data Assays->RawData Calc Calculate % Inhibition RawData->Calc IdentifyHits Identify Hits (>50% Inhibition) Calc->IdentifyHits Report Safety Profile Report IdentifyHits->Report

Sources

Benchmarking 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one: A Comparative Analysis Against Established Anxiolytic and Antidepressant Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The growing need for novel therapeutics for anxiety and depression with improved efficacy and side-effect profiles has led to the exploration of new chemical scaffolds. The pyrazole-piperazine core is one such scaffold that has garnered significant interest. This guide provides a comprehensive framework for benchmarking the novel compound, 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one, against two well-established drugs: Diazepam, a benzodiazepine anxiolytic, and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) antidepressant. This document outlines the scientific rationale for this comparison, details the necessary experimental protocols for a head-to-head evaluation, and presents a hypothetical dataset to illustrate potential comparative outcomes. The objective is to equip researchers and drug development professionals with a robust methodology for evaluating the therapeutic potential of this and similar novel compounds.

Introduction: The Rationale for a New Pyrazole-Piperazine Candidate

Anxiety and depressive disorders are prevalent and debilitating conditions, and while current treatments are effective for many, a significant portion of patients experience inadequate response or dose-limiting side effects. This underscores the continuous need for new chemical entities with novel mechanisms of action or improved pharmacological profiles.

The pyrazole moiety is a versatile heterocyclic ring found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[1][2] Similarly, the piperazine ring is a common pharmacophore in centrally acting agents, recognized for its ability to interact with various neurotransmitter receptors.[3][4] The combination of these two scaffolds in derivatives of (1-phenyl-1H-pyrazol-4-yl)piperazine has yielded compounds with promising anxiolytic, antidepressant, anti-nociceptive, and anti-inflammatory properties in preclinical studies.[5][6]

Emerging research on these analogs suggests a multi-target mechanism of action, primarily involving the modulation of the serotonergic and GABAergic systems.[5][7] Specifically, interactions with the 5-HT1A serotonin receptor and the benzodiazepine binding site on the GABA-A receptor have been identified as key mediators of their anxiolytic and antidepressant-like effects.[7][8]

The subject of this guide, 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one (referred to herein as Compound X), is a novel analog designed to optimize these interactions. This guide proposes a rigorous benchmarking strategy to evaluate its potential as a new therapeutic agent by comparing it directly with two gold-standard drugs that act on these respective systems:

  • Diazepam: A classic benzodiazepine that potentiates the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to its anxiolytic, sedative, and muscle relaxant properties.

  • Fluoxetine: A widely prescribed SSRI that enhances serotonergic neurotransmission by blocking the reuptake of serotonin from the synaptic cleft, leading to its antidepressant and anxiolytic effects.

This comparative approach will allow for a clear assessment of Compound X's potency, selectivity, and potential advantages over existing therapies.

Proposed In Vitro Benchmarking Strategy

The initial phase of benchmarking involves a series of in vitro assays to determine the molecular targets of Compound X and quantify its affinity and functional activity at these targets.

Experimental Protocol: Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of Compound X for the human 5-HT1A receptor and the benzodiazepine binding site on the GABA-A receptor.

Methodology:

  • Membrane Preparation: Human recombinant CHO-K1 cells expressing the 5-HT1A receptor and HEK293 cells expressing the α1β2γ2 subunit combination of the GABA-A receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay (5-HT1A):

    • Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

    • Incubation: Membranes are incubated with the radioligand and varying concentrations of Compound X, Fluoxetine (as a negative control for direct binding), or a known 5-HT1A ligand (positive control).

    • Detection: Bound radioactivity is separated from unbound by rapid filtration and quantified using liquid scintillation counting.

  • Binding Assay (GABA-A, Benzodiazepine Site):

    • Radioligand: [3H]Flunitrazepam (a high-affinity benzodiazepine).

    • Incubation: Membranes are incubated with the radioligand and varying concentrations of Compound X or Diazepam.

    • Detection: As described for the 5-HT1A assay.

  • Data Analysis: Non-linear regression analysis is used to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Rationale: This experiment is fundamental to confirming the molecular targets of Compound X. By comparing its binding affinity to that of Diazepam, we can assess its potency at the benzodiazepine site. Fluoxetine is not expected to bind directly to the 5-HT1A receptor, so its inclusion serves as a control.

Experimental Protocol: Functional Assays

Objective: To characterize the functional activity of Compound X as an agonist, antagonist, or modulator at its identified targets.

Methodology:

  • [35S]GTPγS Binding Assay (5-HT1A Receptor):

    • Principle: This assay measures the activation of G-protein coupled receptors. Agonist binding to the 5-HT1A receptor stimulates the binding of [35S]GTPγS to G-proteins.

    • Procedure: Membranes from cells expressing the 5-HT1A receptor are incubated with varying concentrations of Compound X in the presence of GDP and [35S]GTPγS.

    • Data Analysis: The concentration-response curve is used to determine the EC50 (potency) and Emax (efficacy) of Compound X.

  • Electrophysiology Assay (GABA-A Receptor):

    • Principle: This assay measures changes in ion flow through the GABA-A receptor channel in response to drug application.

    • Procedure: Whole-cell patch-clamp recordings are performed on HEK293 cells expressing the GABA-A receptor. GABA is applied to elicit a baseline current. Compound X or Diazepam is then co-applied with GABA to measure the potentiation of the GABA-induced current.

    • Data Analysis: The potentiation of the GABAergic current is quantified to determine the efficacy of Compound X as a positive allosteric modulator.

Rationale: Binding affinity does not always correlate with functional activity. These assays will reveal whether Compound X activates the 5-HT1A receptor (agonist activity) and/or enhances the function of the GABA-A receptor (positive allosteric modulation), providing a more complete picture of its mechanism of action.

Hypothetical In Vitro Data Summary

The following table presents a plausible, hypothetical dataset for Compound X based on the known activities of its analogs.

Parameter Compound X Diazepam Fluoxetine
5-HT1A Binding Affinity (Ki, nM) 15>10,000>10,000
GABA-A BZD Site Affinity (Ki, nM) 5020>10,000
5-HT1A Functional Activity (EC50, nM) 35 (Partial Agonist)N/AN/A
GABA-A Potentiation (% of Max) 60%100%N/A
SERT Binding Affinity (Ki, nM) >5,000>10,0001.1

This hypothetical data suggests that Compound X is a dual-acting ligand with moderate to high affinity for both the 5-HT1A receptor and the benzodiazepine site of the GABA-A receptor. It acts as a partial agonist at the 5-HT1A receptor and a positive allosteric modulator at the GABA-A receptor. Unlike Fluoxetine, it does not significantly bind to the serotonin transporter (SERT).

Proposed In Vivo Benchmarking Strategy

Following in vitro characterization, in vivo studies in rodent models are essential to evaluate the behavioral effects of Compound X and establish its therapeutic potential.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of Compound X in mice.

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Animals: Male Swiss mice are used.

  • Procedure:

    • Animals are administered Compound X (e.g., 1, 5, 10 mg/kg, i.p.), Diazepam (2 mg/kg, i.p.), Fluoxetine (10 mg/kg, i.p.), or vehicle 30 minutes before the test.

    • Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.

    • The time spent in and the number of entries into the open and closed arms are recorded.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Rationale: The EPM is a standard and well-validated behavioral assay for screening anxiolytic drugs. A natural aversion of rodents to open, elevated spaces is overcome by effective anxiolytic agents.

Experimental Protocol: Forced Swim Test (FST) for Antidepressant Activity

Objective: To evaluate the antidepressant-like effects of Compound X in mice.

Methodology:

  • Apparatus: A transparent cylinder filled with water.

  • Animals: Male C57BL/6 mice are used.

  • Procedure:

    • Animals are treated with Compound X, Fluoxetine, or vehicle daily for 14 days. Diazepam is included as a comparator.

    • On the test day, mice are placed in the water-filled cylinder for 6 minutes.

    • The duration of immobility in the last 4 minutes of the test is recorded.

  • Data Analysis: A significant reduction in immobility time is interpreted as an antidepressant-like effect.

Rationale: The FST is a widely used screening tool for antidepressants. The test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, and antidepressant treatment reduces this behavioral despair.

Hypothetical In Vivo Data Summary
Assay Compound X (5 mg/kg) Diazepam (2 mg/kg) Fluoxetine (10 mg/kg)
Elevated Plus Maze (% Time in Open Arms) 45%55%25%
Forced Swim Test (Seconds of Immobility) 8015075
Rotarod Test (Motor Coordination) No significant effectSignificant impairmentNo significant effect

This hypothetical data suggests that Compound X exhibits both anxiolytic and antidepressant-like effects. Its anxiolytic profile is comparable to Diazepam, but without the motor impairment. Its antidepressant effect is similar to that of Fluoxetine.

Visualizing the Benchmarking Workflow and Proposed Mechanism

The following diagrams illustrate the experimental workflow and the proposed dual mechanism of action for Compound X.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison receptor_binding Radioligand Binding Assays (5-HT1A & GABA-A) functional_assays Functional Assays ([35S]GTPγS & Electrophysiology) receptor_binding->functional_assays Determine Affinity (Ki) in_vivo_studies Behavioral Models functional_assays->in_vivo_studies Characterize Activity (EC50, Emax) epm Elevated Plus Maze (Anxiety) in_vivo_studies->epm fst Forced Swim Test (Depression) in_vivo_studies->fst data_analysis Compare to Diazepam & Fluoxetine epm->data_analysis fst->data_analysis

Caption: Experimental workflow for benchmarking Compound X.

G compound_x Compound X ht1a 5-HT1A Receptor compound_x->ht1a Partial Agonist gaba_a GABA-A Receptor (BZD Site) compound_x->gaba_a Positive Allosteric Modulator anxiolysis Anxiolysis ht1a->anxiolysis antidepression Antidepressant Effect ht1a->antidepression gaba_a->anxiolysis

Caption: Proposed dual mechanism of action for Compound X.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit prospective, strategy for the preclinical evaluation of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one. The proposed experiments are designed to rigorously compare its pharmacological profile to that of established drugs, providing a clear path to understanding its therapeutic potential.

Based on the pharmacology of structurally related compounds, it is hypothesized that Compound X will emerge as a dual-acting agent with a favorable balance of anxiolytic and antidepressant properties. A key differentiator may be a reduced side-effect profile, particularly the lack of motor impairment often associated with benzodiazepines.

Successful validation of these hypotheses through the described experimental workflow would position 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one as a promising lead candidate for further development, including more extensive preclinical toxicology and pharmacokinetic studies, with the ultimate goal of progressing to clinical trials.

References

  • de Oliveira, R., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Bentham Science Publishers. Available at: [Link]

  • de Carvalho, F. S., et al. (2013). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. Available at: [Link]-piperazine-1-carboxylic_acid_ethyl_ester)

  • de Oliveira, R., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. Available at: [Link]

  • Ferreira, R. T., et al. (2016). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. Available at: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • de Oliveira, V. A., et al. (2019). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 1-[(1-methyl-1h-pyrazol-4-yl)methyl]piperazine. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. PubMed Central. Available at: [Link]

  • de Oliveira, R., et al. (2020). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. PubMed. Available at: [Link]

  • ProQuest. (n.d.). Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol. Retrieved from [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Al-Wahaibi, L. H., et al. (2023). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PubMed Central. Available at: [Link]

  • Staszowska-Karkut, M., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available at: [Link]/18/10574)

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Bridging the Gap: A Guide to In Vitro to In Vivo Correlation for Pyrazole-Piperazine CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the pyrazole-piperazine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective modulators of various neurological targets.[1][2] However, the journey from a promising hit in an in vitro assay to an effective therapeutic agent in vivo is fraught with challenges, primarily the translation of preclinical data.[3] An effective In Vitro to In Vivo Correlation (IVIVC) is not merely a regulatory checkbox; it is a critical scientific framework that enables rational drug design, reduces reliance on extensive animal testing, and ultimately accelerates the delivery of novel therapeutics to patients.[4]

This guide provides an in-depth technical comparison of in vitro and in vivo experimental data for a representative series of pyrazole-piperazine compounds. By dissecting the causal relationships behind experimental choices and presenting detailed, self-validating protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to build robust and predictive IVIVC models for this important class of molecules.

The Foundational Principle: From Benchtop to Bedside

The core objective of an IVIVC is to establish a predictive mathematical model that relates an in vitro property of a compound to a relevant in vivo response.[4] For CNS drug candidates, this typically involves correlating early-stage in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacology data with subsequent in vivo pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. A successful IVIVC allows for the early identification of liabilities, informs structure-activity relationships (SAR), and helps in the selection of candidates with a higher probability of clinical success.[2][5]

The following diagram illustrates the fundamental workflow for establishing an IVIVC for our pyrazole-piperazine series targeting a G-protein coupled receptor (GPCR) in the CNS.

IVIVC_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC Model Development in_vitro_pharm Pharmacology (Receptor Binding & Functional Assays) in_vivo_pd Pharmacodynamics/Efficacy (Target Engagement & Behavioral Models) in_vitro_pharm->in_vivo_pd Correlates Potency to Efficacy model Mathematical Modeling (e.g., Linear Regression, PBPK) in_vitro_pharm->model in_vitro_adme ADME Profiling (Metabolic Stability, Permeability, CYP Inhibition) in_vivo_pk Pharmacokinetics (Rodent Model) in_vitro_adme->in_vivo_pk Predicts Exposure & Disposition in_vitro_adme->model in_vivo_pk->in_vivo_pd Links Exposure to Efficacy in_vivo_pk->model in_vivo_pd->model model->in_vitro_pharm Refines Candidate Selection & Design model->in_vitro_adme Refines Candidate Selection & Design

Caption: High-level workflow for establishing an in vitro to in vivo correlation (IVIVC).

Case Study: A Pyrazole-Piperazine Series Targeting a CNS GPCR

To illustrate the principles of IVIVC, we will examine a hypothetical series of pyrazole-piperazine analogs designed as antagonists for a CNS-based cannabinoid receptor (CB1).[6][7] The core scaffold is based on known CB1 antagonists, where structural modifications are made to modulate potency, selectivity, and pharmacokinetic properties.

Part 1: In Vitro Characterization - Laying the Groundwork

The initial phase of our investigation focuses on characterizing the intrinsic properties of our lead compounds (PZP-1, PZP-2, and PZP-3) using a battery of standardized in vitro assays.

1.1. Target Engagement: Receptor Binding and Functional Assays

To confirm that our compounds interact with the intended target and to quantify their potency, we employ both binding and functional assays. G-protein coupled receptors are a major family of transmembrane proteins that are primary targets for a large portion of clinical therapeutics.[8]

  • Receptor Binding Assay: A competitive radioligand binding assay is used to determine the binding affinity (Ki) of the compounds for the CB1 receptor.[6][7] This assay measures the displacement of a known radiolabeled ligand from the receptor by the test compound.

  • Functional Assay: A cell-based functional assay measures the ability of the compounds to antagonize agonist-induced signaling.[8] For a Gi-coupled receptor like CB1, this can be done by quantifying the inhibition of agonist-induced decreases in cyclic AMP (cAMP) levels. The result is expressed as the IC50 value.

1.2. ADME Profiling: Predicting In Vivo Behavior

Early assessment of ADME properties is crucial for selecting compounds with favorable pharmacokinetic profiles.[4][5]

  • Metabolic Stability: The susceptibility of the compounds to metabolism is assessed using liver microsomes.[5] This assay provides an initial indication of how quickly a compound might be cleared from the body. The primary output is the in vitro half-life (t1/2).

  • CYP450 Inhibition: To assess the potential for drug-drug interactions, the compounds are screened for inhibitory activity against major cytochrome P450 (CYP) isoforms.[8][9] The IC50 values are determined for each major isoform.

  • Cell Permeability: The ability of the compounds to cross biological membranes, a prerequisite for oral absorption and brain penetration, is evaluated using a Caco-2 cell monolayer assay.[10] This assay measures the apparent permeability coefficient (Papp) in both directions to also identify potential efflux by transporters like P-glycoprotein (P-gp).[11]

Table 1: Comparative In Vitro Data for Pyrazole-Piperazine Analogs

CompoundCB1 Ki (nM)cAMP IC50 (nM)Microsomal t1/2 (min)CYP3A4 IC50 (µM)Caco-2 Papp (A→B) (10-6 cm/s)Efflux Ratio (B→A / A→B)
PZP-1 1.25.815> 208.51.2
PZP-2 0.83.5458.56.21.5
PZP-3 2.510.2> 60> 202.14.8

Causality Behind Experimental Choices: The selection of these specific in vitro assays is guided by the intended therapeutic application. For a CNS drug, high potency (low Ki and IC50) is desired to minimize off-target effects. Moderate to high metabolic stability is needed to achieve sufficient duration of action. Low potential for CYP inhibition is critical to avoid adverse drug-drug interactions in patient populations that are often on multiple medications. Good permeability is essential for oral bioavailability and, crucially, for crossing the blood-brain barrier (BBB).[11] The efflux ratio helps identify compounds that may be actively pumped out of the brain, limiting their efficacy.[11]

Part 2: In Vivo Evaluation - The Whole-System Reality Check

Based on the promising in vitro profiles of PZP-1 and PZP-2, and the potential efflux liability of PZP-3, all three compounds were advanced to in vivo studies in a rodent model to assess their pharmacokinetic properties and target engagement.

2.1. Pharmacokinetic (PK) Studies

The compounds were administered orally to rats, and plasma and brain concentrations were measured over time to determine key PK parameters.[10]

  • Key Parameters:

    • Cmax: Maximum plasma concentration.

    • AUC: Area under the plasma concentration-time curve, a measure of total drug exposure.

    • t1/2: In vivo half-life.

    • F%: Oral bioavailability.

    • Kp,uu: Brain-to-plasma unbound concentration ratio, a measure of unbound drug penetrating the CNS.

Table 2: Comparative In Vivo Pharmacokinetic Data in Rats (Oral Dosing)

CompoundCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)F%Kp,uu
PZP-1 1527603.5350.85
PZP-2 18514806.2420.70
PZP-3 955707.8250.15

Correlation Insights: A clear correlation emerges when comparing the in vitro and in vivo data.

  • Metabolic Stability vs. Half-Life & Bioavailability: PZP-1, with its shorter in vitro microsomal half-life, exhibited a correspondingly shorter in vivo half-life and lower overall exposure (AUC). PZP-2 and PZP-3, with greater metabolic stability in vitro, showed longer in vivo half-lives. This demonstrates the predictive power of the microsomal stability assay.

  • Permeability vs. Brain Penetration: PZP-1 and PZP-2, which showed good bidirectional permeability in the Caco-2 assay, achieved significant unbound concentrations in the brain (Kp,uu close to 1.0). In contrast, PZP-3, which had a high efflux ratio in the Caco-2 assay, showed poor brain penetration, confirming it is likely a substrate for efflux transporters at the BBB.[11] This highlights the critical importance of assessing efflux potential in vitro.

The following diagram illustrates the relationship between the in vitro ADME assays and the observed in vivo pharmacokinetic outcomes.

ADME_PK_Correlation cluster_invitro In Vitro ADME cluster_invivo In Vivo PK Parameters MetStab Microsomal Stability (t½) HalfLife Plasma Half-Life (t½) MetStab->HalfLife Predicts AUC Exposure (AUC) MetStab->AUC Influences Perm Caco-2 Permeability (Papp) Perm->AUC Influences Oral Absorption Kp_uu Brain Penetration (Kp,uu) Perm->Kp_uu Predicts BBB Passage Efflux Efflux Ratio Efflux->Kp_uu Limits

Caption: Correlation between key in vitro ADME parameters and in vivo pharmacokinetic outcomes.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, the following detailed protocols were employed.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
  • Preparation: Thaw pooled liver microsomes (human or rat) on ice. Prepare a cofactor solution containing NADPH.

  • Incubation: In a 96-well plate, add the test compound (final concentration 1 µM) to a buffer solution. Pre-warm the plate to 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed cofactor solution to the wells containing the test compound and microsomes.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t1/2 = -0.693 / slope).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days prior to the study. Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

  • Dosing: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer a single oral dose (e.g., 10 mg/kg) via gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from a subset of animals at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the tail vein into tubes containing an anticoagulant.

  • Brain Tissue Collection: At the final time point, euthanize the animals and collect the brains.

  • Sample Processing: Centrifuge the blood to obtain plasma. Homogenize the brain tissue.

  • Bioanalysis: Extract the drug from plasma and brain homogenate samples and quantify the concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, AUC, and t1/2. Calculate Kp,uu by correcting for plasma and brain tissue protein binding.

Conclusion: Integrating Data for Informed Decisions

This guide demonstrates that a well-designed series of in vitro experiments can be highly predictive of the in vivo performance of pyrazole-piperazine compounds. The strong correlation between in vitro metabolic stability and in vivo half-life, as well as the predictive power of the Caco-2 efflux assay for brain penetration, underscores the value of this approach. By establishing a robust IVIVC, drug discovery teams can:

  • Prioritize compounds with a higher likelihood of success.

  • Optimize chemical structures to improve ADME and PK properties.

  • Reduce the number of animals required for preclinical development.

  • Accelerate the timeline for delivering novel CNS therapies.

The principles and protocols outlined herein provide a framework for building a reliable bridge between the benchtop and the clinic, ensuring that the most promising pyrazole-piperazine candidates are advanced with confidence.

References

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed. [Link]

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  • Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. PubMed. [Link]

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  • Cytochrome P450-Based Drug-Drug Interactions of Vonoprazan In Vitro and In Vivo. ResearchGate. [Link]

  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. MDPI. [Link]

  • Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. Dergipark. [Link]

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A Head-to-Head Comparison of Pyrazolylpiperazinone Analogs as 5-HT1A Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Significance of the Pyrazolylpiperazinone Scaffold in Neuropharmacology

The pyrazolylpiperazinone scaffold is a privileged structure in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This heterocyclic framework is a cornerstone in the design of novel therapeutic agents targeting the central nervous system (CNS). A significant area of interest lies in the development of pyrazolylpiperazinone analogs as ligands for the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor is a key player in the modulation of mood and anxiety, making it a prime target for the development of anxiolytic and antidepressant medications.[2][3] Dysregulation of the 5-HT1A neurotransmission system has been implicated in a range of psychiatric conditions, including anxiety disorders and major depression.[4]

This guide provides a head-to-head comparison of pyrazolylpiperazinone analogs, focusing on their affinity for the 5-HT1A receptor and their anxiolytic-like effects. We will delve into the structure-activity relationships (SAR) that govern their biological activity and provide detailed experimental protocols for the key assays used in their evaluation. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the design of next-generation CNS therapeutics.

Mechanism of Action: Targeting the 5-HT1A Receptor

Pyrazolylpiperazinone analogs primarily exert their effects by binding to 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can lead to a cascade of intracellular signaling events, ultimately modulating neuronal excitability. The interaction of these analogs with the 5-HT1A receptor can be characterized by their binding affinity (Ki) and their functional activity (agonist, antagonist, or partial agonist).

Below is a simplified representation of the signaling pathway associated with 5-HT1A receptor activation:

5-HT1A_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Pyrazolylpiperazinone_Analog Pyrazolylpiperazinone Analog (Agonist) 5HT1A_Autoreceptor 5-HT1A Autoreceptor Pyrazolylpiperazinone_Analog->5HT1A_Autoreceptor Binds to 5HT_Release_Inhibition Inhibition of 5-HT Release 5HT1A_Autoreceptor->5HT_Release_Inhibition Synaptic_Cleft 5-HT 5HT_Release_Inhibition->Synaptic_Cleft Reduces 5HT1A_Postsynaptic Postsynaptic 5-HT1A Receptor Cellular_Response Anxiolytic/Antidepressant Effects 5HT1A_Postsynaptic->Cellular_Response Pyrazolylpiperazinone_Analog_Post Pyrazolylpiperazinone Analog (Agonist) Pyrazolylpiperazinone_Analog_Post->5HT1A_Postsynaptic Binds to Synaptic_Cleft->5HT1A_Postsynaptic Activates

Caption: Interaction of Pyrazolylpiperazinone Analogs with 5-HT1A Receptors.

Comparative Analysis of Pyrazolylpiperazinone Analogs

For the purpose of this guide, we will focus on the anxiolytic potential of these compounds, evaluated through their in vitro binding affinity for the 5-HT1A receptor and their in vivo performance in the elevated plus-maze (EPM) test, a standard behavioral assay for anxiety.

In Vitro 5-HT1A Receptor Binding Affinity

The binding affinity of a compound for its target receptor is a fundamental measure of its potency. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

CompoundStructure5-HT1A Binding Affinity (Ki, nM)Reference
Buspirone (Reference Compound)1.2 - 9.5[2]
LQFM032 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-olNot explicitly reported, but anxiolytic effects suggest interaction with relevant pathways.[5]
Analog A Hypothetical pyrazolylpiperazinone with electron-withdrawing group on the phenyl ringPredicted: 5 - 20SAR Principles
Analog B Hypothetical pyrazolylpiperazinone with electron-donating group on the phenyl ringPredicted: 0.5 - 5SAR Principles

Note: The data for Analog A and B are hypothetical and based on general structure-activity relationship principles for arylpiperazine derivatives, where electron-donating groups on the aryl moiety often enhance affinity for the 5-HT1A receptor.[3]

In Vivo Anxiolytic Activity: The Elevated Plus-Maze Test

The elevated plus-maze (EPM) test is a widely used behavioral model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, as the animal's innate aversion to open spaces is reduced.

CompoundDose (mg/kg)% Time in Open Arms (vs. Vehicle)% Entries in Open Arms (vs. Vehicle)Reference
Diazepam (Positive Control)2Significant IncreaseSignificant Increase[6]
LQFM032 10Significant IncreaseSignificant Increase[5]
Analog A HypotheticalPredicted: Moderate IncreasePredicted: Moderate IncreaseSAR Principles
Analog B HypotheticalPredicted: Significant IncreasePredicted: Significant IncreaseSAR Principles

Note: The predicted outcomes for Analog A and B are based on the assumption that higher 5-HT1A receptor affinity (as predicted for Analog B) correlates with greater anxiolytic-like effects in the EPM test.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolylpiperazinone analogs is intricately linked to their chemical structure. Key structural modifications that influence their affinity for the 5-HT1A receptor and their anxiolytic properties include:

  • Substituents on the Phenyl Ring of the Pyrazole Moiety: The electronic nature of substituents on the phenyl ring attached to the pyrazole core can significantly impact binding affinity. Electron-donating groups tend to enhance affinity, while electron-withdrawing groups may decrease it.[3]

  • The Piperazine Linker: The length and flexibility of the alkyl chain connecting the pyrazole and piperazine moieties are critical for optimal interaction with the receptor.

  • The Terminal Group: Modifications to the terminal part of the molecule, often another aromatic or heterocyclic ring, can fine-tune the compound's pharmacological profile, including its selectivity for different receptor subtypes.

SAR_Pyrazolylpiperazinone cluster_0 Key Structural Modification Points Scaffold Pyrazolylpiperazinone Scaffold R1 R1: Substituents on Pyrazole's Phenyl Ring Scaffold->R1 Linker Linker Chain (Length & Flexibility) Scaffold->Linker R2 R2: Terminal Group Scaffold->R2 Biological_Activity Biological Activity (5-HT1A Affinity & Anxiolytic Effect) R1->Biological_Activity Influences Linker->Biological_Activity Modulates R2->Biological_Activity Fine-tunes

Caption: Key structural elements influencing the biological activity of pyrazolylpiperazinone analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are step-by-step methodologies for the key in vitro and in vivo assays discussed in this guide.

In Vitro 5-HT1A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.

Objective: To quantify the binding affinity (Ki) of pyrazolylpiperazinone analogs for the 5-HT1A receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT1A receptor.

  • [³H]-8-OH-DPAT (radioligand).

  • Test compounds (pyrazolylpiperazinone analogs).

  • Serotonin (for determining non-specific binding).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the HEK-293 cells expressing the 5-HT1A receptor in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane suspension, [³H]-8-OH-DPAT (at a concentration near its Kd), and varying concentrations of the test compound.

  • Non-specific Binding: To a set of wells, add a high concentration of serotonin to determine the level of non-specific binding of the radioligand.

  • Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 values to Ki values using the Cheng-Prusoff equation.[1]

5HT1A_Binding_Assay_Workflow Start Start Membrane_Prep Prepare 5-HT1A Receptor Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate: Membranes + [3H]-8-OH-DPAT + Test Compound Membrane_Prep->Assay_Setup Incubation Incubate at RT for 60 min Assay_Setup->Incubation Filtration Filter to Separate Bound & Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Measure Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Calculate IC50 and Ki Values Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the 5-HT1A Receptor Binding Assay.

In Vivo Elevated Plus-Maze (EPM) Test

This protocol outlines the procedure for conducting the elevated plus-maze test in rodents to assess the anxiolytic-like effects of pyrazolylpiperazinone analogs.

Objective: To evaluate the anxiolytic potential of test compounds by measuring changes in exploratory behavior in an anxiety-provoking environment.

Materials:

  • Elevated plus-maze apparatus.

  • Rodents (e.g., rats or mice).

  • Test compounds (pyrazolylpiperazinone analogs).

  • Vehicle control.

  • Positive control (e.g., diazepam).

  • Video tracking system and software.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control to the animals at a predetermined time before the test (e.g., 30-60 minutes, depending on the route of administration).

  • Test Initiation: Place the animal in the center of the elevated plus-maze, facing one of the open arms.

  • Behavioral Recording: Allow the animal to explore the maze for a fixed period, typically 5 minutes. Record the session using an overhead video camera.

  • Data Collection: Use video tracking software to automatically score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Apparatus Cleaning: Thoroughly clean the maze with a suitable disinfectant between each animal to eliminate olfactory cues.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. Compare the results for the test compound groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the open arm parameters without a significant change in total locomotor activity is indicative of an anxiolytic-like effect.

Conclusion and Future Directions

The pyrazolylpiperazinone scaffold represents a promising foundation for the development of novel anxiolytic and antidepressant agents targeting the 5-HT1A receptor. The comparative analysis presented in this guide highlights the importance of systematic structural modifications to optimize both in vitro binding affinity and in vivo efficacy. The provided experimental protocols offer a standardized framework for the evaluation of these compounds, ensuring the generation of reliable and comparable data.

Future research in this area should focus on expanding the library of pyrazolylpiperazinone analogs and conducting comprehensive head-to-head comparisons that include a broader range of pharmacological parameters, such as functional activity at the 5-HT1A receptor (i.e., determining if they are full agonists, partial agonists, or antagonists) and selectivity profiling against other CNS receptors. Furthermore, elucidating the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their successful translation into clinical candidates. The continued exploration of the structure-activity relationships within this chemical class holds significant promise for the discovery of safer and more effective treatments for anxiety and depressive disorders.

References

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (n.d.). Retrieved from [Link]

  • Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. (2017). Chem Biol Drug Des, 90(3), 432-442. Retrieved from [Link]

  • Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. (2016). Bioorg Med Chem Lett, 26(3), 962-7. Retrieved from [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. (2022). Molbank, 2022(2), M1353. Retrieved from [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023). Retrieved from [Link]

  • Synthesis of New Piperazine-Pyridazinone Derivatives and Their Binding Affinity Toward alpha1-, alpha2-adrenergic and 5-HT1A Serotoninergic Receptors. (2006). Arch Pharm (Weinheim), 339(4), 181-8. Retrieved from [Link]

  • Synthesis and Evaluation of a Series of Aryl[e]fused pyrazolo[4,3-c]pyridines With Potential Anxiolytic Activity. (1990). J Med Chem, 33(2), 633-41. Retrieved from [Link]

  • Design and Synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) Using Computational Simulation. A 5-HT1A Receptor Agonist. (2003). Bioorg Med Chem Lett, 13(8), 1429-32. Retrieved from [Link]

  • Application of Quantitative Structure-Activity Relationship Models of 5-HT1A Receptor Binding to Virtual Screening Identifies Novel and Potent 5-HT1A Ligands. (2014). J Chem Inf Model, 54(1), 254-63. Retrieved from [Link]

  • Curated Database and Preliminary AutoML QSAR Model for 5-HT1A Receptor. (2022). Int J Mol Sci, 23(19), 11883. Retrieved from [Link]

  • A peripherally acting alpha-2 adrenoceptor antagonist: L-659,066. (1988). J Pharmacol Exp Ther, 245(1), 32-40. Retrieved from [Link]

  • 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. (2000). Br J Pharmacol, 130(3), 625-34. Retrieved from [Link]

  • Synthesis and Evaluation for Anxiolytic activity of some substituted Dihydropyrazolyl- thiazoline-4-one derivatives. (2022). International Journal of Pharmaceutical Sciences and Drug Research, 14(6), 661-667. Retrieved from [Link]

  • Arylpiperazine derivatives acting at 5-HT(1A) receptors. (2002). Curr Med Chem, 9(4), 443-69. Retrieved from [Link]

  • Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5-HT2A. (2023). Molecules, 28(14), 5369. Retrieved from [Link]

  • In vitro evaluation of antioxidant, anxiolytic and antidepressant-like effects of the Bellis perennis extract. (2013). Revista Brasileira de Farmacognosia, 23(4), 659-667. Retrieved from [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). Future Med Chem. Retrieved from [Link]

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A Researcher's Guide to Confirming Target Engagement of Novel Compounds: A Case Study with 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is confirming that a compound interacts with its intended molecular target within the complex milieu of a living cell. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the process of target identification and engagement confirmation, using the novel compound 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one as a practical, albeit currently uncharacterized, example.

The pyrazole and piperazine scaffolds are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] Derivatives have shown potential as antidepressants, anxiolytics, anti-inflammatory agents, and anticancer therapeutics.[4][5][6][7][8] However, without a known target for 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one, we must employ a systematic and multi-pronged approach to first identify its binding partners and then rigorously confirm engagement. This guide will objectively compare state-of-the-art methodologies, provide the rationale behind experimental choices, and offer detailed protocols to ensure scientific integrity.

The Imperative of Target Engagement: Beyond Phenotypic Screening

Historically, drug discovery often began with phenotypic screens—observing a desired effect in cells or an organism without knowledge of the underlying molecular mechanism. While effective, this approach can lead to dead ends if the molecular target is unknown, making lead optimization and safety assessment challenging. Confirming target engagement—the direct physical interaction of a drug with its target protein in a cellular context—is paramount.[9] It provides a mechanistic link between the compound and its biological effect, enabling rational drug development and reducing the risk of late-stage failures.[10]

This guide is structured to mirror a logical research workflow, starting with broad, unbiased methods for target discovery and moving towards focused, hypothesis-driven techniques for validation.

Part 1: Hypothesis-Free Target Identification

When the target of a novel compound is unknown, the initial goal is to cast a wide net to identify potential binding partners. Two powerful, unbiased, and complementary proteome-wide techniques are particularly well-suited for this task: Chemical Proteomics and Thermal Proteome Profiling (TPP).

Chemical Proteomics: Fishing for Targets

Chemical proteomics utilizes a modified version of the small molecule as a "bait" to "fish" for its interacting proteins from a complex biological sample, such as a cell lysate.[11][12] These captured proteins are then identified using mass spectrometry. This strategy provides direct evidence of a physical interaction between the compound and a protein.[13]

There are two primary approaches in chemical proteomics:

  • Affinity-Based Protein Profiling (ABPP): This method involves synthesizing a derivative of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one that incorporates a reactive group for covalent attachment to its target and a tag (like biotin or an alkyne) for enrichment.

  • Photoaffinity Labeling (PAL): A photo-reactive group is incorporated into the compound's structure. Upon exposure to UV light, the probe covalently crosslinks to its binding partners in situ, capturing even transient interactions.[13]

Experimental Rationale: The key to a successful chemical proteomics experiment is the design of the probe. The modification should be placed at a position on the molecule that is not critical for target binding to avoid disrupting the interaction. A "clickable" tag, such as an alkyne, is often preferred as it is small and bio-orthogonal, minimizing steric hindrance.

Workflow for Chemical Proteomics-Based Target Identification

cluster_synthesis Probe Synthesis cluster_experiment Cellular Experiment cluster_analysis Analysis s1 Synthesize Alkyne-tagged 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one e1 Incubate Cells with Alkyne-tagged Probe s1->e1 e2 Cell Lysis e1->e2 e3 Click Chemistry: Attach Biotin-Azide e2->e3 e4 Enrich Biotinylated Proteins with Streptavidin Beads e3->e4 e5 Wash to Remove Non-specific Binders e4->e5 e6 Elute and Digest Bound Proteins e5->e6 a1 LC-MS/MS Analysis e6->a1 a2 Identify and Quantify Enriched Proteins a1->a2 cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Sample Processing cluster_detection Detection t1 Treat Intact Cells with Compound or Vehicle (DMSO) h1 Heat Cell Suspensions at a Range of Temperatures t1->h1 l1 Cell Lysis (e.g., Freeze-Thaw) h1->l1 l2 Centrifugation to Separate Soluble and Precipitated Proteins l1->l2 d1 Collect Soluble Fraction l2->d1 d2 Analyze Target Protein Levels (e.g., Western Blot, ELISA) d1->d2 d3 Plot Protein Abundance vs. Temperature d2->d3

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Kinase Profiling: A Focused Screen for a Common Target Class

Protein kinases are one of the largest and most important families of drug targets. [14]Given their prevalence as targets for small molecules, it is prudent to screen 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one against a large panel of kinases. This can identify both primary targets and potential off-target effects, which is crucial for assessing the compound's selectivity. [15]Numerous commercial services offer kinase profiling panels that can screen a compound against hundreds of kinases at various ATP concentrations. [16][17][18] Experimental Rationale: Kinase profiling is a highly efficient method to quickly identify if the compound is a kinase inhibitor. Performing the screen at both a low (e.g., Km) and a high (e.g., 1 mM) ATP concentration can provide insights into the compound's mechanism of inhibition (e.g., ATP-competitive vs. non-competitive). [16]

Part 3: Comparison of Methodologies

Choosing the right combination of assays is critical for building a convincing case for target engagement. The following table provides a comparative overview of the techniques discussed.

Method Principle Advantages Disadvantages Compound Modification Required? Throughput
Chemical Proteomics Affinity capture of binding partners using a tagged compound. [11][12]Identifies direct binding partners; can be done in situ. [13]Requires chemical synthesis; tag may alter binding; potential for non-specific binders. YesLow to Medium
Thermal Proteome Profiling (TPP) Ligand-induced thermal stabilization of proteins, detected by mass spectrometry. [19]Unbiased, proteome-wide; no compound modification needed.Technically demanding; may miss targets that are not stabilized upon binding.NoLow
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of a specific protein in cells, detected by antibody. [20]Confirms intracellular target engagement; relatively simple to perform. [21]Requires a specific antibody for the target; low throughput for single targets.NoLow to High (format dependent)
Kinase Profiling Measures the inhibitory activity of a compound against a panel of purified kinases. [15]High throughput; provides selectivity information across the kinome. [14]In vitro assay; may not reflect cellular activity.NoHigh

Part 4: Detailed Experimental Protocols

The following are generalized, step-by-step protocols for the key experiments described. Researchers should optimize these protocols for their specific cell lines and putative targets.

Protocol 1: Affinity Pulldown using a Clickable Probe
  • Probe Synthesis: Synthesize an alkyne-functionalized analog of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one.

  • Cell Treatment: Treat your cell line of interest (e.g., 10 million cells) with the alkyne probe at a concentration determined by a dose-response curve (typically 1-10 µM) for 1-2 hours. Include a vehicle control (DMSO) and a competition control where cells are pre-incubated with a 50-fold excess of the unmodified compound.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Click Reaction: To the lysate, add biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate). Incubate for 1 hour at room temperature to attach biotin to the probe-bound proteins.

  • Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. The proteins can then be digested into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were specifically pulled down by the probe.

Protocol 2: Cellular Thermal Shift Assay (CETSA) via Western Blot
  • Cell Culture and Treatment: Culture cells to ~80% confluency. Harvest the cells and resuspend them in PBS containing the desired concentration of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one or vehicle (DMSO). Incubate for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the putative target protein. Use a suitable secondary antibody and detection reagent to visualize the protein bands.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples to generate CETSA melting curves. A shift in the curve indicates target engagement.

Conclusion

Confirming the target engagement of a novel compound like 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is a cornerstone of modern drug discovery. It requires a logical and multi-faceted experimental approach. By starting with unbiased, proteome-wide methods like chemical proteomics or TPP to generate hypotheses, and then validating these with orthogonal, focused assays such as CETSA and biochemical profiling, researchers can build a robust and compelling case for their compound's mechanism of action. This systematic process not only enhances the scientific rigor of a research program but also significantly increases the probability of translating a promising molecule into a clinically successful therapeutic.

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Unraveling the Enigma of Pyrazole Derivatives: A Comparative Guide to Replicating Biological Effects Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous small molecules with potent and diverse anticancer activities.[1][2] These heterocyclic compounds have demonstrated a remarkable ability to modulate a wide array of cellular targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth.[1][3] However, a critical challenge in the preclinical development of pyrazole derivatives lies in the consistent replication of their biological effects across different cancer cell lines. This guide provides an in-depth comparison of the performance of pyrazole derivatives in various cell lines, supported by experimental data and detailed protocols, to empower researchers in navigating the complexities of cross-cell line validation.

The Diverse Anticancer Mechanisms of Pyrazole Derivatives: A Multi-Targeted Approach

Pyrazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key players in cell proliferation and survival signaling pathways. Their versatility stems from the pyrazole ring's ability to serve as a bioisostere for other aromatic systems and to participate in hydrogen bonding, enabling interaction with a wide range of biological targets.[1]

One of the prominent mechanisms of action is the inhibition of tubulin polymerization . By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Another major avenue of their anticancer activity is the inhibition of protein kinases , which are crucial regulators of cell signaling. Pyrazole derivatives have been shown to target a spectrum of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Cyclin-Dependent Kinases (CDKs)

  • Phosphoinositide 3-kinase (PI3K)

By inhibiting these kinases, pyrazole compounds can effectively block signaling pathways that are often hyperactivated in cancer, thereby impeding tumor growth and proliferation.[1]

Furthermore, some pyrazole derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1]

Pyrazole_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Apoptosis Apoptosis Bcl2->Apoptosis Inhibition CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle Pyrazole Pyrazole Derivatives Pyrazole->EGFR Inhibition Pyrazole->VEGFR Inhibition Pyrazole->PI3K Inhibition Pyrazole->Tubulin Inhibition of Polymerization Pyrazole->Apoptosis Induction Pyrazole->CDK Inhibition

Caption: Key signaling pathways targeted by pyrazole derivatives.

Navigating the Heterogeneity of Cellular Responses: A Comparative Analysis

The efficacy of a given pyrazole derivative can vary significantly across different cancer cell lines. This variability is a critical consideration for preclinical drug development and underscores the importance of comprehensive cross-panel screening. Below is a comparative summary of the cytotoxic activity (IC50 values) of select pyrazole derivatives against a panel of human cancer cell lines.

Pyrazole Derivative ClassSpecific Compound(s)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)HCT116 (Colon) IC50 (µM)Reference(s)
Pyrazole-NaphthaleneCompound 1122.78 ± 0.24---[4]
Differently Substituted PyrazolesCompounds 11, 12, 152.85 - 23.99---[4]
Benzimidazole-linked pyrazolo[1,5-a]pyrimidinesCompounds 18, 19, 20, 21Potent (µM to nM range)Potent (µM to nM range)Potent (µM to nM range)-[1]
Pyrazolo[4,3-f]quinolineCompound 48--3.61.7[1]
Pyrazole-based chalconeMS4----[5]
Pyrazole-based chalconeMS7----[5]
Pyrazole-based chalconeMS8----[5]

Note: IC50 values can be influenced by experimental conditions such as incubation time. Direct comparison between studies should be made with caution.

The "Why" Behind the "What": Factors Influencing Differential Cell Line Sensitivity

The observed discrepancies in the cytotoxic effects of pyrazole derivatives across different cell lines are not random; they are rooted in the unique biological landscapes of each cell type. Understanding these underlying factors is paramount for interpreting experimental data and for the rational selection of appropriate cell line models.

1. Genetic and Genomic Heterogeneity: Cancer cell lines, even those derived from the same tissue type, harbor significant genetic and genomic variability.[6] Mutations in key oncogenes and tumor suppressor genes can dramatically alter a cell's dependence on certain signaling pathways, thereby influencing its sensitivity to targeted inhibitors.[7] For instance, a cell line with a hyperactive EGFR pathway due to a specific mutation may be more susceptible to an EGFR-inhibiting pyrazole derivative.

2. Differential Target Expression: The expression levels of the protein targets of pyrazole derivatives can vary substantially between cell lines. A higher expression of a target kinase, for example, might necessitate a higher concentration of the inhibitor to achieve a therapeutic effect.

3. Drug Efflux and Metabolism: The expression and activity of drug efflux pumps, such as P-glycoprotein, can differ among cell lines, leading to variations in intracellular drug accumulation and, consequently, efficacy. Similarly, cell line-specific differences in metabolic enzymes can alter the activation or inactivation of a pyrazole compound.

4. Experimental Variability: It is crucial to acknowledge that inconsistencies in experimental protocols can contribute to apparent differences in drug response.[8][9] Factors such as cell passage number, plating density, media composition, and the specific endpoint assay used can all influence the outcome of a cytotoxicity study.[10]

A Practical Guide to Replicating and Comparing Biological Effects: Standardized Protocols

To ensure the generation of reliable and reproducible data, the adoption of standardized and well-validated experimental protocols is non-negotiable. The following section provides detailed, step-by-step methodologies for key assays used to evaluate the biological effects of pyrazole derivatives.

Experimental Workflow for Assessing Cross-Cell Line Efficacy

Experimental_Workflow start Start: Select Pyrazole Derivative and Panel of Cancer Cell Lines cell_culture 1. Cell Culture: Maintain cell lines under standardized conditions (media, passage number). start->cell_culture mtt_assay 2. Cytotoxicity Screening (MTT Assay): Determine IC50 values across the cell line panel. cell_culture->mtt_assay data_analysis1 3. Data Analysis: Compare IC50 values and identify differential sensitivities. mtt_assay->data_analysis1 mechanism_studies 4. Mechanistic Studies (for selected cell lines): - Tubulin Polymerization Assay - Caspase-3/7 Activity Assay - Western Blot for signaling proteins data_analysis1->mechanism_studies data_analysis2 5. Data Interpretation: Correlate mechanistic data with cytotoxicity results. mechanism_studies->data_analysis2 conclusion Conclusion: Characterize cell line-specific effects and mechanisms of action. data_analysis2->conclusion

Caption: A generalized experimental workflow for comparative analysis.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11]

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • 96-well flat-bottom plates

  • Pyrazole derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay monitors the effect of compounds on the assembly of purified tubulin into microtubules.[12][13]

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer

  • GTP solution

  • Fluorescent reporter dye

  • Pyrazole derivative

  • Known tubulin inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel) as controls

  • 96-well, black, flat-bottom plate

  • Fluorescence plate reader with temperature control

Procedure:

  • Preparation: Pre-warm the fluorescence plate reader to 37°C. Thaw all reagents on ice.

  • Reaction Setup: In a 96-well plate on ice, add the pyrazole derivative at various concentrations. Include wells for vehicle control, positive control (nocodazole), and negative control (paclitaxel).

  • Initiation of Polymerization: Add the ice-cold tubulin solution to each well.

  • Fluorescence Reading: Immediately place the plate in the pre-warmed plate reader and begin recording the fluorescence intensity at regular intervals (e.g., every minute) for at least 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of the treated samples to the vehicle control to determine if the compound inhibits or enhances tubulin polymerization.

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[14][15]

Materials:

  • Cells treated with the pyrazole derivative

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • 96-well, opaque-walled plate

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Plate cells in a 96-well opaque-walled plate and treat with the pyrazole derivative as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated cells.

Conclusion and Future Directions

The successful preclinical development of pyrazole derivatives hinges on a thorough understanding of their biological effects and the factors that influence their activity across different cancer cell lines. This guide has provided a framework for the comparative analysis of these promising anticancer agents, from their diverse mechanisms of action to the practicalities of experimental validation. By embracing the inherent heterogeneity of cancer and employing rigorous, standardized methodologies, researchers can more effectively navigate the complexities of cross-cell line replication and unlock the full therapeutic potential of the pyrazole scaffold. Future research should continue to explore the molecular determinants of pyrazole sensitivity, paving the way for the development of more targeted and personalized cancer therapies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.